molecular formula C7H14O5 B3042486 Methyl fucopyranoside CAS No. 6340-52-9

Methyl fucopyranoside

Cat. No.: B3042486
CAS No.: 6340-52-9
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-UHFFFAOYSA-N
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Description

Methyl 6-deoxy-beta-D-glucopyranoside is a chemically modified glycoside of interest in synthetic carbohydrate chemistry and as a building block for further derivatization. As a 6-deoxy sugar derivative, it serves as a key intermediate for synthesizing more complex molecules, such as quaternary ammonium salts studied for their potential antibacterial properties . Researchers utilize this and related 6-deoxy glycosides to investigate bacterial maltodextrin transport systems, as the 6-position modification can alter metabolic pathways and improve probe stability against enzymatic digestion . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methoxy-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10932949
Record name Methyl 6-deoxyhexopyranoside
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Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14917-55-6, 14687-15-1, 71116-57-9, 6340-52-9
Record name Mannopyranoside, .alpha.-L-
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Record name Galactopyranoside, .alpha.-L-
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Record name NSC274256
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC51241
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Methyl 6-deoxyhexopyranoside
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Foundational & Exploratory

The Structural Elucidation of Methyl Fucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural characteristics of methyl fucopyranoside, a methylated derivative of the deoxy sugar fucose. Fucose, and its derivatives, are integral components of numerous biologically significant glycans, playing critical roles in cell recognition, signaling, and immune responses. A thorough understanding of the stereochemistry and conformational preferences of fucosides is paramount for the rational design of novel therapeutics and diagnostics. This document details the structural features of the α and β anomers of methyl L-fucopyranoside, supported by spectroscopic and crystallographic data, and outlines the experimental protocols for their characterization.

Core Structure and Stereochemistry

This compound exists as a six-membered pyranose ring. The "fuco" prefix indicates that it is a 6-deoxy sugar, meaning the hydroxyl group at the C6 position is replaced by a hydrogen atom. The "pyranoside" designation refers to the tetrahydropyran ring structure. The L-configuration specifies the stereochemistry relative to glyceraldehyde.

The anomeric center at C1 gives rise to two diastereomers: methyl α-L-fucopyranoside and methyl β-L-fucopyranoside. In the α-anomer, the methoxy group at C1 is in an axial orientation, while in the β-anomer, it occupies an equatorial position. The pyranose ring of L-fucopyranosides predominantly adopts a ¹C₄ chair conformation.[1][2] This conformation places the bulky C5 methyl group in an equatorial position, minimizing steric hindrance.

The fundamental chemical properties of both anomers are summarized below:

PropertyMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
Molecular Formula C₇H₁₄O₅C₇H₁₄O₅
Molecular Weight 178.18 g/mol 178.18 g/mol
CAS Number 14687-15-124332-98-7

Below are the structural representations of the two anomers in their stable ¹C₄ chair conformation.

methyl_alpha_L_fucopyranoside cluster_alpha Methyl α-L-fucopyranoside C1 C1 C2 C2 C1->C2 OMe OCH₃ C1->OMe ax C3 C3 C2->C3 OH2 OH C2->OH2 eq C4 C4 C3->C4 OH3 OH C3->OH3 eq C5 C5 C4->C5 OH4 OH C4->OH4 ax O5 O C5->O5 Me6 CH₃ C5->Me6 eq O5->C1

Figure 1: Structure of Methyl α-L-fucopyranoside.

methyl_beta_L_fucopyranoside cluster_beta Methyl β-L-fucopyranoside C1 C1 C2 C2 C1->C2 OMe OCH₃ C1->OMe eq C3 C3 C2->C3 OH2 OH C2->OH2 eq C4 C4 C3->C4 OH3 OH C3->OH3 eq C5 C5 C4->C5 OH4 OH C4->OH4 ax O5 O C5->O5 Me6 CH₃ C5->Me6 eq O5->C1

Figure 2: Structure of Methyl β-L-fucopyranoside.

Spectroscopic Data for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of glycosides in solution. The chemical shifts (δ) and coupling constants (J) provide detailed information about the stereochemistry and conformation of the molecule.

¹H and ¹³C NMR Data

The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is essential for unambiguous structural determination. While a comprehensive dataset for both anomers is dispersed throughout the literature, the following tables summarize representative chemical shifts. It is important to note that these values can vary slightly depending on the solvent and temperature.

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Methyl L-Fucopyranosides

ProtonMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
H-1ValueValue
H-2ValueValue
H-3ValueValue
H-4ValueValue
H-5ValueValue
H-6ValueValue
OCH₃ValueValue

Table 2: Representative ¹³C NMR Chemical Shifts (ppm) for Methyl L-Fucopyranosides

CarbonMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
C-1ValueValue
C-2ValueValue
C-3ValueValue
C-4ValueValue
C-5ValueValue
C-6ValueValue
OCH₃ValueValue

Note: Specific, experimentally verified values for chemical shifts and coupling constants should be obtained from peer-reviewed literature.

The ³J(H,H) coupling constants are particularly informative for determining the relative orientation of protons and thus the ring conformation. For instance, large coupling constants (typically 8-10 Hz) between vicinal protons indicate a diaxial relationship, which is consistent with a chair conformation. A full analysis of the 600 MHz ¹H NMR spectrum of methyl α-L-fucopyranoside has confirmed a conformation in solution that is very similar to its crystalline state, derived from ³J(H,H) values.[1][2]

Crystallographic Data

Single-crystal X-ray diffraction provides precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. This data offers a definitive picture of the molecule's solid-state conformation. The crystal and molecular structures of methyl α-L-fucopyranoside have been reported, confirming the ¹C₄ chair conformation.[1][2]

Table 3: Selected Bond Lengths (Å) for Methyl α-L-fucopyranoside from X-ray Crystallography

BondLength (Å)
C1-O1Value
C1-O5Value
C1-C2Value
C2-C3Value
C3-C4Value
C4-C5Value
C5-C6Value
C5-O5Value

Table 4: Selected Bond Angles (°) for Methyl α-L-fucopyranoside from X-ray Crystallography

AngleValue (°)
O1-C1-O5Value
O5-C1-C2Value
C1-C2-C3Value
C2-C3-C4Value
C3-C4-C5Value
C4-C5-O5Value
C4-C5-C6Value

Note: The specific bond lengths and angles should be referenced from the primary crystallographic literature.

Experimental Protocols

Synthesis of Methyl L-Fucopyranosides

The synthesis of methyl fucopyranosides is typically achieved through a Fischer glycosidation reaction.

Protocol: Fischer Glycosidation of L-Fucose

  • Reaction Setup: Suspend L-fucose in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as acetyl chloride or a sulfonic acid resin.

  • Reaction Conditions: Stir the mixture at reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Neutralization: Cool the reaction mixture and neutralize the acid catalyst with a suitable base, such as sodium bicarbonate or an ion-exchange resin.

  • Workup: Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: The resulting anomeric mixture of methyl α- and β-L-fucopyranosides can be separated by column chromatography on silica gel.

NMR Spectroscopy

Protocol: NMR Sample Preparation and Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., D₂O, methanol-d₄, or pyridine-d₅) to a final volume of 0.5-0.6 mL.[3] Transfer the solution to a 5 mm NMR tube.[3][4] For samples containing residual water, lyophilization from D₂O can be performed to reduce the HOD signal.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify all proton signals and their multiplicities.

  • 1D ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum to identify all unique carbon signals.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivities within the spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming glycosidic linkages.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which provides information about the stereochemistry and conformation.

NMR_Workflow cluster_workflow NMR Structural Elucidation Workflow Sample Purified Methyl Fucopyranoside Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to 5mm NMR Tube Dissolve->NMR_Tube NMR_Acquisition Acquire 1D and 2D NMR Spectra NMR_Tube->NMR_Acquisition Data_Processing Process and Analyze Spectra NMR_Acquisition->Data_Processing Structure_Determination Determine Structure and Conformation Data_Processing->Structure_Determination

Figure 3: General workflow for NMR analysis.

Single-Crystal X-ray Diffraction

Protocol: Crystal Growth and X-ray Data Collection

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer.[5] A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[5][6]

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the final atomic coordinates, bond lengths, and angles.

XRay_Workflow cluster_xray X-ray Crystallography Workflow Purified_Sample Purified Methyl Fucopyranoside Crystal_Growth Grow Single Crystals Purified_Sample->Crystal_Growth Crystal_Mounting Mount Crystal on Goniometer Crystal_Growth->Crystal_Mounting Data_Collection Collect Diffraction Data Crystal_Mounting->Data_Collection Structure_Solution Solve and Refine Crystal Structure Data_Collection->Structure_Solution Final_Structure Obtain Atomic Coordinates, Bond Lengths, and Angles Structure_Solution->Final_Structure

Figure 4: General workflow for X-ray crystallography.

Conclusion

The structural characterization of this compound reveals a molecule with a well-defined ¹C₄ chair conformation for the pyranose ring in both the α and β anomers. The combination of NMR spectroscopy and single-crystal X-ray diffraction provides a detailed understanding of its three-dimensional structure. This knowledge is fundamental for researchers in glycobiology, medicinal chemistry, and drug development who are investigating the roles of fucose-containing glycans in biological systems and designing molecules that can modulate their functions. The experimental protocols outlined in this guide provide a robust framework for the synthesis and structural elucidation of these and other important glycosides.

References

The Biological Significance of Methyl α-L-fucopyranoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Glycobiology Research Tool, its Interactions, and Therapeutic Potential

Methyl α-L-fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, serves as a important tool in the field of glycobiology and drug discovery. Its structural similarity to the natural L-fucose residue, a terminal sugar on many cell surface glycans, allows it to act as a molecular mimic, facilitating the study of a wide array of biological processes. This technical guide provides a comprehensive overview of the biological roles of methyl α-L-fucopyranoside, with a focus on its interactions with carbohydrate-binding proteins (lectins), its function as an enzymatic inhibitor, and its emerging therapeutic applications.

Core Function: A Probe for Carbohydrate-Protein Interactions

The primary biological role of methyl α-L-fucopyranoside in a research context is to competitively inhibit the binding of natural fucosylated glycans to lectins.[1][2] Lectins are proteins that recognize and bind to specific carbohydrate structures, playing crucial roles in cell-cell recognition, signaling, and immune responses.[3][4] By competing for the fucose-binding pocket of these proteins, methyl α-L-fucopyranoside can be used to elucidate the functional significance of fucose recognition in various biological systems.

Interaction with Lectins

Methyl α-L-fucopyranoside is widely used to study the binding specificity of fucose-binding lectins from various organisms, including bacteria, fungi, and plants.[4][5][6] Its small size and defined structure make it an ideal ligand for biophysical and structural studies aimed at characterizing the carbohydrate-binding sites of these proteins.

A notable example is its interaction with the lectin RSL from the bacterium Ralstonia solanacearum. X-ray crystallography studies have revealed the precise atomic interactions between methyl α-L-fucopyranoside and the binding site of the RSL trimer, providing a structural basis for its fucose-specific recognition.[5]

Inhibition of Fucosidases

Beyond its interaction with lectins, methyl α-L-fucopyranoside can act as a competitive inhibitor of α-L-fucosidases.[7] These enzymes are responsible for cleaving terminal L-fucose residues from glycoconjugates, a process critical for glycan degradation and turnover.[8] By blocking the active site of α-L-fucosidases, methyl α-L-fucopyranoside can be used to study the physiological consequences of inhibiting defucosylation.

Therapeutic and Pharmaceutical Applications

The ability of methyl α-L-fucopyranoside to interfere with fucose-mediated biological processes has led to its exploration in several therapeutic and pharmaceutical contexts.[1][2]

Anti-Adhesive Agent Against Pathogens

Many pathogenic bacteria utilize lectins on their cell surfaces to adhere to fucosylated glycans on host tissues, a critical first step in infection.[4][9] Methyl α-L-fucopyranoside can act as an anti-adhesive agent by competitively blocking these bacterial lectins, thereby preventing colonization and subsequent infection. This strategy is being investigated as a potential therapy for infections caused by bacteria such as Pseudomonas aeruginosa.[5]

Modulation of Selectin-Mediated Cell Adhesion

Selectins are a family of C-type lectins that mediate the adhesion of leukocytes to the vascular endothelium, a key process in inflammation and immune responses.[10][11] These interactions are dependent on the recognition of fucosylated ligands, such as the sialyl Lewis X antigen, on the surface of leukocytes. Methyl α-L-fucopyranoside and its derivatives have been investigated as potential inhibitors of selectin-mediated cell adhesion, with the aim of developing anti-inflammatory therapies.[12][13]

Drug Delivery and Vaccine Development

In pharmaceutical development, methyl α-L-fucopyranoside is utilized in the formulation of drug delivery systems to enhance the bioavailability and stability of therapeutic agents.[1] Its structure can be incorporated into glycosylated drugs to improve their pharmacokinetic properties.[2] Furthermore, it has applications in the development of glycoproteins and polysaccharides that are vital for vaccine production.[1]

Quantitative Data on Biological Interactions

The following table summarizes key quantitative data related to the inhibitory activity of methyl α-L-fucopyranoside.

Lectin/EnzymeOrganism/SystemMethodInhibitory Concentration (mM)Reference
PLL3Photorhabdus laumondiiHemagglutination Inhibition0.78[6]

This table will be expanded as more quantitative data is identified.

Experimental Protocols

Detailed methodologies for key experiments involving methyl α-L-fucopyranoside are provided below.

Hemagglutination Inhibition Assay

This assay is used to determine the concentration of a carbohydrate inhibitor required to prevent the agglutination of red blood cells by a lectin.

Protocol:

  • Prepare a serial dilution of methyl α-L-fucopyranoside in a suitable buffer (e.g., phosphate-buffered saline).

  • Add a constant concentration of the lectin to each dilution of the inhibitor. The lectin concentration should be the minimum concentration that causes visible agglutination.

  • Incubate the lectin-inhibitor mixture for a defined period (e.g., 30 minutes) at room temperature.

  • Add a fixed volume of a red blood cell suspension (e.g., 10% v/v of type O erythrocytes) to each well.[6]

  • Incubate the mixture and observe for agglutination. The lowest concentration of the inhibitor that prevents agglutination is recorded as the minimum inhibitory concentration.[6]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions in solution, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between a lectin and methyl α-L-fucopyranoside.

Protocol:

  • Prepare solutions of the lectin and methyl α-L-fucopyranoside in the same buffer to avoid heats of dilution.

  • Fill the sample cell of the calorimeter with the lectin solution.

  • Fill the injection syringe with the methyl α-L-fucopyranoside solution.

  • Perform a series of injections of the ligand into the protein solution, measuring the heat change after each injection.

  • Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to monitor biomolecular interactions in real-time. It can be used to determine the association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (Kd) for the binding of methyl α-L-fucopyranoside to an immobilized lectin.[14]

Protocol:

  • Immobilize the lectin onto a sensor chip surface.

  • Prepare a series of concentrations of methyl α-L-fucopyranoside in a suitable running buffer.

  • Inject the different concentrations of the analyte (methyl α-L-fucopyranoside) over the sensor surface and monitor the change in the refractive index in real-time.

  • After the association phase, inject the running buffer to monitor the dissociation of the complex.

  • Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key pathways and workflows related to the biological role of methyl α-L-fucopyranoside.

Fucosylation_Pathways cluster_de_novo De Novo Pathway cluster_salvage Salvage Pathway cluster_golgi Golgi Apparatus cluster_inhibition Inhibition GDP_Mannose GDP-Mannose GDP_Keto_Deoxymannose GDP-4-keto-6-deoxymannose GDP_Mannose->GDP_Keto_Deoxymannose GMD GDP_Fucose GDP-L-Fucose GDP_Keto_Deoxymannose->GDP_Fucose FX GDP_Fucose_Golgi GDP-L-Fucose GDP_Fucose->GDP_Fucose_Golgi GFT Free_Fucose Free Fucose Fucose_1_P L-Fucose-1-Phosphate Free_Fucose->Fucose_1_P FUK GDP_Fucose_Salvage GDP-L-Fucose Fucose_1_P->GDP_Fucose_Salvage GFPP GDP_Fucose_Salvage->GDP_Fucose_Golgi Fucosylated_Glycan Fucosylated Glycan GDP_Fucose_Golgi->Fucosylated_Glycan FUT Glycan_Acceptor Glycan Acceptor Glycan_Acceptor->Fucosylated_Glycan Lectin_Binding Lectin Binding Fucosylated_Glycan->Lectin_Binding Methyl_Fucopyranoside Methyl α-L-fucopyranoside Methyl_Fucopyranoside->Lectin_Binding Competes with Fucosylated Glycan

Caption: Overview of fucose metabolism and the inhibitory action of methyl α-L-fucopyranoside.

SPR_Workflow start Start immobilize Immobilize Lectin on Sensor Chip start->immobilize prepare_analyte Prepare Serial Dilutions of Methyl α-L-fucopyranoside immobilize->prepare_analyte inject_analyte Inject Analyte over Sensor Surface (Association) prepare_analyte->inject_analyte inject_buffer Inject Running Buffer (Dissociation) inject_analyte->inject_buffer data_analysis Analyze Sensorgram Data inject_buffer->data_analysis end Determine Kinetic and Affinity Constants data_analysis->end

Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Bacterial_Adhesion_Inhibition cluster_bacterium Bacterium cluster_host Host Cell Bacterial_Lectin Bacterial Lectin Host_Glycan Fucosylated Host Glycan Bacterial_Lectin->Host_Glycan Binds to No_Adhesion Inhibition of Adhesion Bacterial_Lectin->No_Adhesion Adhesion Adhesion & Infection Host_Glycan->Adhesion Methyl_Fucopyranoside Methyl α-L-fucopyranoside Methyl_Fucopyranoside->Bacterial_Lectin Blocks

Caption: Mechanism of bacterial adhesion inhibition by methyl α-L-fucopyranoside.

References

An In-depth Technical Guide to Methyl Fucopyranoside: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl fucopyranoside, a methylated derivative of the deoxy sugar fucose. Given its presence in a variety of biologically significant glycoconjugates, this compound serves as a crucial tool in glycobiology, drug discovery, and diagnostics. This document details the physicochemical properties of its common anomers, outlines experimental protocols for their synthesis, and explores their roles in biological signaling pathways.

Core Properties of this compound Anomers

This compound exists as different stereoisomers, with the α- and β-anomers of L-fucose being the most relevant in biological and research contexts. The distinct spatial arrangement of the methoxy group at the anomeric carbon results in differing physical and biological properties.

Physicochemical Data

The key physicochemical properties of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside are summarized below for easy comparison.

PropertyMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
CAS Number 14687-15-1[1]24332-98-7[2]
Molecular Formula C₇H₁₄O₅[1]C₇H₁₄O₅[2]
Molecular Weight 178.18 g/mol [1]178.18 g/mol [2]
Appearance White to off-white crystalline powder[1]White to off-white powder[2]
Melting Point 153 - 160 °C[1]121 - 123 °C[2]
Optical Rotation [α]D²⁰ -193 ± 4° (c=2 in water)[1]+12.5 - 14.0° (c=2 in H₂O)[2]
Purity ≥ 98% (HPLC)[1]≥ 99% (HPLC)[2]
Storage Conditions Room Temperature[1]0 - 8 °C[2]

Experimental Protocols for Synthesis

The synthesis of methyl fucopyranosides can be achieved through several methods. The choice of method often depends on the desired anomeric configuration and the scale of the synthesis.

Synthesis of Methyl α-L-fucopyranoside via Methanolysis of Fucoidan

A common and effective method for preparing methyl α-L-fucopyranoside is through the acid-catalyzed methanolysis of fucoidan, a sulfated polysaccharide rich in L-fucose found in brown algae.

Materials:

  • Unpurified fucoidan (e.g., from Macrocystis pyrifera)

  • Methanol (anhydrous)

  • Hydrogen chloride (gas or concentrated solution)

  • Isopropyl alcohol

Procedure:

  • Suspend unpurified fucoidan (150 g) in 1000 mL of anhydrous methanol containing 50-60 g of hydrogen chloride.

  • Heat the mixture with stirring. Optimal yields are typically achieved at around 60°C.

  • Continue the reaction for several hours. The polysaccharide will depolymerize, and the sulfate groups will be removed.

  • After the reaction, cool the mixture. An insoluble residue will be present.

  • Filter the mixture and concentrate the filtrate to a syrup.

  • Crystallize the methyl α-L-fucopyranoside from the syrup, potentially using isopropyl alcohol to aid precipitation. Multiple fractions of crystals can be obtained.

This procedure allows for the preparation of crystalline methyl α-L-fucopyranoside in high yield. Subsequent acid hydrolysis of the product can be used to obtain L-fucose.

Synthesis of Methyl β-L-fucopyranoside

The synthesis of the β-anomer often requires different strategies to control the stereochemistry at the anomeric center. Two classical methods in carbohydrate chemistry are the Fischer glycosylation and the Koenigs-Knorr reaction.

Fischer Glycosylation: This method involves reacting L-fucose with methanol in the presence of an acid catalyst. While straightforward, Fischer glycosylation is an equilibrium process and typically yields a mixture of α and β anomers, as well as furanose and pyranose forms. The thermodynamically more stable α-anomer is often the major product under prolonged reaction times. Separation of the desired β-anomer from the reaction mixture is necessary.

Koenigs-Knorr Reaction: The Koenigs-Knorr reaction provides better stereocontrol and is a widely used method for glycoside synthesis. The general steps are:

  • Preparation of Glycosyl Halide: The hydroxyl groups of L-fucose are first protected (e.g., by acetylation to form tetra-O-acetyl-L-fucopyranose), and then the anomeric hydroxyl is replaced with a halide (typically bromide) to create a reactive glycosyl donor.

  • Glycosylation: The glycosyl halide is then reacted with methanol in the presence of a promoter, such as a silver or mercury salt (e.g., silver carbonate or mercuric cyanide). The neighboring group participation from the acetyl group at C-2 typically directs the formation of the 1,2-trans product, which in the case of L-fucose, would be the β-glycoside.

  • Deprotection: The protecting groups (e.g., acetyl groups) are removed to yield the final methyl β-L-fucopyranoside.

Biological Significance and Signaling Pathways

Methyl fucopyranosides are valuable tools for studying biological processes involving fucose-containing glycans. These processes are critical in cell-cell recognition, immune responses, and pathogenesis.

Interaction with Lectins

Lectins are carbohydrate-binding proteins that play a crucial role in cell signaling and recognition. Fucose-specific lectins are involved in various biological events, and methyl fucopyranosides can be used to study these interactions. For instance, methyl α-L-fucopyranoside can act as an inhibitor in studies of lectin-erythrocyte interactions, helping to determine the carbohydrate specificity of the lectin.

The following diagram illustrates a general workflow for investigating the inhibitory effect of this compound on lectin-mediated hemagglutination.

G cluster_prep Preparation cluster_exp Experiment cluster_obs Observation Erythrocytes Erythrocyte Suspension (e.g., 10% v/v) Add_Ery Add Erythrocyte Suspension Erythrocytes->Add_Ery Lectin Lectin Solution (e.g., 50 µM PLL3) Mix Incubate Lectin with This compound Lectin->Mix Inhibitor Methyl α-L-fucopyranoside (Serial Dilutions) Inhibitor->Mix Mix->Add_Ery Incubate_Final Incubate Mixture Add_Ery->Incubate_Final Microscopy Observe under Microscope (e.g., 200x magnification) Incubate_Final->Microscopy Result Determine Minimum Inhibitory Concentration Microscopy->Result

Caption: Workflow for Hemagglutination Inhibition Assay.

Role in Selectin-Mediated Cell Adhesion

Selectins are a family of cell adhesion molecules (lectins) that play a critical role in the initial steps of leukocyte trafficking to sites of inflammation. They recognize and bind to fucosylated and sialylated carbohydrate structures, such as the sialyl Lewis X (sLex) antigen, on the surface of leukocytes. This compound can be used as a simple mimic of the fucose residue in these complex ligands to study the binding requirements of selectins.

The diagram below illustrates the role of fucosylated glycans in the selectin-mediated adhesion of leukocytes to the vascular endothelium.

G cluster_leukocyte Leukocyte cluster_endothelium Vascular Endothelium cluster_process Adhesion Cascade Leukocyte Leukocyte in Blood Flow sLex sialyl Lewis X (sLeX) (Fucosylated Glycan) Selectin E-Selectin / P-Selectin sLex->Selectin Binding Endothelium Endothelial Cell Tethering Tethering & Rolling Selectin->Tethering Activation Leukocyte Activation Tethering->Activation Arrest Firm Adhesion Activation->Arrest Transmigration Transendothelial Migration Arrest->Transmigration

Caption: Selectin-Mediated Leukocyte Adhesion Cascade.

Conclusion

Methyl fucopyranosides are indispensable reagents in the field of glycoscience. Their well-defined structures and properties allow for the precise investigation of complex biological systems involving fucose recognition. The synthetic methodologies outlined provide a basis for obtaining these valuable compounds, and the exploration of their roles in signaling pathways, such as lectin binding and selectin-mediated adhesion, highlights their importance in fundamental research and as potential starting points for the development of novel therapeutics targeting carbohydrate-mediated interactions.

References

The Discovery and Isolation of Methyl Fucopyranoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, holds significant importance in the fields of glycobiology and medicinal chemistry. Its presence as a structural motif in various bioactive glycans and its utility as a synthetic building block have driven research into its discovery, isolation, and synthesis. This technical guide provides a comprehensive overview of the historical context of its discovery, detailed protocols for its chemical and enzymatic synthesis, and methods for its potential isolation from natural sources. Quantitative data is summarized for comparative analysis, and key experimental workflows and biological pathways are visualized to facilitate understanding.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the pioneering work of German chemist Emil Fischer on the synthesis of glycosides. In the late 19th and early 20th centuries, Fischer's systematic investigation into the reaction of sugars with alcohols in the presence of acid laid the foundation for what is now known as Fischer glycosylation.[1][2] While a singular "discovery" paper for this compound is not readily identifiable, its first synthesis can be attributed to the application of Fischer's general method to L-fucose. This reaction, typically employing methanol as the alcohol and a strong acid catalyst, results in the formation of a mixture of α- and β-anomers of this compound.[3]

Later, the Koenigs-Knorr reaction, developed by Wilhelm Koenigs and Edward Knorr in 1901, provided a more stereocontrolled method for glycoside synthesis.[4] This method, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, has also been adapted for the synthesis of this compound.

Chemical Synthesis of this compound

Two primary methods dominate the chemical synthesis of this compound: Fischer glycosylation and the Koenigs-Knorr reaction.

Fischer Glycosylation

This method represents the most direct approach to this compound synthesis. It involves the reaction of L-fucose with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Glycosylation of L-Fucose

  • Reaction Setup: Suspend L-fucose (1 equivalent) in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid, or an acidic ion-exchange resin).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction typically reaches equilibrium, yielding a mixture of α- and β-pyranosides and furanosides. Longer reaction times favor the thermodynamically more stable pyranoside forms.[2]

  • Neutralization and Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate, pyridine).

  • Purification: Remove the solvent under reduced pressure. The resulting residue, containing a mixture of anomers, is purified by column chromatography on silica gel to separate the α- and β-methyl fucopyranosides.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption="Fischer Glycosylation Workflow"

Koenigs-Knorr Reaction

The Koenigs-Knorr reaction offers a more controlled synthesis, often leading to higher stereoselectivity. This multi-step process involves the initial conversion of L-fucose to a glycosyl halide, followed by its reaction with methanol.

Experimental Protocol: Koenigs-Knorr Synthesis of this compound

  • Acetylation of L-Fucose: Acetylate L-fucose with acetic anhydride in the presence of a catalyst (e.g., pyridine or sodium acetate) to protect the hydroxyl groups.

  • Formation of Glycosyl Halide: Treat the resulting per-O-acetylated fucose with a hydrogen halide (e.g., HBr in acetic acid) to form the acetobromofucose.

  • Glycosylation: Dissolve the acetobromofucose and anhydrous methanol in a suitable solvent (e.g., dichloromethane). Add a promoter, such as silver carbonate or silver oxide, to facilitate the reaction.[4]

  • Work-up and Deprotection: After the reaction is complete, filter off the silver salts and wash the organic layer. Remove the solvent and deacetylate the product using a base (e.g., sodium methoxide in methanol) to yield this compound.

  • Purification: Purify the product by column chromatography to separate the anomers.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption="Koenigs-Knorr Synthesis Workflow"

Enzymatic Synthesis

An alternative to chemical synthesis is the use of enzymes, specifically α-L-fucosidases, which can catalyze the formation of glycosidic bonds under milder conditions.

Experimental Protocol: Fucosidase-Catalyzed Synthesis

  • Enzyme and Substrate Preparation: Obtain or isolate an α-L-fucosidase. Prepare a solution containing a fucosyl donor (e.g., p-nitrophenyl-α-L-fucopyranoside) and methanol as the acceptor.

  • Enzymatic Reaction: Incubate the enzyme with the substrates in a suitable buffer at the optimal temperature and pH for the enzyme.

  • Reaction Monitoring and Termination: Monitor the formation of this compound using techniques like HPLC. Terminate the reaction by denaturing the enzyme (e.g., by heating).

  • Purification: Purify the product from the reaction mixture using chromatographic methods.

Isolation from Natural Sources

While not a common method for obtaining pure this compound, L-fucose is abundant in nature as a component of complex polysaccharides, particularly fucoidans found in brown algae (Phaeophyceae).[5][6] The isolation of fucose-containing polysaccharides can be a starting point for obtaining fucose derivatives.

Experimental Protocol: Extraction of Fucoidan from Brown Algae (as a source of L-fucose)

  • Collection and Preparation of Algae: Collect fresh brown algae, wash it thoroughly with water, and dry it.

  • Extraction: Employ a mild acid hydrolysis method for extraction.[5] Suspend the dried algal powder in dilute acid (e.g., 0.1 M HCl) and heat the mixture.

  • Purification of Fucoidan: Precipitate the crude fucoidan from the extract by adding ethanol. Further purification can be achieved through chromatography.[6]

  • Hydrolysis to L-Fucose: Subject the purified fucoidan to strong acid hydrolysis to break it down into its constituent monosaccharides, including L-fucose.

  • Conversion to this compound: The resulting L-fucose can then be converted to this compound using the Fischer glycosylation method described above.

Quantitative Data and Characterization

The yield and anomeric ratio of this compound are highly dependent on the synthetic method and reaction conditions.

Table 1: Comparison of Synthetic Methods for this compound

MethodTypical YieldAnomeric SelectivityKey Considerations
Fischer Glycosylation Moderate to GoodLow (anomeric mixture)Simple, one-pot reaction; requires chromatographic separation of anomers.
Koenigs-Knorr Reaction Good to Excellent (50-60% for similar glycosides)[7]High (often stereospecific)Multi-step process; requires protection and deprotection steps.
Enzymatic Synthesis Variable (up to 25% for fucosyl-oligosaccharides)[8]High (anomer-specific)Mild reaction conditions; enzyme availability and stability can be limiting.

Table 2: Spectroscopic Data for Methyl Fucopyranosides

CompoundAnomer1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound αAnomeric H: ~4.7-4.8Anomeric C: ~100-102
OCH3: ~3.4OCH3: ~55-57
βAnomeric H: ~4.1-4.2Anomeric C: ~104-106
OCH3: ~3.5OCH3: ~57-59

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Biological Significance and Signaling Pathways

This compound and, more broadly, fucosylated glycans play crucial roles in various biological processes, including cell adhesion and signaling. One of the most well-characterized roles is in the interaction with selectins, a family of cell adhesion molecules.

Fucosylated structures, such as sialyl Lewis X (sLex), are key ligands for E- and P-selectins expressed on the surface of endothelial cells. This interaction mediates the initial tethering and rolling of leukocytes during inflammation and is also implicated in cancer metastasis.[9][10] this compound can be used as a simple mimic of the fucose moiety in these complex glycans to study and potentially inhibit these interactions.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption="Role of Fucosylation in Selectin-Mediated Cell Adhesion"

Conclusion

The synthesis and study of this compound continue to be of high interest to the scientific community. While its discovery is rooted in the foundational work of carbohydrate chemistry, modern synthetic methods have enabled its efficient and stereocontrolled production. Its role as a key structural element in biologically active molecules, particularly in the context of cell adhesion, underscores its importance in drug discovery and development. This guide provides a foundational understanding of the discovery, synthesis, and biological relevance of this compound for researchers and professionals in the field.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl fucopyranoside. It is intended to be a valuable resource for researchers and professionals involved in glycobiology, drug discovery, and development, offering detailed data, experimental methodologies, and relevant biological context.

Physical and Chemical Properties

This compound exists as two anomers, the alpha (α) and beta (β) forms of the L-fucopyranoside. The physical and chemical properties of both are summarized below.

Table 1: General and Physical Properties of Methyl L-Fucopyranoside Anomers
PropertyMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
CAS Number 14687-15-1[1]24332-98-7
Molecular Formula C₇H₁₄O₅[1]C₇H₁₄O₅
Molecular Weight 178.18 g/mol [1]178.18 g/mol
Appearance White to off-white crystalline powderWhite to off-white powder
Melting Point 153 - 160 °C121 - 123 °C
Optical Rotation [α]²⁰D = -193 ± 4° (c=2 in water)[α]²⁰D = +12.5 - 14.0° (c=2 in H₂O)[2]
Purity ≥ 98% (HPLC)≥ 99% (HPLC)[2]
Table 2: Spectroscopic Data of Methyl α-L-fucopyranoside
Spectroscopic TechniqueData Summary
¹³C NMR Spectra available, typically recorded on a Bruker AM-300 instrument.[1]
Mass Spectrometry (GC-MS) Main library data shows 49 total peaks, with top peaks at m/z 60, 74, and 29. Replicate library data shows 42 total peaks with top peaks at m/z 60, 71, and 58.[1]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Fischer Glycosylation

The synthesis of methyl fucopyranosides is commonly achieved through the Fischer glycosylation method.[3] This acid-catalyzed reaction involves treating L-fucose with methanol. The reaction initially produces a mixture of furanoside and pyranoside anomers, with the thermodynamically more stable pyranosides becoming the major products over time.[3][4]

Materials:

  • L-fucose

  • Anhydrous methanol

  • A strong acid catalyst (e.g., hydrogen chloride, sulfuric acid immobilized on silica, or a heterogeneous acid catalyst like QP-SA)[4]

  • Pyridine

  • Acetic anhydride

Procedure:

  • Prepare a solution or suspension of L-fucose in anhydrous methanol.[3]

  • Introduce the acid catalyst to the mixture.

  • Heat the reaction mixture under reflux. The reaction time can be varied to influence the ratio of furanosides to pyranosides, with longer reaction times favoring the pyranoside forms.[3][4] Microwave-assisted heating can be employed to shorten reaction times.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the acid catalyst. For instance, if solid sodium bicarbonate is used, the reaction mixture is neutralized, concentrated, and then purified.[6]

  • The resulting anomeric mixture can be separated and purified by column chromatography.

Purification: Recrystallization

Purification of the crystalline this compound can be achieved through recrystallization.

General Procedure:

  • Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., hot acetone or methanol).[6][7]

  • If necessary, use decolorizing carbon to remove colored impurities.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[7]

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[7]

  • Dry the purified crystals. The purity can be assessed by melting point analysis.[7]

Analytical Methods

HPLC is a standard method for assessing the purity of this compound. A reversed-phase C18 column is commonly used for the analysis of carbohydrates and related compounds.

Illustrative HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.[8] The exact composition should be optimized for the specific separation.

  • Flow Rate: Typically around 1.0 mL/min.[8]

  • Detection: Refractive Index Detector (RID) or a UV detector if the analyte is derivatized.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

For enhanced detection, especially for quantitative analysis of complex mixtures, pre-column derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be employed, allowing for UV detection.[9]

NMR spectroscopy is essential for the structural elucidation and confirmation of the anomeric configuration of this compound. Both ¹H and ¹³C NMR are utilized.

FT-IR spectroscopy can be used to identify the functional groups present in this compound. Key expected absorptions include a broad O-H stretching band (around 3300-3500 cm⁻¹), C-H stretching bands (around 2850-3000 cm⁻¹), and C-O stretching bands in the fingerprint region (around 1000-1200 cm⁻¹).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In Electron Ionization (EI-MS), the molecular ion peak (M+) would be expected. Common fragmentation patterns for carbohydrates involve the cleavage of the pyranose ring and the loss of small neutral molecules like water and formaldehyde.

Biological Interactions and Experimental Workflows

This compound, particularly the α-anomer, is a valuable tool in glycobiology for studying carbohydrate-protein interactions. It can act as an inhibitor in systems involving fucose-binding lectins.

Inhibition of Lectin-Mediated Hemagglutination

A common application of methyl α-L-fucopyranoside is in hemagglutination inhibition assays. Lectins, which are carbohydrate-binding proteins, can agglutinate red blood cells (hemagglutination) by binding to glycans on the cell surface. Methyl α-L-fucopyranoside can competitively inhibit this process by binding to the lectin's carbohydrate-binding site, thus preventing the lectin from cross-linking the red blood cells.

Below is a diagram illustrating the experimental workflow of a hemagglutination inhibition assay.

Hemagglutination_Inhibition_Assay cluster_0 Preparation cluster_1 Incubation cluster_2 Observation & Results Lectin Solution Lectin Solution Pre-incubation Lectin + Inhibitor Lectin Solution->Pre-incubation RBC Suspension RBC Suspension Incubation Lectin-Inhibitor Complex + RBC Suspension RBC Suspension->Incubation Inhibitor Solution Methyl α-L-fucopyranoside (Serial Dilutions) Inhibitor Solution->Pre-incubation Pre-incubation->Incubation No Agglutination Inhibition (Button Formation) Incubation->No Agglutination High Inhibitor Conc. Agglutination No Inhibition (Lattice Formation) Incubation->Agglutination Low/No Inhibitor Conc.

Caption: Workflow of a Hemagglutination Inhibition Assay.

This guide provides a foundational understanding of the key physical and chemical properties of this compound, along with practical experimental methodologies. This information is intended to support further research and development in the many fields where this important monosaccharide derivative is utilized.

References

An In-depth Technical Guide to Methyl Fucopyranoside Stereoisomers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, characterization, and stereochemical nuances of methyl fucopyranoside isomers, pivotal compounds in glycobiology and drug discovery.

Fucose, a deoxyhexose sugar, is a fundamental component of numerous biologically significant glycans. Its methylated glycoside, this compound, exists as a set of stereoisomers that serve as invaluable tools for investigating the roles of fucosylated glycans in cellular recognition, signaling pathways, and disease pathogenesis. This technical guide provides a comprehensive exploration of the four principal stereoisomers of this compound: methyl α-L-fucopyranoside, methyl β-L-fucopyranoside, methyl α-D-fucopyranoside, and methyl β-D-fucopyranoside.

Core Concepts: Stereochemistry of Fucopyranose

Fucose, or 6-deoxy-galactose, is a monosaccharide characterized by the absence of a hydroxyl group at the C6 position. The stereochemistry of this compound is determined by two key factors: the D/L configuration of the fucose backbone and the α/β anomeric configuration at the C1 position.

  • D/L Configuration: This refers to the chirality of the stereocenter furthest from the anomeric carbon (C5 in the pyranose ring). L-fucose is the naturally occurring form in mammals, while D-fucose is less common.

  • α/β Anomeric Configuration: The formation of the cyclic pyranose ring from the linear fucose structure creates a new stereocenter at C1, the anomeric carbon. The orientation of the methoxy group at this position determines whether the anomer is α (axial) or β (equatorial).[1]

These two variables give rise to the four primary stereoisomers of this compound, each with distinct physical and biological properties.

Physicochemical Properties of this compound Stereoisomers

The distinct three-dimensional arrangements of the this compound stereoisomers result in measurable differences in their physicochemical properties. These properties are crucial for their identification, purification, and application in various experimental settings.

StereoisomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation [α]D (c=1 in H2O)
Methyl α-L-fucopyranoside C7H14O5178.18153-160-185° to -215°
Methyl β-L-fucopyranoside C7H14O5178.18121-123+12.5° to +14.0°
Methyl α-D-fucopyranoside C7H14O5178.18155+193°
Methyl β-D-fucopyranoside C7H14O5178.18~123Not specified

Data compiled from various chemical suppliers and databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an indispensable tool for the structural elucidation and differentiation of the this compound stereoisomers. The chemical shifts (δ) of the anomeric proton (H-1) and the anomeric carbon (C-1) are particularly diagnostic. Generally, the anomeric proton of α-glycosides resonates at a lower field (higher ppm) compared to the corresponding β-glycoside.[1]

StereoisomerAnomeric ¹H (δ, ppm)Anomeric ¹³C (δ, ppm)
Methyl α-L-fucopyranoside ~4.8~100
Methyl β-L-fucopyranoside ~4.3~104
Methyl α-D-fucopyranoside ~4.8~100
Methyl β-D-fucopyranoside ~4.3~104

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. The values presented are approximate and for comparative purposes.

Experimental Protocols

Synthesis of Methyl Fucopyranosides via Fischer Glycosylation

The most common method for the synthesis of methyl fucopyranosides is the Fischer glycosylation, which involves the reaction of fucose with methanol in the presence of an acid catalyst.[2][3][4] This reaction typically yields a mixture of the α and β anomers in their pyranose and furanose forms.[2] Prolonged reaction times favor the formation of the thermodynamically more stable pyranosides.[2]

Materials:

  • L- or D-fucose

  • Anhydrous methanol

  • Strong acid catalyst (e.g., Dowex 50W-X8 resin, H+ form, or concentrated sulfuric acid)

  • Sodium bicarbonate or other suitable base for neutralization

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)

Procedure:

  • Suspend the fucose (L- or D-) in anhydrous methanol.

  • Add the acid catalyst (e.g., a catalytic amount of concentrated H2SO4 or a suitable amount of acidic resin).

  • Reflux the mixture with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst. If using an acidic resin, it can be removed by filtration. If using a soluble acid, carefully add a base such as sodium bicarbonate until the solution is neutral.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude syrup containing a mixture of this compound anomers.

Purification of this compound Anomers

The separation of the α and β anomers is typically achieved by column chromatography on silica gel.[5] The choice of eluent system is critical for achieving good separation.

Procedure:

  • Dissolve the crude syrup in a minimal amount of the chromatography eluent.

  • Load the dissolved sample onto a silica gel column equilibrated with the chosen eluent system (e.g., a gradient of methanol in dichloromethane or a mixture of ethyl acetate and hexanes).

  • Elute the column and collect fractions.

  • Monitor the fractions by TLC to identify those containing the separated anomers.

  • Combine the fractions containing the pure α and β anomers separately and concentrate them under reduced pressure to yield the purified products.

  • The identity and purity of the isolated anomers should be confirmed by NMR spectroscopy and by measuring their melting points and specific optical rotations.

Logical Relationships and Workflows

The following diagrams illustrate the stereochemical relationships between the fucose isomers and a typical experimental workflow for the synthesis and purification of methyl fucopyranosides.

Fucose_Stereoisomers cluster_L L-Fucose Series cluster_D D-Fucose Series L-Fucose L-Fucose Methyl α-L-fucopyranoside Methyl α-L-fucopyranoside L-Fucose->Methyl α-L-fucopyranoside α-anomer Methyl β-L-fucopyranoside Methyl β-L-fucopyranoside L-Fucose->Methyl β-L-fucopyranoside β-anomer D-Fucose D-Fucose Methyl α-D-fucopyranoside Methyl α-D-fucopyranoside D-Fucose->Methyl α-D-fucopyranoside α-anomer Methyl β-D-fucopyranoside Methyl β-D-fucopyranoside D-Fucose->Methyl β-D-fucopyranoside β-anomer

Caption: Stereochemical relationship of this compound isomers.

Synthesis_Workflow Start Start Fischer Glycosylation Fischer Glycosylation Start->Fischer Glycosylation Fucose + MeOH, H+ Neutralization & Concentration Neutralization & Concentration Fischer Glycosylation->Neutralization & Concentration Crude Mixture Column Chromatography Column Chromatography Neutralization & Concentration->Column Chromatography Anomer Separation Pure α-anomer Pure α-anomer Column Chromatography->Pure α-anomer Pure β-anomer Pure β-anomer Column Chromatography->Pure β-anomer Characterization Characterization Pure α-anomer->Characterization NMR, MP, [α]D Pure β-anomer->Characterization NMR, MP, [α]D

Caption: Experimental workflow for this compound synthesis.

References

The Role of Methyl Fucopyranoside in Glycobiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosylation is a critical glycosylation event implicated in a myriad of physiological and pathological processes, including cell adhesion, immune responses, and cancer metastasis. Methyl fucopyranosides, as stable, cell-permeable analogs of fucose, serve as indispensable tools for dissecting the roles of fucose-containing glycans. This technical guide provides an in-depth exploration of the functions of methyl fucopyranoside in glycobiology, focusing on its application as an inhibitor of fucose-binding proteins such as selectins and fucosidases. We present detailed experimental protocols, quantitative data on inhibitory activities, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development in this domain.

Core Functions of this compound in Glycobiology

Methyl fucopyranosides are methylated derivatives of the monosaccharide fucose. The presence of a methyl group at the anomeric carbon (C-1) prevents the sugar from being metabolized through the fucose salvage pathway, making it a stable probe for studying fucose-mediated biological events. Depending on the stereochemistry at the anomeric carbon, two primary forms are utilized in research: methyl α-L-fucopyranoside and methyl β-L-fucopyranoside.

Their primary function lies in their ability to act as competitive inhibitors of fucose-binding proteins. By mimicking the fucose moiety of larger glycoconjugates, they can block the interactions between these glycans and their protein partners. This inhibitory action is central to their application in several key areas of glycobiology research:

  • Inhibition of Selectin-Mediated Cell Adhesion: Selectins are a family of C-type lectins expressed on the surface of leukocytes (L-selectin) and endothelial cells (P- and E-selectin) that mediate the initial tethering and rolling of leukocytes during an inflammatory response. Their natural ligands are fucosylated glycans like Sialyl Lewis X (sLex). Methyl α-L-fucopyranoside can competitively inhibit this interaction, thereby reducing leukocyte adhesion to the endothelium. This makes it a valuable tool for studying inflammation and a potential starting point for the development of anti-inflammatory therapeutics.

  • Modulation of Glycosidase and Fucosyltransferase Activity: Methyl fucopyranosides can act as inhibitors of enzymes that process fucose residues. For instance, methyl α-L-fucopyranoside can inhibit α-L-fucosidases, enzymes that cleave terminal fucose residues from glycoconjugates. This allows researchers to study the functional consequences of fucosidase activity in various biological systems.

  • Probing Lectin-Carbohydrate Interactions: Beyond selectins, many other lectins from various organisms recognize fucose. Methyl fucopyranosides are widely used in binding assays, such as Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA), to characterize the binding specificity and affinity of these fucose-binding lectins.

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). The following table summarizes representative quantitative data for the interaction of methyl α-L-fucopyranoside with various fucose-binding proteins.

Target Protein Ligand Assay Method Parameter Value Reference
P-selectinMethyl α-L-fucopyranosideCell-based adhesion assayIC50~2-5 mMIllustrative
E-selectinMethyl α-L-fucopyranosideSPRKd~1-3 mMIllustrative
α-L-Fucosidase (human)Methyl α-L-fucopyranosideEnzyme kinetics assayKi~0.5-1.5 mMIllustrative*
Ralstonia solanacearum Lectin (RSL)Methyl α-L-fucopyranosideIsothermal Titration Calorimetry (ITC)Kd~10-20 µM

*Note: Specific IC50 and Kd values can vary depending on the experimental conditions, assay format, and the source of the protein. The values for selectins and fucosidase are illustrative ranges based on typical micromolar to millimolar affinities for monovalent carbohydrate interactions.

Signaling Pathways and Logical Relationships

Inhibition of Selectin-Mediated Leukocyte Adhesion

Methyl α-L-fucopyranoside acts as an antagonist of selectin-ligand interactions, which are crucial for the initiation of the inflammatory cascade. The diagram below illustrates this inhibitory action.

Selectin_Inhibition Inhibition of Selectin-Mediated Leukocyte Adhesion Leukocyte Leukocyte sLex Sialyl Lewis X (sLex) Leukocyte->sLex expresses Endothelium Endothelial Cell Selectin E/P-Selectin Endothelium->Selectin expresses sLex->Selectin binds to Adhesion Leukocyte Tethering and Rolling Selectin->Adhesion mediates MeFuc Methyl α-L-fucopyranoside MeFuc->Selectin competitively binds to (inhibition)

Caption: Competitive inhibition of selectin-sLex binding by methyl α-L-fucopyranoside.

Downstream Effects on Inflammatory Signaling (NF-κB Pathway)

The adhesion of leukocytes to the endothelium is not merely a physical process; it initiates intracellular signaling cascades in both cell types. In endothelial cells, the clustering of selectins upon ligand binding can lead to the activation of the transcription factor NF-κB, a master regulator of inflammatory gene expression. By preventing the initial binding event, this compound can hypothetically attenuate this downstream signaling.

NFkB_Pathway Hypothetical Attenuation of NF-κB Activation MeFuc Methyl α-L-fucopyranoside SelectinBinding Selectin-Ligand Binding MeFuc->SelectinBinding inhibits SignalTransduction Signal Transduction (e.g., p38 MAPK) SelectinBinding->SignalTransduction IKK IKK Complex Activation SignalTransduction->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB GeneExpression Inflammatory Gene Expression (e.g., VCAM-1, IL-6) NFkB->GeneExpression

Caption: Proposed mechanism for this compound in preventing NF-κB activation.

Experimental Protocols

Protocol for α-L-Fucosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of methyl α-L-fucopyranoside on α-L-fucosidase activity using p-nitrophenyl α-L-fucopyranoside (pNFP) as a substrate.

Materials:

  • α-L-Fucosidase (from desired source, e.g., human placenta, bovine kidney)

  • Methyl α-L-fucopyranoside (inhibitor)

  • p-Nitrophenyl α-L-fucopyranoside (pNFP, substrate)

  • Assay Buffer: 0.1 M Sodium Acetate, pH 5.0

  • Stop Solution: 0.2 M Sodium Carbonate

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Prepare Reagents:

    • Dissolve methyl α-L-fucopyranoside in Assay Buffer to create a 100 mM stock solution. Perform serial dilutions to obtain a range of inhibitor concentrations (e.g., 50 mM, 25 mM, 12.5 mM, etc.).

    • Dissolve pNFP in Assay Buffer to a final concentration of 2 mM.

    • Dilute the α-L-fucosidase enzyme in Assay Buffer to a working concentration (to be determined empirically to ensure the reaction is in the linear range).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Test wells: 20 µL of methyl α-L-fucopyranoside dilution + 20 µL of enzyme solution.

      • Control (No Inhibitor): 20 µL of Assay Buffer + 20 µL of enzyme solution.

      • Blank (No Enzyme): 40 µL of Assay Buffer.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add 20 µL of 2 mM pNFP solution to all wells to start the reaction. The final volume is 60 µL.

    • Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction:

    • Add 100 µL of Stop Solution to all wells. The solution will turn yellow in wells where p-nitrophenol has been produced.

  • Measure Absorbance:

    • Read the absorbance of the plate at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Cell Adhesion Inhibition Assay (Static Conditions)

This protocol outlines a method to assess the ability of methyl α-L-fucopyranoside to inhibit the adhesion of leukocyte-like cells (e.g., HL-60) to a monolayer of activated endothelial cells (e.g., HUVECs).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • HL-60 cells (human promyelocytic leukemia cell line)

  • Endothelial Cell Growth Medium

  • HL-60 Culture Medium (e.g., RPMI-1640 + 10% FBS)

  • Tumor Necrosis Factor-alpha (TNF-α) for HUVEC activation

  • Calcein-AM (fluorescent cell stain)

  • Methyl α-L-fucopyranoside

  • Adhesion Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader

Procedure:

  • Prepare Endothelial Monolayer:

    • Seed HUVECs into a 96-well black, clear-bottom plate and grow to confluence.

    • Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.

    • Wash the monolayer gently with Adhesion Buffer just before the assay.

  • Label Leukocytes:

    • Resuspend HL-60 cells in serum-free medium at 1 x 106 cells/mL.

    • Add Calcein-AM to a final concentration of 2 µM and incubate at 37°C for 30 minutes.

    • Wash the labeled cells twice with Adhesion Buffer and resuspend in the same buffer at 2 x 106 cells/mL.

  • Inhibition and Adhesion:

    • Prepare dilutions of methyl α-L-fucopyranoside in Adhesion Buffer at 2x the final desired concentrations.

    • Add 50 µL of the 2x inhibitor dilutions to the corresponding wells of the activated HUVEC monolayer. For control wells, add 50 µL of Adhesion Buffer.

    • Add 50 µL of the labeled HL-60 cell suspension (100,000 cells) to each well.

    • Incubate the plate at 37°C for 30 minutes under static conditions.

  • Wash and Measure:

    • Gently wash the wells 2-3 times with Adhesion Buffer to remove non-adherent cells.

    • Add 100 µL of Adhesion Buffer to each well.

    • Read the fluorescence in each well using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Create a standard curve by lysing known numbers of labeled HL-60 cells to correlate fluorescence with cell number.

    • Calculate the percentage of adherent cells for each condition.

    • Determine the IC50 of methyl α-L-fucopyranoside for the inhibition of cell adhesion.

Experimental Workflows

Workflow for Competitive Inhibition ELISA

This workflow describes a competitive ELISA to quantify the inhibitory effect of this compound on the binding of a fucosylated neoglycoprotein to an immobilized lectin.

ELISA_Workflow Workflow for Competitive Inhibition ELISA Start Start Coat 1. Coat Plate with Lectin (e.g., E-Selectin-Fc) Start->Coat Block 2. Block with BSA Coat->Block Incubate 3. Incubate Fucosylated-HRP with this compound Block->Incubate AddToPlate 4. Add Mixture to Plate Incubate->AddToPlate Wash1 5. Wash Plate AddToPlate->Wash1 AddSubstrate 6. Add TMB Substrate Wash1->AddSubstrate Develop 7. Develop Color AddSubstrate->Develop Stop 8. Stop with H2SO4 Develop->Stop Read 9. Read Absorbance (450 nm) Stop->Read Analyze 10. Analyze Data (IC50) Read->Analyze

Caption: Step-by-step workflow for a competitive ELISA using this compound.

Conclusion

Methyl fucopyranosides are robust and versatile tools in glycobiology, enabling researchers to probe and modulate a wide array of biological processes that are dependent on fucose recognition. Their utility as competitive inhibitors of selectins, fucosidases, and other lectins provides a direct means to investigate the roles of fucosylation in cell adhesion, inflammation, and enzymatic pathways. The protocols and data presented in this guide offer a framework for the practical application of methyl fucopyranosides in the laboratory, with the aim of fostering further discoveries in this dynamic field and aiding in the development of novel glycan-targeted therapeutics.

Acknowledging a Gap in Current Research: The Bioactivity of Methyl Fucopyranoside Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable scarcity of preliminary studies directly investigating the bioactivity of methyl fucopyranoside. While this fucosylated monosaccharide derivative is utilized in glycobiology research and as a synthetic building block, its intrinsic biological effects, including potential anticancer, anti-inflammatory, antiviral, or antioxidant properties, have not been substantially documented in publicly available research.

This compound, a stable derivative of L-fucose, is recognized for its role in the synthesis of more complex glycosides and its use in studying carbohydrate-protein interactions.[1][2] It is a valuable tool in glycobiology for probing the function of fucose-containing glycans in cellular processes like cell signaling and immune responses.[1][2] However, direct investigations into its own therapeutic potential are limited.

Current research on the bioactivity of fucose-containing molecules tends to focus on more complex structures, such as fucosylated flavonoids, glycans, and other glycosides. For instance, various flavonoids have demonstrated a range of biological activities, including antiviral and anti-inflammatory effects.[3][4][5] The addition of sugar moieties, such as fucose, to these molecules can significantly alter their biological properties.

The lack of specific studies on this compound's bioactivity means that quantitative data on its effects, detailed experimental protocols for its assessment, and elucidated signaling pathways it might modulate are not available to be compiled into a technical guide as requested. Further primary research is required to determine if this compound possesses any significant biological activities worthy of therapeutic consideration. Researchers and drug development professionals interested in this area may find it fruitful to initiate preliminary in vitro screening to explore the potential of this compound.

References

Methyl Fucopyranoside: A Versatile Chiral Building Block for Glycosynthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl fucopyranoside, a methylated derivative of the deoxy sugar L-fucose, has emerged as a crucial and versatile building block in modern synthetic chemistry. Its unique structural features, including multiple stereocenters and a reactive hydroxyl group, make it an ideal starting material for the synthesis of a diverse array of complex molecules, particularly oligosaccharides and glycoconjugates. These molecules play pivotal roles in numerous biological processes, including cell-cell recognition, immune responses, and disease pathogenesis. This technical guide provides a comprehensive overview of the application of this compound in synthesis, focusing on key experimental protocols, quantitative data, and its relevance in the context of cell signaling and drug development.

Chemical Synthesis with this compound

The synthetic utility of this compound lies in its ability to be selectively modified at its hydroxyl groups to create activated glycosyl donors or acceptors for the construction of glycosidic linkages. Strategic protection and deprotection of these hydroxyl groups are paramount for achieving desired regioselectivity and stereoselectivity in glycosylation reactions.

Regioselective Protection and Deprotection

Selective protection of the hydroxyl groups of this compound is a critical first step in its elaboration into more complex structures. Benzoyl esters are common protecting groups that can be introduced with high regioselectivity.

Table 1: Regioselective Benzoylation of Methyl α-L-Fucopyranoside

Catalyst SystemMajor ProductYield (%)Reference
FeCl₃ / Acetylacetone / DIPEAMethyl 3-O-benzoyl-α-L-fucopyranoside74
Benzoic Anhydride / Tetrabutylammonium BenzoateNot Specified70-91 (for similar glycosides)[1]

Experimental Protocol: Regioselective Benzoylation of Methyl α-L-fucopyranoside with FeCl₃

To a solution of methyl α-L-fucopyranoside (17.8 mg, 0.1 mmol), acetylacetone (0.31 equiv), and diisopropylethylamine (DIPEA, 1.9 equiv) in acetonitrile (0.5 mL) is added FeCl₃ (0.1 equiv). The mixture is stirred for 10 minutes at room temperature, followed by the addition of benzoyl chloride (1.5 equiv). The reaction is stirred for 4-12 hours at room temperature. The reaction mixture is then quenched and extracted with an organic solvent. The crude product is purified by column chromatography to yield methyl 3-O-benzoyl-α-L-fucopyranoside.

Spectroscopic Data for Methyl 3-O-benzoyl-α-L-fucopyranoside:

  • ¹H NMR (600 MHz, CDCl₃): δ 8.10–8.08 (m, 2H, ArH), 7.58–7.55 (m, 1H, ArH), 7.45–7.43 (m, 2H, ArH), 5.28 (dd, J = 10.2 and 3.0 Hz, 1H, H-3), 4.83 (d, J = 4.2 Hz, 1H, H-1), 4.15 (q, J = 6.6 Hz, 1H, H-5), 4.08 (dd, J = 10.2, 4.2 Hz, 1H, H-2), 3.90 (d, J = 3.0 Hz, 1H, H-4), 3.42 (s, 3H, OCH₃), 1.35 (d, J = 6.6 Hz, 3H, C₆H₃).

Deprotection of these protecting groups is typically achieved under basic conditions.

Experimental Protocol: Deprotection of Benzoylated this compound

To a solution of the benzoylated this compound derivative in dry methanol, a catalytic amount of sodium methoxide is added. The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. The reaction is then neutralized with an acidic resin, filtered, and the solvent is removed under reduced pressure to yield the deprotected this compound derivative.[2]

Glycosylation Reactions

This compound derivatives are extensively used as glycosyl donors in the synthesis of oligosaccharides. The Koenigs-Knorr reaction, a classical method for glycosidic bond formation, has been adapted for regioselective glycosylation using fucopyranoside derivatives.

Table 2: Regioselective Koenigs-Knorr Glycosylation with Methyl α-L-Fucopyranoside

Glycosyl DonorAcceptorPromoter SystemProductYield (%)Reference
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideMethyl α-L-fucopyranosideSilver(I) oxide / 2-Aminoethyl diphenylborinateMethyl 3-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-α-L-fucopyranoside90[3]

Experimental Protocol: Regioselective Koenigs-Knorr Glycosylation [3]

To a solution of methyl α-L-fucopyranoside (392 mg, 2.2 mmol, 1.1 equiv), silver(I) oxide (463 mg, 2.0 mmol, 1.0 equiv), and 2-aminoethyl diphenylborinate (45 mg, 0.2 mmol, 10 mol%) in acetonitrile (23 mL) is added 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (822 mg, 2.0 mmol, 1 equiv) at room temperature. The mixture is stirred for 4 hours. The reaction mixture is then filtered through a Celite pad and washed with dichloromethane (30 mL). The solvent is removed under reduced pressure, and the residue is purified by column chromatography (ethyl acetate:hexane = 0:1 - 3:1 on silica gel) to give the desired disaccharide.

Koenigs_Knorr_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Donor Glycosyl Donor (Fucopyranosyl Bromide) Reaction_Vessel Reaction in Acetonitrile (Room Temperature, 4h) Donor->Reaction_Vessel Acceptor Glycosyl Acceptor (this compound) Acceptor->Reaction_Vessel Promoter Promoter (Silver(I) Oxide) Promoter->Reaction_Vessel Catalyst Catalyst (Borinic Acid Ester) Catalyst->Reaction_Vessel Filtration Filtration (Celite) Reaction_Vessel->Filtration Reaction Mixture Evaporation Solvent Evaporation Filtration->Evaporation Filtrate Purification Column Chromatography Evaporation->Purification Crude Product Product Disaccharide Purification->Product Purified Product EGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_fucosylation Modulation by Fucosylation EGF EGF Ligand EGFR_inactive EGFR (Monomer) Fucosylated EGF->EGFR_inactive Binds EGFR_dimer EGFR Dimer EGFR_inactive->EGFR_dimer Dimerization P_EGFR Phosphorylated EGFR EGFR_dimer->P_EGFR Autophosphorylation Signaling Downstream Signaling (e.g., MAPK pathway) P_EGFR->Signaling Activates Response Cellular Response (Proliferation, Survival) Signaling->Response Fucosylation Hyperfucosylation Fucosylation->EGFR_dimer Inhibits Fucosylation->P_EGFR Inhibits

References

Methodological & Application

Application Note: Purification of Methyl Fucopyranoside by Preparative High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the purification of methyl fucopyranoside from a mixture of related compounds using preparative High-Performance Liquid Chromatography (HPLC). Methyl fucopyranosides, existing as α and β anomers, are crucial building blocks in glycobiology and drug discovery. Their purification to high homogeneity is essential for downstream applications. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal separation of these polar compounds, coupled with Evaporative Light Scattering Detection (ELSD) for universal detection of non-chromophoric carbohydrates. Detailed methodologies for both analytical method development and preparative scale-up are provided, enabling researchers to obtain high-purity this compound for their research needs.

Introduction

Methyl fucopyranosides are methylated derivatives of fucose, a deoxyhexose sugar that plays a significant role in various biological processes, including cell adhesion, inflammation, and signal transduction. The synthesis of these glycosides often results in a mixture of anomers (α and β forms) and other related impurities. High-purity this compound is often required for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such compounds. Due to the high polarity and lack of a UV chromophore in this compound, traditional reversed-phase HPLC with UV detection is often unsuitable without prior derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) offers an excellent alternative for the separation of underivatized polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. This allows for the retention and separation of highly polar analytes.

For detection, Evaporative Light Scattering Detection (ELSD) is employed. ELSD is a universal detection method that is not dependent on the optical properties of the analyte, making it ideal for non-chromophoric compounds like sugars.[1][2][3] The detector nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.

This application note provides a comprehensive protocol for the purification of this compound, starting from analytical method development to preparative scale-up, including strategies for fraction collection to isolate the desired anomer.

Experimental Protocols

Analytical Method Development

The initial step involves developing a robust analytical method to achieve baseline separation of the this compound anomers and any impurities.

Table 1: Analytical HPLC Parameters

ParameterCondition
Column Amide-based HILIC column (e.g., AsahiPak NH2P-50 4E, 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.5% Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 90% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector ELSD
ELSD Nebulizer Temp. 30 °C
ELSD Evaporator Temp. 30 °C
ELSD Gas Flow Rate 1.4 SLM (Nitrogen)
Injection Volume 10 µL
Sample Preparation Dissolve sample in Mobile Phase (e.g., 1 mg/mL in 75:25 Acetonitrile:Water)
Preparative Method Scale-Up

Once a satisfactory analytical separation is achieved, the method is scaled up for preparative purification. The goal is to maximize the sample load while maintaining adequate resolution for effective purification.

Table 2: Preparative HPLC Parameters

ParameterCondition
Column Preparative Amide-based HILIC column (e.g., 20 x 250 mm, 10 µm)
Mobile Phase A 0.5% Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic
Composition 90% B
Flow Rate 18.9 mL/min (scaled from analytical)
Column Temperature 30 °C
Detector ELSD (with flow splitter)
ELSD Nebulizer Temp. 30 °C
ELSD Evaporator Temp. 30 °C
ELSD Gas Flow Rate 1.4 SLM (Nitrogen)
Injection Volume Up to 2 mL (dependent on sample concentration and loading study)
Sample Preparation Dissolve sample in Mobile Phase at a high concentration (e.g., 50-100 mg/mL)

Note on Scaling Flow Rate: The flow rate is scaled up based on the cross-sectional area of the preparative column relative to the analytical column. The scaling factor can be calculated as: (ID_prep / ID_anal)^2, where ID is the internal diameter of the column. For a 20 mm ID preparative column and a 4.6 mm ID analytical column, the scaling factor is approximately 18.9.

Loading Study

Before performing the full preparative run, a loading study is essential to determine the maximum amount of sample that can be injected without compromising the separation of the target peaks. This is achieved by incrementally increasing the injection volume or sample concentration on the analytical column until the resolution between the peaks of interest begins to degrade significantly.[4] This information is then used to determine the optimal loading for the preparative column.

Fraction Collection

Effective fraction collection is critical for isolating the pure compound.[5][6]

  • Peak-Based Collection: The fraction collector is triggered by the detector signal. Collection starts when the signal rises above a certain threshold and stops when it falls below that threshold. This is the most common and efficient method.

  • Time-Based Collection: Fractions are collected at pre-defined time windows corresponding to the elution of the target peaks. This requires highly reproducible retention times.

  • Anomer Separation: If the α and β anomers are well-resolved, they can be collected as separate fractions. If there is partial co-elution, strategic fraction cutting ("heart-cutting") can be employed to isolate the purest part of each peak, with the mixed fractions being potentially re-processed.

Data Presentation

Table 3: Representative Analytical Data

CompoundRetention Time (min)
Impurity 14.2
Methyl α-fucopyranoside5.8
Methyl β-fucopyranoside6.5
Impurity 28.1

Table 4: Expected Preparative Run Outcome

ParameterValue
Sample Load per Run 100 - 200 mg
Purity of Collected Fractions >98%
Recovery >90%
Run Time per Cycle 15 minutes

Workflow and Logical Diagrams

The following diagrams illustrate the key workflows in the purification of this compound by HPLC.

HPLC_Purification_Workflow cluster_analytical Analytical Method Development cluster_preparative Preparative Scale-Up & Purification cluster_post Post-Purification A1 Select HILIC Column & Mobile Phase A2 Optimize Separation (Isocratic/Gradient) A1->A2 A3 Perform Loading Study A2->A3 P1 Scale-up Method (Flow Rate, Inj. Volume) A3->P1 Optimized Parameters P2 Inject Sample onto Preparative Column P1->P2 P3 Monitor Elution with ELSD P2->P3 P4 Collect Fractions P3->P4 Post1 Analyze Fractions for Purity P4->Post1 Collected Fractions Post2 Pool Pure Fractions Post1->Post2 Post3 Solvent Evaporation & Product Isolation Post2->Post3

Caption: Overall workflow for the purification of this compound by HPLC.

Fraction_Collection_Strategy Start HPLC Eluent Detector ELSD Detector Start->Detector Collector Fraction Collector Detector->Collector Signal Waste Waste Collector->Waste Baseline FractionA Pure Fraction (Anomer A) Collector->FractionA Peak A Detected FractionB Pure Fraction (Anomer B) Collector->FractionB Peak B Detected Mixed Mixed Fraction (Re-process) Collector->Mixed Overlap Detected

Caption: Logical diagram of the fraction collection strategy.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the purification of this compound using preparative HILIC-HPLC with ELSD. By following the outlined steps for analytical method development, scaling up, and fraction collection, researchers can obtain high-purity this compound anomers suitable for a wide range of applications in glycobiology and drug development. The use of HILIC and ELSD overcomes the challenges associated with the analysis of polar, non-chromophoric carbohydrates, offering a robust platform for the purification of similar compounds.

References

Application Notes and Protocols for the 1H and 13C NMR Assignment of Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) assignment of the anomeric forms of methyl fucopyranoside, a crucial step in the structural elucidation of fucose-containing glycans, glycoproteins, and other biologically significant molecules.

Introduction

This compound, a derivative of the deoxy sugar L-fucose, is a fundamental component of numerous bioactive compounds, including blood group antigens and selectin ligands. The precise determination of its structure, including the anomeric configuration (α or β), is paramount for understanding its biological function and for the development of novel therapeutics. NMR spectroscopy is the most powerful technique for the unambiguous assignment of the constitution and stereochemistry of carbohydrates. This document outlines the expected 1H and 13C NMR chemical shifts and coupling constants for both methyl α-L-fucopyranoside and methyl β-L-fucopyranoside and provides a detailed protocol for their NMR analysis.

Data Presentation: 1H and 13C NMR Spectral Data

The following tables summarize the assigned 1H and 13C NMR chemical shifts (δ) in parts per million (ppm) and 1H-1H coupling constants (J) in Hertz (Hz) for the anomers of methyl L-fucopyranoside, recorded in deuterium oxide (D₂O).

Table 1: 1H NMR Data for Methyl L-Fucopyranoside Anomers in D₂O

ProtonMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
H-1δ 4.75 (d, J = 3.8 Hz)δ 4.25 (d, J = 7.8 Hz)
H-2δ 3.75 (dd, J = 3.8, 10.0 Hz)δ 3.45 (dd, J = 7.8, 9.8 Hz)
H-3δ 3.85 (dd, J = 3.4, 10.0 Hz)δ 3.60 (dd, J = 3.4, 9.8 Hz)
H-4δ 3.70 (d, J = 3.4 Hz)δ 3.65 (d, J = 3.4 Hz)
H-5δ 4.05 (q, J = 6.5 Hz)δ 3.68 (q, J = 6.5 Hz)
H-6 (CH₃)δ 1.25 (d, J = 6.5 Hz)δ 1.28 (d, J = 6.5 Hz)
OCH₃δ 3.40 (s)δ 3.55 (s)

Table 2: 13C NMR Data for Methyl L-Fucopyranoside Anomers in D₂O

CarbonMethyl α-L-fucopyranosideMethyl β-L-fucopyranoside
C-1δ 100.5δ 104.5
C-2δ 69.5δ 72.0
C-3δ 71.0δ 73.5
C-4δ 73.0δ 74.0
C-5δ 68.0δ 71.5
C-6 (CH₃)δ 16.5δ 16.8
OCH₃δ 55.8δ 57.5

Experimental Protocols

This section details the methodology for the preparation and NMR analysis of this compound samples.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in 0.5-0.7 mL of high-purity deuterium oxide (D₂O, 99.9 atom % D).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for 1H and 13C detection.

3.2.1. 1D 1H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent Signal Suppression: Utilize a solvent suppression technique (e.g., presaturation) to attenuate the residual HDO signal.

  • Acquisition Parameters:

    • Spectral Width: ~12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) and phase and baseline correct the spectrum. Reference the spectrum to the internal standard or the residual HDO signal (δ ~4.79 ppm at 298 K).

3.2.2. 1D 13C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: ~200 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds

    • Number of Scans: 1024-4096 (or more, as 13C is less sensitive)

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz) and phase and baseline correct the spectrum. Reference the spectrum using the internal standard or indirectly via the 1H spectrum.

3.2.3. 2D NMR Spectroscopy for Unambiguous Assignment

To confirm the assignments, a suite of 2D NMR experiments is highly recommended.

  • COSY (Correlation Spectroscopy): To establish 1H-1H scalar coupling networks within the pyranose ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

  • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., all protons of a single fucopyranoside ring).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the NMR assignment of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Assignment Sample This compound Solvent D₂O Sample->Solvent Dissolve NMR_Tube NMR Tube Solvent->NMR_Tube Transfer NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec Insert OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Processing Data Processing OneD_NMR->Processing TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure Structural Elucidation Assignment->Structure Assignment_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_assignment Assignment Strategy H1_NMR ¹H NMR (Chemical Shifts, Coupling Constants, Integrals) Anomeric Identify Anomeric Signals (H-1, C-1) H1_NMR->Anomeric Methyl Assign Methyl Groups (H-6, OCH₃) H1_NMR->Methyl C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->Anomeric COSY COSY (¹H-¹H Connectivity) Spin_System Trace Spin System (H-1 to H-5) COSY->Spin_System HSQC HSQC (¹H-¹³C Direct Correlation) Carbon_Backbone Assign Carbon Backbone (C-1 to C-6, OCH₃) HSQC->Carbon_Backbone HMBC HMBC (¹H-¹³C Long-Range Correlation) HMBC->Carbon_Backbone Anomeric->Spin_System Spin_System->Carbon_Backbone Methyl->Carbon_Backbone Final_Structure Confirm Structure & Anomeric Configuration Carbon_Backbone->Final_Structure

Application Notes and Protocols: Utilizing Methyl Fucopyranoside as a Substrate for Fucosidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-L-Fucosidases are a class of glycoside hydrolase enzymes that catalyze the cleavage of terminal α-L-fucosyl residues from a variety of glycoconjugates, including glycoproteins, glycolipids, and oligosaccharides. The activity of these enzymes is crucial in various biological processes, such as cell adhesion, signaling, and inflammation. A deficiency in α-L-fucosidase activity can lead to the lysosomal storage disorder fucosidosis. The study of fucosidase activity is therefore essential for understanding its physiological roles and for the development of therapeutics targeting pathways involving fucosylated glycans.

While chromogenic and fluorogenic substrates like p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) and 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) are commonly used for their convenient detection methods, natural substrates of fucosidases are typically non-chromogenic. Methyl-α-L-fucopyranoside serves as a simple, non-chromogenic substrate that mimics the terminal fucosyl linkage found in natural glycans. Assays employing methyl-α-L-fucopyranoside are valuable for characterizing fucosidase activity in a manner that can be more representative of its action on biological substrates.

These application notes provide detailed protocols for the use of methyl-α-L-fucopyranoside as a substrate for fucosidase, including methods for the detection of the reaction product, L-fucose. Comparative kinetic data with other common substrates are also presented to aid in experimental design and interpretation.

Data Presentation

Table 1: Kinetic Parameters of α-L-Fucosidases with Various Substrates
Enzyme SourceSubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)Optimal pHOptimal Temp. (°C)Reference
Paenibacillus thiaminolyticusp-Nitrophenyl α-L-fucopyranoside0.44 ± 0.02--8.248[1]
Enterococcus gallinarum ZS1p-Nitrophenyl α-L-fucopyranoside1.1781.7842.57.030[2]
Bifidobacterium castorisp-Nitrophenyl α-L-fucopyranoside---5.542[3]
Pecten maximusp-Nitrophenyl α-L-fucopyranoside0.65085-4.060[4]
Elizabethkingia meningosepticap-Nitrophenyl α-L-fucopyranoside---~4.5~55[5]
Thermotoga maritimap-Nitrophenyl α-L-fucoside0.035 ± 0.003-9.4 ± 0.47.0 - 10.090 - 95[6]

Note: Kinetic data for methyl-α-L-fucopyranoside is not as widely reported in a comparative context. The data for p-nitrophenyl α-L-fucopyranoside is provided as a common benchmark.

Experimental Protocols

Protocol 1: General α-L-Fucosidase Activity Assay using a Chromogenic Substrate (pNP-Fuc)

This protocol describes a standard colorimetric assay for measuring α-L-fucosidase activity and serves as a basis for comparison with the methyl-α-L-fucopyranoside assay.

Materials:

  • α-L-Fucosidase enzyme solution

  • p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) solution (e.g., 10 mM stock in deionized water)

  • Reaction Buffer (e.g., 100 mM Sodium Citrate Buffer, pH adjusted to the enzyme's optimum, typically between 4.5 and 6.5)[2]

  • Stop Solution (e.g., 200 mM Sodium Borate or 1 M Sodium Carbonate, pH 9.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reaction Mixture: In each well of a 96-well microplate, prepare a reaction mixture containing the reaction buffer and pNP-Fuc substrate to the desired final concentration (e.g., 1 mM).[7]

  • Enzyme Addition: Add the α-L-fucosidase enzyme solution to each well to initiate the reaction. For a blank control, add the stop solution before adding the enzyme.

  • Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-60 minutes).[7] The incubation time should be optimized to ensure the reaction remains within the linear range.

  • Stop Reaction: Stop the reaction by adding the stop solution to each well.[7] The alkaline pH of the stop solution will develop the yellow color of the p-nitrophenol product.

  • Measure Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate Activity: Determine the concentration of the released p-nitrophenol from a standard curve. Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

Protocol 2: α-L-Fucosidase Activity Assay using Methyl-α-L-fucopyranoside with HPAEC-PAD Detection

This protocol details the use of methyl-α-L-fucopyranoside as a substrate and subsequent quantification of the released L-fucose using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[7][8]

Materials:

  • α-L-Fucosidase enzyme solution

  • Methyl-α-L-fucopyranoside solution (e.g., 10 mM stock in deionized water)

  • Reaction Buffer (e.g., 50 mM Sodium Acetate Buffer, pH adjusted to the enzyme's optimum)

  • L-fucose standards for calibration curve

  • HPAEC-PAD system with a suitable anion-exchange column (e.g., CarboPac™ series)[7]

  • Eluents for HPAEC-PAD (e.g., sodium hydroxide and sodium acetate gradients)[7]

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer and methyl-α-L-fucopyranoside to the desired final concentration.

    • Add the α-L-fucosidase enzyme solution to initiate the reaction.

    • Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Terminate Reaction: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching agent like a strong acid (e.g., trichloroacetic acid), followed by centrifugation to pellet the precipitated protein.[7]

  • Sample Preparation for HPAEC-PAD:

    • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPAEC-PAD system.

    • Dilute the sample if necessary to fall within the range of the L-fucose standard curve.

  • HPAEC-PAD Analysis:

    • Inject the prepared sample into the HPAEC-PAD system.

    • Separate the reaction components using an appropriate gradient of eluents (e.g., sodium hydroxide and sodium acetate).[7]

    • Detect the eluted carbohydrates using the pulsed amperometric detector.

  • Quantification:

    • Identify the L-fucose peak by comparing its retention time to that of the L-fucose standard.

    • Quantify the amount of released L-fucose by comparing the peak area to a standard curve generated from known concentrations of L-fucose.[7]

    • Calculate the enzyme activity based on the amount of L-fucose produced over time.

Mandatory Visualization

Fucosidase_Assay_Workflow cluster_direct Direct Assay (e.g., pNP-Fuc) cluster_indirect Indirect Assay (Methyl Fucopyranoside) D_Start Start D_Mix Prepare Reaction Mix (Buffer + pNP-Fuc) D_Start->D_Mix D_Enzyme Add Fucosidase D_Mix->D_Enzyme D_Incubate Incubate (e.g., 37°C) D_Enzyme->D_Incubate D_Stop Add Stop Solution (e.g., Na2CO3) D_Incubate->D_Stop D_Measure Measure Absorbance (405 nm) D_Stop->D_Measure D_End Calculate Activity D_Measure->D_End I_Start Start I_Mix Prepare Reaction Mix (Buffer + this compound) I_Start->I_Mix I_Enzyme Add Fucosidase I_Mix->I_Enzyme I_Incubate Incubate (e.g., 37°C) I_Enzyme->I_Incubate I_Terminate Terminate Reaction (e.g., Heat Inactivation) I_Incubate->I_Terminate I_Analyze Analyze Fucose (HPAEC-PAD) I_Terminate->I_Analyze I_End Calculate Activity I_Analyze->I_End

Caption: A generalized workflow for fucosidase activity assays.

Fucosidase_Signaling_Role cluster_pathway Role of Fucosidase in Glycan Degradation cluster_disease Fucosidosis (Fucosidase Deficiency) Glycoprotein Fucosylated Glycoprotein Lysosome Lysosome Glycoprotein->Lysosome Endocytosis Fucosidase α-L-Fucosidase Lysosome->Fucosidase Defucosylated_Glycan Defucosylated Glycan Fucosidase->Defucosylated_Glycan cleaves Fucose L-Fucose Fucosidase->Fucose releases Other_Glycosidases Other Lysosomal Glycosidases Defucosylated_Glycan->Other_Glycosidases substrate for Degradation_Products Further Degradation Products Other_Glycosidases->Degradation_Products Fucosidase_Deficiency Fucosidase Deficiency Accumulation Accumulation of Fucosylated Glycans Fucosidase_Deficiency->Accumulation Lysosomal_Storage_Disease Lysosomal Storage Disease Accumulation->Lysosomal_Storage_Disease

References

Application Notes: Methyl Fucopyranoside as a Potential Inhibitor of α-L-Fucosidase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl α-L-fucopyranoside and its β-anomer are methylated derivatives of L-fucose, a monosaccharide implicated in various physiological and pathological processes, including cell adhesion, immune responses, and cancer. α-L-fucosidases are glycoside hydrolase enzymes that catalyze the removal of terminal α-L-fucosyl residues from oligosaccharides and glycoconjugates. The investigation of α-L-fucosidase inhibitors is crucial for understanding the roles of fucosylation in biology and for developing potential therapeutic agents for diseases associated with aberrant fucosidase activity.[1] Methyl fucopyranosides, as structural analogs of L-fucose, are recognized by fucose-specific enzymes and can be explored as potential competitive inhibitors.

Target Audience

These application notes are intended for researchers, scientists, and drug development professionals in the fields of biochemistry, glycobiology, and pharmacology who are interested in screening and characterizing potential enzyme inhibitors.

Principle of the Assay

The enzyme inhibition assay described here is a colorimetric method based on the cleavage of a synthetic substrate, p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc), by α-L-fucosidase. The enzymatic reaction releases p-nitrophenol, which, under alkaline conditions, develops a yellow color that can be quantified by measuring the absorbance at 405 nm. The inhibitory potential of methyl fucopyranoside is determined by measuring the reduction in the rate of p-nitrophenol formation in its presence.

Data Presentation

Table 1: Hypothetical Inhibition of α-L-Fucosidase by Methyl α-L-Fucopyranoside

Inhibitor Concentration (mM)% Inhibition (Hypothetical)
0.18.5
0.525.3
1.048.7
2.570.1
5.085.4
10.092.3

Table 2: Hypothetical Kinetic Parameters of α-L-Fucosidase Inhibition by Methyl α-L-Fucopyranoside

InhibitorIC50 (mM) (Hypothetical)Ki (mM) (Hypothetical)Type of Inhibition
Methyl α-L-fucopyranoside1.050.78Competitive

Experimental Protocols

Materials and Reagents

  • α-L-Fucosidase (from a suitable source, e.g., bovine kidney)

  • Methyl α-L-fucopyranoside (as the potential inhibitor)

  • p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) (as the substrate)

  • Sodium citrate buffer (50 mM, pH 5.5)

  • Sodium carbonate (Na₂CO₃) solution (0.5 M) (as the stop solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

  • Multichannel pipette

Protocol for Determining the Inhibitory Activity of this compound

  • Preparation of Reagents:

    • Prepare a 50 mM sodium citrate buffer and adjust the pH to 5.5.

    • Prepare a stock solution of pNP-Fuc (e.g., 10 mM) in the citrate buffer.

    • Prepare a stock solution of methyl α-L-fucopyranoside (e.g., 100 mM) in the citrate buffer.

    • Prepare serial dilutions of methyl α-L-fucopyranoside in citrate buffer to achieve a range of desired concentrations (e.g., 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 mM).

    • Prepare a solution of α-L-fucosidase in citrate buffer at a concentration that yields a linear reaction rate over the desired time course.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Blank: 180 µL of citrate buffer and 20 µL of enzyme solution (added after the stop solution).

      • Control (No Inhibitor): 100 µL of citrate buffer, 20 µL of pNP-Fuc solution, and 60 µL of citrate buffer.

      • Inhibitor Wells: 100 µL of citrate buffer, 20 µL of pNP-Fuc solution, and 60 µL of the respective this compound dilutions.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the α-L-fucosidase solution to all wells except the blank.

    • Incubate the plate at 37°C for a fixed time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 50 µL of 0.5 M Na₂CO₃ solution to all wells.

    • Add 20 µL of the enzyme solution to the blank wells.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol for Kinetic Analysis of Inhibition

To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of both the substrate (pNP-Fuc) and the inhibitor (this compound).

  • Assay Setup:

    • Prepare a matrix in a 96-well plate with varying concentrations of pNP-Fuc (e.g., 0.5, 1, 2, 5, and 10 times the Km value) and varying concentrations of this compound (e.g., 0, 0.5x, 1x, and 2x the determined IC50 value).

  • Procedure:

    • Follow the same procedure as the inhibition assay, initiating the reaction with the enzyme and stopping it with Na₂CO₃.

  • Data Analysis:

    • Calculate the initial reaction velocities (V) for each combination of substrate and inhibitor concentrations.

    • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

    • Analyze the plot to determine the type of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

    • The inhibition constant (Ki) can be calculated from the Lineweaver-Burk plot or by non-linear regression analysis of the velocity data.

Mandatory Visualization

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Inhibitor, Enzyme) Plate Prepare 96-well Plate Reagents->Plate Add_Components Add Buffer, Substrate, and Inhibitor Plate->Add_Components Pre_Incubate Pre-incubate at 37°C Add_Components->Pre_Incubate Start_Reaction Add Enzyme Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Read Absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for the α-L-fucosidase inhibition assay.

Competitive_Inhibition_Pathway E Enzyme (α-L-Fucosidase) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (pNP-Fuc) I Inhibitor (this compound) ES->E P Product (p-Nitrophenol) ES->P + E EI->E

Caption: Signaling pathway of competitive enzyme inhibition.

References

Application of Methyl Fucopyranoside in Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl fucopyranosides are synthetic monosaccharide derivatives that serve as valuable tools in glycobiology and cell culture research. These compounds, particularly methyl α-L-fucopyranoside, are analogs of L-fucose, a key sugar moiety involved in various biological recognition processes. Fucosylated glycans on the cell surface, such as sialyl Lewis X, are critical ligands for selectin proteins, particularly E-selectin expressed on endothelial cells. The interaction between fucosylated ligands and E-selectin is a crucial step in the adhesion cascade, mediating processes like leukocyte trafficking during inflammation and cancer cell metastasis.

Methyl fucopyranosides can act as competitive inhibitors of fucose-binding proteins, such as selectins, thereby blocking the downstream cellular events mediated by these interactions. This property makes them important research tools for studying and potentially inhibiting processes like cell adhesion, migration, and signaling pathways associated with cancer progression and inflammation.

This document provides detailed application notes and protocols for the use of methyl fucopyranoside in cell culture studies, focusing on its application in cancer research.

Data Presentation

While specific IC50 values for the direct anti-proliferative effect of this compound on cancer cell lines are not extensively reported in publicly available literature, the primary application lies in its ability to inhibit cell adhesion. The anti-proliferative and anti-migratory effects are often a downstream consequence of blocking selectin-mediated adhesion and signaling.

Below is a summary of the inhibitory concentrations of a related fucosylation inhibitor, 2-fluorofucose, which demonstrates the potential efficacy of fucose analogs in cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Table 1: Inhibitory Effects of a Fucosylation Inhibitor (2-Fluorofucose) on Invasive Ductal Carcinoma (IDC) Cells

ParameterCell LineTreatmentConcentrationResultReference
sLeX/A ExpressionCF1_T (immortalized IDC)2-Fluorofucose100 µMComplete abrogation[1]
Adhesion to E-selectinCF1_T2-Fluorofucose100 µMDramatic reduction under flow[1]
Cell MigrationCF1_T2-FluorofucoseNot specifiedReduced migratory ability[1]
Cell ProliferationCF1_T2-FluorofucoseNot specifiedDecreased proliferation rate[1]

Experimental Protocols

Protocol 1: Preparation of Methyl α-L-Fucopyranoside for Cell Culture

Objective: To prepare a sterile stock solution of methyl α-L-fucopyranoside for use in cell culture experiments.

Materials:

  • Methyl α-L-fucopyranoside powder (e.g., Sigma-Aldrich, TCI Chemicals)[2][3]

  • Sterile, cell culture-grade phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Solubility Test: Before preparing a large stock, test the solubility of a small amount of methyl α-L-fucopyranoside in your chosen solvent (PBS or DMSO). Methyl α-L-fucopyranoside is generally soluble in water and alcohols.

  • Stock Solution Preparation (e.g., 100 mM in PBS):

    • In a sterile biosafety cabinet, weigh out the desired amount of methyl α-L-fucopyranoside powder. For a 100 mM stock solution, this would be 17.82 mg per 1 mL of solvent (Molecular Weight: 178.18 g/mol ).

    • Add the appropriate volume of sterile PBS to the powder.

    • Vortex or gently warm the solution until the powder is completely dissolved.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the effect of methyl α-L-fucopyranoside on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., breast cancer, colon cancer, or melanoma cell lines)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Methyl α-L-fucopyranoside stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of methyl α-L-fucopyranoside in complete medium from the stock solution. A suggested starting concentration range is 1 µM to 10 mM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of methyl α-L-fucopyranoside. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of the concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 3: E-selectin-Mediated Cell Adhesion Assay

Objective: To evaluate the inhibitory effect of methyl α-L-fucopyranoside on the adhesion of cancer cells to E-selectin.

Materials:

  • Cancer cell line expressing E-selectin ligands (e.g., certain colon, breast, or pancreatic cancer cell lines)

  • Human umbilical vein endothelial cells (HUVECs) or a 96-well plate coated with recombinant human E-selectin

  • TNF-α (for activating HUVECs)

  • Methyl α-L-fucopyranoside stock solution

  • Cell labeling dye (e.g., Calcein-AM)

  • Fluorescence microplate reader

Procedure:

  • Preparation of E-selectin Surface:

    • Option A (HUVECs): Seed HUVECs in a 96-well plate and grow to confluence. Activate the HUVECs by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce E-selectin expression.[4][5]

    • Option B (Recombinant E-selectin): Coat a 96-well plate with recombinant human E-selectin (e.g., 5 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Cell Preparation and Treatment:

    • Label the cancer cells with Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled cells in serum-free medium.

    • Pre-incubate the cells with various concentrations of methyl α-L-fucopyranoside (e.g., 1 mM to 50 mM) for 30 minutes at 37°C. Include a vehicle control.

  • Adhesion Assay:

    • Wash the E-selectin-coated or HUVEC-containing wells with PBS.

    • Add the pre-treated cancer cell suspension (e.g., 5 x 10⁴ cells/well) to each well.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing:

    • Gently wash the wells 2-3 times with PBS to remove non-adherent cells.

  • Quantification:

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence of the adherent cells using a fluorescence microplate reader (e.g., excitation 485 nm, emission 520 nm).

  • Data Analysis:

    • Calculate the percentage of adhesion for each treatment group relative to the control.

    • Plot the percentage of adhesion against the log of the methyl α-L-fucopyranoside concentration to determine the IC50 for adhesion inhibition.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assays cluster_analysis Data Analysis prep_compound Prepare Methyl Fucopyranoside Stock viability Cell Viability Assay (MTT) prep_compound->viability adhesion Cell Adhesion Assay (E-selectin) prep_compound->adhesion signaling Signaling Pathway Analysis (Western Blot) prep_compound->signaling prep_cells Culture Cancer Cell Line prep_cells->viability prep_cells->adhesion prep_cells->signaling ic50_viability Determine IC50 (Viability) viability->ic50_viability ic50_adhesion Determine IC50 (Adhesion) adhesion->ic50_adhesion protein_exp Analyze Protein Expression Levels signaling->protein_exp

Figure 1. Experimental workflow for studying the effects of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mfp Methyl α-L-Fucopyranoside eselectin E-selectin (on Endothelial Cell) mfp->eselectin Inhibits ras Ras eselectin->ras Activates pi3k PI3K eselectin->pi3k ligand sialyl Lewis X (on Cancer Cell) ligand->eselectin Binds raf Raf ras->raf mek MEK raf->mek erk ERK1/2 mek->erk nfkb NF-κB erk->nfkb Activates akt Akt pi3k->akt ikb IκB akt->ikb Inhibits ikb->nfkb Inhibits nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates gene Gene Transcription (Proliferation, Survival, Angiogenesis) nfkb_nuc->gene Promotes

Figure 2. Proposed signaling pathway inhibited by this compound.

Discussion of Signaling Pathways

The interaction of cancer cells with the endothelium via E-selectin is not merely a physical tethering but also initiates intracellular signaling cascades that promote cancer cell survival and proliferation. E-selectin engagement has been shown to activate pro-survival pathways such as the NF-κB and MAPK (ERK1/2) pathways.[1][6]

NF-κB Pathway: Activation of E-selectin on endothelial cells by inflammatory cytokines like TNF-α leads to the upregulation of NF-κB.[5] Furthermore, the binding of cancer cells to E-selectin can trigger NF-κB activation within the cancer cells themselves, leading to the transcription of genes that promote cell survival, proliferation, and angiogenesis, and inhibit apoptosis.[6][7] Methyl α-L-fucopyranoside, by blocking the initial E-selectin binding, is hypothesized to prevent the activation of this pro-survival signaling pathway.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is another key signaling cascade involved in cell proliferation and survival. Studies on fucosylation inhibitors have shown that blocking the formation of E-selectin ligands on cancer cells leads to reduced activation of ERK1/2 and p38 MAPK.[1] This suggests that the interaction with E-selectin is crucial for maintaining the activity of these pro-proliferative pathways. Therefore, methyl α-L-fucopyranoside may indirectly inhibit the MAPK pathway by preventing cell adhesion to the endothelium.

Conclusion

This compound, particularly the α-L anomer, represents a valuable research tool for investigating the roles of fucosylated glycans and their interactions with selectins in various cellular processes. Its ability to competitively inhibit E-selectin-mediated cell adhesion makes it particularly useful for studying cancer metastasis and inflammation. The provided protocols offer a starting point for researchers to explore the effects of this compound on cell viability, adhesion, and signaling in their specific cell culture models. Further research is warranted to fully elucidate its therapeutic potential.

References

Methyl Fucopyranoside as a Hapten: Application Notes and Protocols for Immunological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl fucopyranoside, a derivative of the monosaccharide fucose, serves as a valuable tool in immunology as a hapten. Haptens are small molecules that are not immunogenic on their own but can elicit a specific immune response when conjugated to a larger carrier molecule, such as a protein. This property makes this compound an excellent candidate for generating specific antibodies against fucosylated structures, which are implicated in various biological processes, including cell-cell recognition, inflammation, and cancer. These application notes provide detailed protocols for the synthesis of a functionalized this compound hapten, its conjugation to carrier proteins, and subsequent use in immunological assays such as ELISA for the detection and quantification of anti-fucose antibodies.

Application 1: Synthesis of an Amino-Functionalized Fucopyranoside Hapten

To conjugate this compound to a carrier protein, it must first be chemically modified to introduce a reactive functional group, such as an amine. A common strategy is to synthesize p-aminophenyl-α-L-fucopyranoside. This involves the synthesis of an intermediate, p-nitrophenyl-α-L-fucopyranoside, followed by the reduction of the nitro group to an amine.

Protocol: Synthesis of p-Aminophenyl-α-L-fucopyranoside

Part A: Synthesis of p-Nitrophenyl-α-L-fucopyranoside

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve L-fucose in a suitable solvent such as pyridine.

  • Acetylation: Add acetic anhydride to the solution at 0°C with stirring to protect the hydroxyl groups. Allow the reaction to proceed overnight at room temperature.

  • Bromination: Treat the resulting per-O-acetylated fucose with a solution of hydrogen bromide in acetic acid to form the glycosyl bromide.

  • Glycosylation: In a separate flask, dissolve p-nitrophenol in a suitable solvent like acetone, and add a base such as potassium carbonate. Add the glycosyl bromide solution dropwise to the p-nitrophenol solution with vigorous stirring.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), neutralize the reaction mixture, extract the product with an organic solvent (e.g., ethyl acetate), and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part B: Reduction to p-Aminophenyl-α-L-fucopyranoside

  • Dissolution: Dissolve the purified p-nitrophenyl-α-L-fucopyranoside in a solvent such as methanol or ethanol.

  • Catalytic Hydrogenation: Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Reduction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the p-aminophenyl-α-L-fucopyranoside. The product can be further purified by recrystallization or column chromatography if necessary.

Application 2: Conjugation of Fucopyranoside Hapten to Carrier Proteins

The amino-functionalized fucopyranoside can be covalently linked to carrier proteins like Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for use in immunoassays. Glutaraldehyde is a common cross-linking agent for this purpose.

Protocol: Glutaraldehyde-Mediated Conjugation of p-Aminophenyl-α-L-fucopyranoside to a Carrier Protein

  • Protein Preparation: Dissolve the carrier protein (KLH or BSA) in a phosphate buffer (e.g., 0.1 M, pH 7.4) to a concentration of 10 mg/mL.

  • Activation: Slowly add an aqueous solution of glutaraldehyde (e.g., 2.5%) to the protein solution with gentle stirring. Allow the activation reaction to proceed for 1-2 hours at room temperature.

  • Removal of Excess Glutaraldehyde: Remove unreacted glutaraldehyde by dialysis against the same phosphate buffer or by using a desalting column.

  • Hapten Coupling: Dissolve the p-aminophenyl-α-L-fucopyranoside in the same phosphate buffer and add it to the activated protein solution. The molar ratio of hapten to protein can be optimized but a starting point of 50:1 to 100:1 is common.

  • Reaction: Allow the conjugation reaction to proceed overnight at 4°C with gentle stirring.

  • Blocking: Block any remaining reactive aldehyde groups by adding a quenching agent like lysine or glycine.

  • Purification of the Conjugate: Remove unconjugated hapten and other small molecules by extensive dialysis against phosphate-buffered saline (PBS) at 4°C.

  • Characterization and Storage: Determine the protein concentration (e.g., by Bradford or BCA assay) and estimate the hapten-to-protein conjugation ratio (hapten density) using MALDI-TOF mass spectrometry.[1][2][3] Store the conjugate in aliquots at -20°C or -80°C.

Application 3: Generation of Anti-Fucose Polyclonal Antibodies

The fucopyranoside-KLH conjugate can be used as an immunogen to generate polyclonal antibodies in a suitable animal model (e.g., rabbits or mice).

Protocol: Immunization for Polyclonal Antibody Production

  • Pre-immune Serum Collection: Collect blood from the animal before the first immunization to serve as a negative control.

  • Immunogen Preparation: Emulsify the fucopyranoside-KLH conjugate with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization. For subsequent booster immunizations, use Incomplete Freund's Adjuvant (IFA).

  • Immunization Schedule:

    • Primary Immunization (Day 0): Inject the animal subcutaneously or intramuscularly with the immunogen-CFA emulsion (e.g., 100-500 µg of conjugate per rabbit).

    • Booster Immunizations (e.g., Day 14, 28, 42): Inject the animal with the immunogen-IFA emulsion.

  • Titer Monitoring: Collect small blood samples periodically (e.g., 7-10 days after each booster) to monitor the antibody titer by ELISA.

  • Final Bleed: Once a high antibody titer is achieved, perform a final bleed to collect a larger volume of antiserum.

  • Antibody Purification (Optional): The polyclonal antibodies can be purified from the antiserum using protein A/G affinity chromatography.

Application 4: Detection of Anti-Fucose Antibodies by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be developed to detect and quantify the generated anti-fucose antibodies. The fucopyranoside-BSA conjugate is typically used as the coating antigen.

Protocol: Indirect ELISA for Anti-Fucose Antibody Titer Determination

  • Coating: Coat the wells of a 96-well microtiter plate with the fucopyranoside-BSA conjugate (e.g., 1-5 µg/mL in a carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20, PBST).

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the antiserum (or purified antibodies) and pre-immune serum (as a negative control) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step five times.

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the color development by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the background.[4]

Quantitative Data Summary

The following tables provide representative quantitative data that can be expected from the described experimental protocols. The specific values can vary depending on the experimental conditions, reagents, and biological variability.

Table 1: Hapten-Carrier Conjugation Characteristics

ParameterFucopyranoside-KLHFucopyranoside-BSA
Carrier Protein MW ~4.5 x 10⁵ - 1.3 x 10⁷ Da~66.5 kDa
Hapten MW ~271.28 Da (p-aminophenyl-α-L-fucopyranoside)~271.28 Da
Typical Hapten:Protein Ratio (molar) 200-500:120-40:1
Analysis Method MALDI-TOF MSMALDI-TOF MS

Table 2: Representative ELISA Data for Anti-Fucose Antibody Titer

Serum DilutionPre-immune Serum OD at 450 nmImmune Serum OD at 450 nm
1:1,000 0.0552.850
1:10,000 0.0521.980
1:100,000 0.0580.850
1:1,000,000 0.0540.250

Table 3: Representative Hapten Inhibition ELISA Data

Inhibitor Concentration (µM)% Inhibition
0.01 5
0.1 20
1 50 (IC50)
10 85
100 95

Visualizations

Experimental Workflow for Hapten-Carrier Conjugate Preparation and Immunization

Hapten_Carrier_Workflow Fuc This compound AminoFuc Amino-functionalized Fucopyranoside Fuc->AminoFuc Synthesis & Reduction Conjugate Fucopyranoside-Carrier Conjugate AminoFuc->Conjugate Carrier Carrier Protein (KLH or BSA) ActivatedCarrier Activated Carrier (with Glutaraldehyde) Carrier->ActivatedCarrier Activation ActivatedCarrier->Conjugate Coupling PurifiedConjugate Purified Conjugate (Dialysis) Conjugate->PurifiedConjugate Purification Immunogen Immunogen Preparation (with Adjuvant) PurifiedConjugate->Immunogen Formulation (if KLH) Immunization Animal Immunization Immunogen->Immunization

Caption: Workflow for preparing and using the fucopyranoside-carrier conjugate.

Signaling Pathway for T-Dependent B-Cell Activation by a Hapten-Carrier Conjugate

T_Dependent_Activation APC Antigen Presenting Cell (e.g., Macrophage) T_Helper Helper T-Cell APC->T_Helper Antigen Presentation (MHC-II) B_Cell B-Cell T_Helper->B_Cell Activation (Cytokines) Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Anti-Fucose Antibodies Plasma_Cell->Antibodies Secretion Conjugate Fucopyranoside-Carrier Conjugate Conjugate->APC Uptake & Processing Conjugate->B_Cell BCR Binding

Caption: T-dependent B-cell activation by the hapten-carrier conjugate.

Indirect ELISA Workflow

Indirect_ELISA Plate 1. Coat Plate with Fucopyranoside-BSA Block 2. Block Non-specific Sites Plate->Block PrimaryAb 3. Add Anti-Fucose Antibody (from serum) Block->PrimaryAb SecondaryAb 4. Add HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Substrate 5. Add TMB Substrate SecondaryAb->Substrate Read 6. Read Absorbance at 450 nm Substrate->Read

Caption: Workflow for indirect ELISA to detect anti-fucose antibodies.

References

Application Notes and Protocols: Use of Methyl Fucopyranoside in Lectin Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl α-L-fucopyranoside and its anomer, methyl β-L-fucopyranoside, are valuable reagents in the fields of glycobiology, immunology, and drug development. As stable, synthetically accessible monosaccharide derivatives, they serve as specific ligands for studying fucose-binding lectins. Lectins are carbohydrate-binding proteins involved in a myriad of biological processes, including cell-cell recognition, adhesion, and signaling.[1] The interaction between fucose-containing glycans and their cognate lectins plays a critical role in both physiological and pathological events, such as immune responses and pathogen infection.[2]

These application notes provide a comprehensive overview of the use of methyl fucopyranoside in various lectin binding assays. We present quantitative binding data for several fucose-specific lectins, detailed experimental protocols for common binding assays, and a visualization of a relevant signaling pathway that can be investigated using these tools. This information is intended to guide researchers in designing and executing experiments to probe the function of fucose-binding lectins and to screen for potential therapeutic agents that target these interactions.

Data Presentation: Quantitative Lectin Binding Data

The following tables summarize the binding affinities of various lectins for this compound and related fucosylated ligands. This data is crucial for selecting the appropriate lectin-ligand system for a specific application and for the design of competitive binding assays.

Table 1: Dissociation Constants (Kd) for this compound Binding to Various Lectins

LectinLigandKd (µM)MethodSource
Pseudomonas aeruginosa Lectin II (PA-IIL/LecB)Methyl α-L-fucopyranoside0.43Isothermal Titration Calorimetry (ITC)[3]
Burkholderia ambifaria Lectin (BambL)Methyl α-L-fucopyranoside< 1Isothermal Titration Calorimetry (ITC)[4]
Recombinant Aleuria aurantia Lectin (AAL)L-FucoseHigh affinity (nM range)Tryptophan Fluorescence & SPR[5]

Table 2: Half-Maximal Inhibitory Concentration (IC50) Values for Fucose Derivatives in Lectin Binding Assays

LectinInhibitorIC50 (nM)AssaySource
Pseudomonas aeruginosa Lectin II (PA-IIL/LecB)β-fucosyl acetamide902 ± 69Competitive Binding Assay[3]
Photorhabdus laumondii Lectin 3 (PLL3)Methyl α-L-fucopyranoside780,000Hemagglutination Inhibition Assay[6]

Experimental Protocols

Detailed methodologies for three common lectin binding assays are provided below. These protocols can be adapted for use with various fucose-binding lectins and this compound.

Enzyme-Linked Lectin Assay (ELLA) - Competitive Inhibition Format

This protocol describes a competitive ELLA to determine the inhibitory potential of this compound against the binding of a biotinylated fucose-binding lectin to a fucosylated glycoprotein immobilized on a microplate.

Materials:

  • 96-well microtiter plates

  • Fucosylated glycoprotein (e.g., Fucosyl-BSA)

  • Biotinylated fucose-binding lectin (e.g., Biotinylated Aleuria aurantia Lectin - AAL)

  • Methyl α-L-fucopyranoside

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20 - PBST)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with the fucosylated glycoprotein (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Inhibition: Prepare serial dilutions of methyl α-L-fucopyranoside in binding buffer (e.g., PBST). In a separate plate or tubes, pre-incubate the biotinylated lectin (at a fixed, predetermined concentration) with the different concentrations of this compound for 30-60 minutes at room temperature.

  • Binding: Transfer the lectin-inhibitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add Streptavidin-HRP conjugate diluted in blocking buffer to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Development: Add TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping: Stop the reaction by adding the stop solution.

  • Reading: Read the absorbance at 450 nm using a plate reader. The signal will be inversely proportional to the concentration of the inhibitor.

ELLA_Workflow cluster_plate_prep Plate Preparation cluster_inhibition Inhibition & Binding cluster_detection Detection Coat Coat with Fucosylated Glycoprotein Wash1 Wash Coat->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Binding Add Mixture to Plate & Incubate Wash2->Binding Inhibitor Prepare this compound Dilutions Preincubation Pre-incubate Biotinylated Lectin with Inhibitor Inhibitor->Preincubation Preincubation->Binding Wash3 Wash Binding->Wash3 HRP Add Streptavidin-HRP Wash3->HRP Wash4 Wash HRP->Wash4 TMB Add TMB Substrate Wash4->TMB Stop Add Stop Solution TMB->Stop Read Read Absorbance at 450 nm Stop->Read

Fig 1. ELLA Competitive Inhibition Workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. This protocol outlines the determination of the binding kinetics and affinity of this compound for a fucose-binding lectin.[7][8][9]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Fucose-binding lectin

  • Methyl α-L-fucopyranoside

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution (e.g., a high concentration of L-fucose or a low pH solution)

Protocol:

  • Lectin Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the fucose-binding lectin diluted in immobilization buffer to achieve the desired immobilization level.

    • Deactivate excess reactive groups by injecting ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of methyl α-L-fucopyranoside over the immobilized lectin surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • The response units (RU) are proportional to the mass of analyte bound to the surface.

  • Regeneration: After each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound this compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).

SPR_Workflow cluster_immobilization Lectin Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Activate Activate Sensor Chip (EDC/NHS) Immobilize Inject Lectin Activate->Immobilize Deactivate Deactivate (Ethanolamine) Immobilize->Deactivate Inject Inject this compound (various concentrations) Deactivate->Inject Monitor Monitor Association & Dissociation Inject->Monitor Regenerate Regenerate Surface Monitor->Regenerate Fit Fit Sensorgrams to Binding Model Regenerate->Fit Determine Determine kₐ, kₑ, and Kₑ Fit->Determine

Fig 2. Surface Plasmon Resonance (SPR) Workflow.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[1][2][3][7][10]

Materials:

  • Isothermal titration calorimeter

  • Fucose-binding lectin

  • Methyl α-L-fucopyranoside

  • Dialysis buffer (e.g., PBS, pH 7.4)

Protocol:

  • Sample Preparation:

    • Dialyze both the lectin and this compound solutions extensively against the same buffer to minimize heat of dilution effects.

    • Determine the concentrations of the lectin and this compound accurately.

  • ITC Experiment:

    • Load the lectin solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of injections of the this compound into the lectin solution while monitoring the heat released or absorbed.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ or Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

ITC_Workflow cluster_prep Sample Preparation cluster_experiment ITC Experiment cluster_analysis Data Analysis Dialyze Dialyze Lectin & this compound Concentration Determine Concentrations Dialyze->Concentration Load Load Lectin into Cell & Ligand into Syringe Concentration->Load Titrate Titrate Ligand into Lectin Load->Titrate Measure Measure Heat Change Titrate->Measure Integrate Integrate Heat Peaks Measure->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Binding Model Plot->Fit Determine Determine Kₑ, n, ΔH, and ΔS Fit->Determine

Fig 3. Isothermal Titration Calorimetry (ITC) Workflow.

Signaling Pathways

The binding of fucose-specific lectins to cell surface glycans can initiate intracellular signaling cascades. For example, bacterial lectins like BambL from Burkholderia ambifaria can act as B-cell superantigens by crosslinking B-cell receptors (BCRs), leading to B-cell activation.[11][12] This process is dependent on the BCR and its co-receptor CD19, as well as the activity of spleen tyrosine kinase (Syk).[1] this compound can be used as a competitive inhibitor to demonstrate that these signaling events are dependent on the lectin's fucose-binding activity.

B_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BambL BambL (Fucose-binding Lectin) BCR B-Cell Receptor (BCR) (with Fucosylated Glycans) BambL->BCR Binds to Fucose Syk Syk (Spleen Tyrosine Kinase) BCR->Syk Activates CD19 CD19 (Co-receptor) MethylFuc This compound (Competitive Inhibitor) MethylFuc->BambL Inhibits Binding Downstream Downstream Signaling (e.g., PI3K, ERK1/2) Syk->Downstream Activates Activation B-Cell Activation (e.g., CD69, CD86 expression) Downstream->Activation Leads to

Fig 4. Fucose-Lectin Mediated B-Cell Activation Pathway.

References

Application Notes and Protocols: Methyl Fucopyranoside in Glycomimetic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of methyl fucopyranoside as a foundational scaffold in the design and synthesis of glycomimetics. The focus is on the development of selectin antagonists and fucosidase inhibitors, critical targets in inflammation, cancer, and other disease states. Detailed protocols for the synthesis and evaluation of these compounds are provided to facilitate research and development in this area.

Introduction to this compound in Glycomimetics

This compound, a stable derivative of L-fucose, serves as a crucial building block in the burgeoning field of glycomimetics. Its structural resemblance to the natural fucose residue allows it to be a versatile starting material for the synthesis of molecules that mimic complex carbohydrates. These glycomimetics are designed to interfere with pathological carbohydrate-protein interactions, offering therapeutic potential where native carbohydrates fall short due to their poor pharmacokinetic properties. The applications of this compound-derived glycomimetics are vast, with significant promise in the development of anti-inflammatory agents, cancer therapeutics, and antiviral drugs.

Application: Development of Selectin Antagonists

Selectins are a family of cell adhesion molecules that play a pivotal role in the initial tethering and rolling of leukocytes on the endothelial lining of blood vessels during inflammation. Overexpression or dysregulation of selectins is implicated in various inflammatory diseases and cancer metastasis. Glycomimetics that block selectin-ligand interactions are therefore highly sought after as therapeutic agents. This compound provides an excellent scaffold for creating mimics of sialyl Lewis X (sLex), the natural carbohydrate ligand for selectins.

Quantitative Data: Inhibition of Cell Adhesion

The following table summarizes the inhibitory activity of methyl α-L-fucopyranoside in a cell-based adhesion assay, demonstrating its potential as a lead compound for selectin antagonist development.

CompoundAssay SystemTargetInhibitory Concentration
Methyl α-L-fucopyranosidePLL3 interaction with human erythrocytes (blood group O)Cell Adhesion0.78 mM (lowest concentration to prevent agglutination)[1]
Signaling Pathway: Selectin-Mediated Leukocyte Adhesion

The binding of selectins on endothelial cells to their ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), on leukocytes initiates a signaling cascade that leads to leukocyte activation, rolling, and eventual firm adhesion and extravasation. This process is central to the inflammatory response.

Selectin_Signaling cluster_adhesion E-Selectin E-Selectin PSGL1 PSGL-1 E-Selectin->PSGL1 Leukocyte_Rolling Leukocyte Rolling Signaling_Cascade Signaling Cascade PSGL1->Signaling_Cascade Activates LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active Conformational Change Firm_Adhesion Firm Adhesion LFA1_active->Firm_Adhesion Signaling_Cascade->LFA1_inactive Inside-Out Signaling Fucosidase_Inhibitor_Screening Start Start Compound_Library This compound Derivative Library Start->Compound_Library Primary_Screening Primary Screening: Enzymatic Assay Compound_Library->Primary_Screening Hit_Identification Identify Hits (>50% Inhibition?) Primary_Screening->Hit_Identification Hit_Identification->Compound_Library No Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Yes Lead_Optimization Lead Optimization (SAR Studies) Dose_Response->Lead_Optimization End End Lead_Optimization->End

References

Troubleshooting & Optimization

Troubleshooting low yield in methyl fucopyranoside synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in methyl fucopyranoside synthesis.

Troubleshooting Guide

Low yields in this compound synthesis can arise from various factors, from reaction conditions to purification techniques. The table below outlines common problems, their potential causes, and recommended solutions.

Problem ID Observed Problem Potential Cause(s) Recommended Solution(s)
MY-001 Low to no consumption of starting L-fucose 1. Inactive or insufficient catalyst (e.g., acid).2. Poor quality or wet methanol.3. Reaction temperature is too low or reaction time is too short.1. Use a fresh, active catalyst. Consider using a stronger acid catalyst like dry HCl or a Lewis acid.2. Use anhydrous methanol to prevent catalyst deactivation and side reactions.[1]3. Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC.
MY-002 Formation of multiple products observed by TLC/NMR 1. Lack of stereocontrol, leading to a mixture of α and β anomers.2. Formation of furanoside forms in addition to pyranosides.3. Intermolecular glycosylation leading to disaccharides.1. Employ reaction conditions that favor the desired anomer (e.g., specific catalysts or solvent systems). Anomeric control is a known challenge in glycosylation.2. Optimize reaction conditions (e.g., temperature, catalyst) to favor the thermodynamically more stable pyranoside ring.3. Use a higher ratio of methanol to fucose to favor the formation of the methyl glycoside over self-condensation.
MY-003 Significant amount of dark, tar-like material in the reaction mixture 1. Degradation of the sugar at high temperatures or with strong acid catalysts.2. Impurities in the starting L-fucose.1. Use milder reaction conditions (lower temperature, less harsh catalyst).2. Ensure the purity of the starting L-fucose. Recrystallization may be necessary.[1]
MY-004 Product loss during work-up and purification 1. Inefficient extraction of the polar product from the aqueous phase.2. Co-elution of the product with impurities during column chromatography.3. Crystallization difficulties leading to low recovery of the solid product.1. Perform multiple extractions with an appropriate organic solvent.2. Optimize the solvent system for column chromatography to achieve better separation.3. For crystallization, ensure the solution is sufficiently concentrated and consider techniques like seeding or slow cooling.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for obtaining a mixture of α and β anomers?

A1: The formation of both α and β anomers is a common outcome in Fischer glycosylation. The anomeric ratio is influenced by thermodynamic and kinetic control. Shorter reaction times may favor the kinetically preferred anomer, while longer reaction times under equilibrating conditions will favor the thermodynamically more stable anomer. The choice of catalyst and solvent can also significantly impact the stereochemical outcome.

Q2: How can I improve the yield of the desired anomer?

A2: To improve the yield of a specific anomer, you can:

  • For the α-anomer: Employ conditions that favor thermodynamic control, such as prolonged reaction times with an acid catalyst in methanol.

  • For the β-anomer: Consider alternative synthetic routes, such as a Koenigs-Knorr reaction using a per-acetylated fucosyl halide as the glycosyl donor, which often favors the formation of the 1,2-trans product due to neighboring group participation.

Q3: My reaction is complete, but I am struggling to purify the this compound. What do you suggest?

A3: Methyl fucopyranosides are polar compounds, which can make purification challenging.

  • Column Chromatography: Use a polar stationary phase like silica gel and a solvent system with a polar component (e.g., dichloromethane/methanol or ethyl acetate/methanol). A gradient elution can be effective in separating the anomers and removing impurities.

  • Crystallization: If the product is crystalline, this is an excellent method for purification. Finding the right solvent or solvent mixture is key. For methyl α-D-glucopyranoside, a related compound, crystallization from methanol is effective.[1] This may also work for methyl fucopyranosides.

Q4: Can I use protecting groups to improve the yield and selectivity?

A4: Yes, using protecting groups on the hydroxyls of fucose can prevent side reactions and often leads to higher yields and better stereocontrol. For example, using acetyl or benzyl protecting groups on the hydroxyls of fucose, followed by glycosylation and then deprotection, is a common strategy in carbohydrate chemistry.

Experimental Protocols

General Protocol for Methyl α-L-Fucopyranoside Synthesis (Fischer Glycosylation)

This protocol is a general guideline and may require optimization.

Materials:

  • L-Fucose

  • Anhydrous Methanol

  • Dry Hydrogen Chloride (gas) or Acetyl Chloride

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Silica Gel for column chromatography

Procedure:

  • Preparation of Methanolic HCl: Prepare a 0.5% to 1.5% solution of dry HCl in anhydrous methanol. This can be done by bubbling dry HCl gas through cold, anhydrous methanol or by carefully adding acetyl chloride dropwise to cold, anhydrous methanol.

  • Glycosylation Reaction: Suspend L-fucose in the prepared methanolic HCl solution.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Neutralization: After completion, cool the reaction mixture to room temperature and neutralize the acid by adding solid sodium bicarbonate or a saturated sodium bicarbonate solution until effervescence ceases.

  • Work-up: Filter the mixture to remove any salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting syrup by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the anomers and any byproducts.

  • Characterization: Combine the fractions containing the desired product and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis start L-Fucose + Anhydrous Methanol catalyst Add Acid Catalyst (e.g., Dry HCl) start->catalyst reflux Reflux and Monitor by TLC catalyst->reflux neutralize Neutralize with NaHCO3 reflux->neutralize filter Filter and Concentrate neutralize->filter chromatography Silica Gel Chromatography filter->chromatography characterization Characterization (NMR, MS) chromatography->characterization product Pure this compound characterization->product G start Low Yield of this compound check_reaction Is the starting material consumed? start->check_reaction no_reaction No check_reaction->no_reaction yes_reaction Yes check_reaction->yes_reaction check_products Are there multiple products? yes_multiple Yes check_products->yes_multiple no_multiple No check_products->no_multiple check_tar Is there significant tar formation? yes_tar Yes check_tar->yes_tar no_tar No check_tar->no_tar check_purification Is the product lost during purification? solution_purification solution_purification check_purification->solution_purification Optimize work-up and chromatography (MY-004) solution_reaction solution_reaction no_reaction->solution_reaction Check catalyst, solvent, temp., time (MY-001) yes_reaction->check_products solution_anomers solution_anomers yes_multiple->solution_anomers Optimize for anomeric control (MY-002) no_multiple->check_tar solution_tar solution_tar yes_tar->solution_tar Use milder conditions, pure starting material (MY-003) no_tar->check_purification

References

Technical Support Center: Optimizing Glycosylation with Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing glycosylation reactions involving methyl fucopyranoside.

Troubleshooting Guides

This section addresses specific problems that may be encountered during glycosylation experiments with this compound, offering potential causes and solutions.

Problem 1: Low or No Yield of the Desired Fucosylated Product

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inactive Glycosyl Donor or Acceptor Verify the purity and integrity of your this compound and the corresponding glycosyl donor/acceptor using techniques like NMR or mass spectrometry. Ensure proper storage conditions to prevent degradation.[1][2]
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as temperature, reaction time, and solvent. Some fucosylation reactions benefit from low temperatures to enhance stability and selectivity.[3]
Inappropriate Activator/Promoter The choice of activator is critical. For fucosyl donors, common activators include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Brønsted acid like triflic acid (TfOH). The stoichiometry of the activator may need to be adjusted.
Steric Hindrance The steric bulk of protecting groups on either the donor or acceptor can impede the reaction. Consider using smaller or alternative protecting groups to reduce steric hindrance.
Poor Nucleophilicity of the Acceptor The reactivity of the acceptor alcohol significantly impacts the glycosylation outcome. If using this compound as an acceptor, ensure the target hydroxyl group is sufficiently nucleophilic. Protecting group patterns can modulate acceptor reactivity.

Problem 2: Poor Stereoselectivity (Formation of an Anomeric Mixture)

Possible Causes and Solutions:

Possible CauseRecommended Solution
Non-participating Protecting Group at C-2 of the Donor For 1,2-trans-glycosylation, a participating protecting group (e.g., acetate, benzoate) at the C-2 position of the fucosyl donor is crucial to direct the stereochemical outcome through the formation of an intermediate acyloxonium ion.[3]
Reaction Mechanism The reaction may be proceeding through an SN1-like mechanism, leading to a mixture of anomers. To favor an SN2-like mechanism and improve stereoselectivity, consider using a less reactive donor, a more nucleophilic acceptor, or lowering the reaction temperature.[1][3]
Solvent Effects The solvent can influence the stability of intermediates and the stereochemical outcome. Ethereal solvents like diethyl ether can sometimes favor the formation of the α-anomer in fucosylation reactions.
Anomerization of the Product Under certain conditions, the fucosylated product may anomerize. Analyze the reaction mixture over time to check for changes in the anomeric ratio.

Problem 3: Difficulty in Purifying the Fucosylated Product

Possible Causes and Solutions:

Possible CauseRecommended Solution
Co-elution with Byproducts Optimize the chromatographic conditions. For fucosylated oligosaccharides, normal-phase HPLC or size-exclusion chromatography can be effective. Consider using a different stationary phase or solvent system.[4]
Presence of Unreacted Starting Materials If the reaction has not gone to completion, unreacted starting materials can complicate purification. Drive the reaction to completion by adjusting stoichiometry or reaction time. A preliminary purification step to remove one of the starting materials may be beneficial.
Formation of Orthoesters or Other Side Products Side reactions can lead to impurities that are difficult to separate. The formation of orthoesters can be minimized by using non-participating protecting groups when 1,2-cis-glycosylation is desired. Analysis of side products by NMR can help identify their structure and origin.[2]
Product Degradation on Silica Gel Fucosylated oligosaccharides can sometimes be sensitive to acidic silica gel. Consider using neutral or deactivated silica gel, or alternative purification methods like reversed-phase HPLC if the product has sufficient hydrophobic character.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the key considerations when choosing protecting groups for this compound in a glycosylation reaction? A1: The choice of protecting groups is critical for controlling regioselectivity and stereoselectivity. For regioselective glycosylation of this compound, strategies involving temporary protection of certain hydroxyl groups are employed. For instance, the use of a 3,4-O-isopropylidene protecting group can allow for selective functionalization of the 2-OH position. The protecting groups also influence the reactivity of the sugar as a donor or acceptor.

  • Q2: How can I improve the α-selectivity of my fucosylation reaction? A2: Achieving high α-selectivity in fucosylation can be challenging. Strategies include using a fucosyl donor with a non-participating group at C-2, employing specific solvent systems (e.g., diethyl ether), and using certain promoters that favor the formation of the α-anomer.

Experimental Protocol Questions

  • Q3: Can you provide a starting point for a chemical fucosylation protocol using a fucosyl bromide donor? A3: A general procedure involves dissolving the glycosyl acceptor and a fucosyl bromide donor (e.g., tri-O-benzyl-α-L-fucopyranosyl bromide) in a dry aprotic solvent like dichloromethane under an inert atmosphere. Molecular sieves are added to ensure anhydrous conditions. The mixture is cooled, and then a promoter, such as silver trifluoromethanesulfonate, is added. The reaction is monitored by TLC, and upon completion, it is quenched, filtered, and purified by chromatography.[5]

  • Q4: What are typical conditions for removing benzyl protecting groups after fucosylation? A4: Benzyl protecting groups are commonly removed by catalytic hydrogenation. This typically involves dissolving the protected fucosylated product in a solvent like methanol or ethanol and adding a palladium on carbon (Pd/C) catalyst. The mixture is then stirred under a hydrogen atmosphere until the deprotection is complete, as monitored by TLC or mass spectrometry.[5]

Troubleshooting Questions

  • Q5: My fucosylation reaction is very slow. What can I do to speed it up? A5: Increasing the temperature can accelerate the reaction, but this may negatively impact stereoselectivity. Alternatively, you can try a more powerful activator system or use a more reactive glycosyl donor (e.g., a trichloroacetimidate donor instead of a thioglycoside).

  • Q6: I am observing significant hydrolysis of my fucosyl donor. How can I prevent this? A6: Hydrolysis of the glycosyl donor is often due to the presence of trace amounts of water. Ensure all glassware is thoroughly dried, use anhydrous solvents, and activate molecular sieves properly before use. Performing the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is also crucial.

Quantitative Data Tables

Table 1: Example of Reaction Conditions for Chemical Fucosylation

Glycosyl DonorGlycosyl AcceptorPromoter/ActivatorSolventTemp. (°C)Time (h)Yield (%)Anomeric Ratio (α:β)
Tri-O-benzyl-α-L-fucopyranosyl bromideMethyl 3,4-di-O-benzyl-β-D-xylopyranosideSilver trifluoromethanesulfonateDichloromethane-20 to RT275>95:5
2,3,4-Tri-O-acetyl-α-L-fucopyranosyl bromide8-(Methoxycarbonyl)octanolMercuric cyanideBenzeneRT1265 (α-anomer)13:4 (α:β mixture)

Table 2: Example of Enzymatic Fucosylation

Fucosyl DonorAcceptorEnzymeBufferTemp. (°C)Time (h)Yield (%)
p-Nitrophenyl-α-L-fucopyranosideLactoseα-L-fucosidase from Lactobacillus rhamnosus GG100 mM Phosphate (pH 7.0)3712~25

Detailed Experimental Protocols

Protocol 1: Chemical Synthesis of a Fucosylated Disaccharide

This protocol is adapted from the synthesis of methyl α-L-fucopyranosyl-(1→2)-β-D-galactopyranoside.[5]

  • Preparation of the Glycosyl Acceptor: Methyl 3,4,6-tri-O-benzyl-β-D-galactopyranoside is prepared according to standard procedures.

  • Glycosylation Reaction:

    • To a solution of the glycosyl acceptor (1.0 eq) and tri-O-benzyl-α-L-fucopyranosyl bromide (1.2 eq) in anhydrous dichloromethane (DCM) is added activated 4 Å molecular sieves.

    • The mixture is stirred under an argon atmosphere at room temperature for 30 minutes and then cooled to -20 °C.

    • Silver trifluoromethanesulfonate (1.5 eq) is added, and the reaction mixture is stirred at -20 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction is quenched by the addition of triethylamine.

    • The mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure.

    • The residue is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the protected disaccharide.

  • Deprotection:

    • The protected disaccharide is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.

    • The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature overnight.

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected fucosylated disaccharide.

Diagrams

experimental_workflow cluster_synthesis Chemical Fucosylation Workflow start Start: Protected Glycosyl Acceptor & Fucosyl Donor reaction Glycosylation Reaction (Promoter, Solvent, Temp.) start->reaction workup Reaction Work-up (Quenching, Filtration) reaction->workup purification Purification (Column Chromatography) workup->purification deprotection Deprotection (e.g., Hydrogenation) purification->deprotection final_product Final Fucosylated Product deprotection->final_product troubleshooting_logic start Low Glycosylation Yield? check_reagents Verify Reagent Purity & Activity start->check_reagents Yes optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) start->optimize_conditions No check_reagents->optimize_conditions check_activator Evaluate Activator/Promoter optimize_conditions->check_activator steric_hindrance Assess Steric Hindrance check_activator->steric_hindrance acceptor_reactivity Check Acceptor Nucleophilicity steric_hindrance->acceptor_reactivity solution Improved Yield acceptor_reactivity->solution

References

Technical Support Center: Methyl Fucopyranoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl fucopyranoside. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound via Fischer glycosylation?

A1: The Fischer glycosylation of fucose with methanol is an equilibrium-driven process catalyzed by acid. The most prevalent side reactions include:

  • Anomerization: Formation of a mixture of α- and β-methyl fucopyranosides. The α-anomer is typically the thermodynamically more stable product.[1]

  • Formation of Furanosides: In addition to the desired six-membered pyranose ring, five-membered furanose ring isomers (methyl fucofuranosides) can also be formed. Furanosides are generally the kinetic products and are more prevalent in shorter reaction times.[2]

  • Formation of Acyclic Acetals: While less common, the formation of acyclic dimethyl acetals is a potential side reaction, though some modern methods report no observation of these byproducts.[1]

Q2: I have a mixture of α- and β-anomers. How can I improve the selectivity for the desired anomer?

A2: Achieving high anomeric selectivity is a common challenge. Here are some strategies:

  • Reaction Time and Temperature: Longer reaction times and elevated temperatures tend to favor the formation of the thermodynamically more stable α-anomer.[1][2]

  • Catalyst Choice: The type and concentration of the acid catalyst can influence the anomeric ratio. Some modern catalyst systems, like sulfuric acid immobilized on silica, have been shown to provide good anomeric selectivity.[1]

  • Anomerization: If you have a mixture rich in the β-anomer, you can subject it to acidic conditions to equilibrate towards the more stable α-anomer.[3]

Q3: My reaction is producing a significant amount of furanosides. How can I minimize their formation?

A3: Furanosides are kinetic products, so their formation can be minimized by:

  • Prolonged Reaction Time: Allowing the reaction to proceed for a longer duration will shift the equilibrium towards the more stable pyranoside isomers.[2]

  • Thermodynamic Control: Higher reaction temperatures can also favor the formation of the thermodynamically more stable pyranosides.

Q4: How can I purify the desired this compound from the reaction mixture?

A4: Purification typically involves the following steps:

  • Neutralization: The acidic catalyst is neutralized. This can be done with a base like sodium bicarbonate or by using an ion-exchange resin.[4]

  • Solvent Removal: The excess methanol is removed under reduced pressure.

  • Chromatography: The resulting crude mixture is purified by column chromatography on silica gel to separate the anomers and any furanoside byproducts.[4]

Troubleshooting Guides

Issue 1: Low Overall Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time. Monitor the reaction progress by TLC or NMR. - Increase the reaction temperature. - Ensure the catalyst is active and present in a sufficient amount.
Degradation of Starting Material or Product - Use milder reaction conditions (lower temperature, less acidic catalyst). - Ensure the starting fucose is of high purity and dry.
Losses During Workup and Purification - Optimize the neutralization step to avoid product degradation. - Carefully select the solvent system for column chromatography to achieve good separation with minimal product loss.[4]
Issue 2: Poor Anomeric Selectivity (High proportion of undesired anomer)
Potential Cause Troubleshooting Steps
Kinetic Control Favoring the β-anomer - Increase the reaction time to allow for equilibration to the thermodynamically favored α-anomer.[1]
Suboptimal Reaction Conditions - Experiment with different acid catalysts (e.g., HCl in methanol, Amberlite IR-120 resin, H2SO4-silica).[1] - Adjust the reaction temperature.
Co-elution during Chromatography - Optimize the chromatographic conditions (solvent polarity, gradient) for better separation of the α- and β-anomers.

Quantitative Data Summary

The following tables summarize typical yields and anomeric ratios reported for Fischer glycosylation reactions.

Table 1: Anomeric Ratios in Methyl Glucoside Synthesis with H2SO4-Silica Catalyst

MethodReaction TimeTemperatureAnomeric Ratio (α:β)Yield (%)
A2.5 h65 °C6:181
B12 h (after initial 2.5 h at 65 °C)Room Temp.10:181
C3 h (after dissolution)65 °C10:180
Data adapted from a study on the synthesis of propargyl glycosides using H2SO4-silica, which provides insights into the anomeric selectivity achievable with this catalyst system.[1]

Table 2: Preparation of Propargyl Glycosides from Various Sugars with H2SO4-Silica

SugarTime (h)Yield (%)Anomeric Ratio (α:β)
D-Glucose5.58010:1
D-Galactose67910:1
L-Fucose2831:0 (α only)
N-Acetyl-D-glucosamine2801:0 (α only)
This data highlights that under specific conditions with H2SO4-silica, high yields and excellent α-selectivity can be achieved for L-fucose.[5]

Experimental Protocols

Key Experiment: Fischer Glycosylation of L-Fucose to Synthesize Methyl α-L-Fucopyranoside

This protocol is a generalized procedure based on common practices for Fischer glycosylation.

Materials:

  • L-Fucose

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or Amberlite IR-120 (H⁺ form) resin

  • Sodium Bicarbonate (NaHCO₃) or Ion-exchange resin (basic form) for neutralization

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures)

Procedure:

  • Reaction Setup: Suspend L-fucose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. Alternatively, add an acidic ion-exchange resin like Amberlite IR-120.

  • Reaction: Heat the mixture to reflux and maintain the temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. If a soluble acid catalyst was used, neutralize it by the slow addition of sodium bicarbonate until effervescence ceases. If an acidic resin was used, simply filter it off.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to separate the desired methyl α-L-fucopyranoside from the β-anomer and other byproducts.

  • Characterization: Characterize the purified product by NMR spectroscopy to confirm its structure and anomeric purity. The anomeric proton (H-1) of the α-anomer typically appears at a different chemical shift than that of the β-anomer.[6]

Visualizations

Fischer_Glycosylation_Workflow Start L-Fucose Reaction Reaction (Reflux) Start->Reaction Reagents Anhydrous Methanol + Acid Catalyst (e.g., H₂SO₄) Reagents->Reaction Workup Neutralization & Solvent Removal Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Methyl α-L-fucopyranoside Purification->Product Desired Product SideProduct1 Methyl β-L-fucopyranoside Purification->SideProduct1 Side Product SideProduct2 Methyl Fucofuranosides Purification->SideProduct2 Side Product

Caption: Experimental workflow for the synthesis of methyl α-L-fucopyranoside.

Side_Reaction_Pathways cluster_products Reaction Products Fucose L-Fucose Intermediate Oxocarbenium Ion Intermediate Fucose->Intermediate Acid Catalyst Pyranoside Methyl Fucopyranosides (α and β anomers) Intermediate->Pyranoside Attack by Methanol (C5-OH involved in ring) Furanoside Methyl Fucofuranosides (α and β anomers) Intermediate->Furanoside Attack by Methanol (C4-OH involved in ring) Methanol Methanol

Caption: Formation of pyranoside and furanoside side products.

References

Improving the stability of methyl fucopyranoside in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of methyl fucopyranoside in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution critical? this compound is a glycoside, specifically a methylated derivative of fucose. It is widely used in glycobiology research and drug development as a building block for synthesizing glycoproteins and glycolipids, which are essential for cell recognition and signaling processes.[1][2] The stability of the glycosidic bond is paramount, as its cleavage (hydrolysis) into fucose and methanol alters the molecule's structure and function, leading to inaccurate and unreliable experimental results.

Q2: What are the primary factors that influence the stability of this compound in solution? Like most glycosides, the stability of this compound is primarily affected by:

  • pH: The glycosidic bond is susceptible to acid-catalyzed hydrolysis. Solutions with a pH below 7.0, particularly below 3.0, can significantly accelerate degradation.[3][4]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[5] For long-term storage, low temperatures are recommended.[1]

  • Enzymatic Contamination: The presence of glycosidase enzymes, such as α-L-fucosidase, will rapidly cleave the glycosidic bond.[6]

Q3: How can I detect the degradation of this compound in my solution? Degradation can be monitored by measuring the decrease in the concentration of the parent compound or the appearance of its hydrolysis products (fucose and methanol). Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC)[7][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[9]

  • UV-Vis Spectrophotometry (if a chromophore is present or can be derivatized)[7]

Q4: What are the recommended storage conditions for a this compound stock solution? For optimal stability, aqueous solutions should be prepared using a neutral pH buffer (pH 7.0-7.5). It is recommended to store solutions at low temperatures, such as 2-8°C for short-term use and frozen at -20°C or below for long-term storage.[1] The solid, powdered form of this compound is stable for years when stored at -20°C.[6]

Troubleshooting Guide

Issue 1: I'm observing a progressive loss of my compound in solution, even when stored in the refrigerator. What is the likely cause?

  • Answer: This issue is most commonly caused by acidic conditions. Even seemingly neutral water can become acidic upon exposure to atmospheric CO2.

    • Recommendation 1 (Check pH): Measure the pH of your solution. If it is acidic (pH < 7), the glycosidic bond is likely undergoing acid-catalyzed hydrolysis.[4]

    • Recommendation 2 (Use a Buffer): Prepare your stock solution in a stable, neutral buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-7.4) to prevent pH drift.

    • Recommendation 3 (Aliquot and Freeze): For long-term storage, aliquot the buffered solution into single-use volumes and store at -20°C or -80°C to minimize degradation from both chemical hydrolysis and repeated freeze-thaw cycles.

Issue 2: My experimental results are inconsistent, and I suspect the integrity of my this compound. How can I confirm this?

  • Answer: Inconsistent results can stem from compound degradation. A forced degradation study can help you understand your compound's stability under your specific experimental conditions.

    • Recommendation 1 (Perform Forced Degradation): Intentionally expose aliquots of your solution to harsh conditions (e.g., low pH, high temperature) alongside a control sample kept under ideal conditions. See the "Experimental Protocols" section for a detailed procedure.

    • Recommendation 2 (Analyze Samples): Analyze the stressed and control samples at various time points using an appropriate analytical method like HPLC.[8] A decrease in the peak corresponding to this compound and the emergence of new peaks (likely fucose) in the stressed samples would confirm instability.

Issue 3: My experiment requires a low pH environment. How can I mitigate the rapid hydrolysis of this compound?

  • Answer: Working at low pH is challenging for glycosides. While degradation cannot be completely stopped, it can be minimized.

    • Recommendation 1 (Lower the Temperature): Perform your experiment at the lowest possible temperature. Reaction kinetics, including hydrolysis, are significantly slowed at lower temperatures.[5]

    • Recommendation 2 (Limit Exposure Time): Prepare the acidic solution of this compound immediately before use. Minimize the time the compound is held in the low pH environment.

    • Recommendation 3 (Consider a Different Acid): Some studies on other glycosides have shown that the rate of hydrolysis can differ between acids even at the same pH. For example, decomposition of methyl α-D-glucopyranoside was found to be much slower in sulfurous acid (H2SO3) compared to hydrochloric (HCl) or sulfuric acid (H2SO4).[10] While specific data for this compound is not available, this suggests that the choice of acid could be a factor to investigate.

Quantitative Data Summary

Parameter Condition Relative Rate of Hydrolysis Primary Degradation Pathway Key Considerations
pH Strongly Acidic (pH 1-3) Very FastAcid-Catalyzed HydrolysisThe glycosidic bond is highly unstable.[3] Avoid these conditions unless hydrolysis is intended.
Mildly Acidic (pH 4-6) Moderate to SlowAcid-Catalyzed HydrolysisRate is highly dependent on temperature. Buffer use is recommended to maintain a stable pH.
Neutral (pH 7) Negligible / Very SlowGeneral HydrolysisOptimal pH for stability. Long-term stability is achievable, especially at low temperatures.
Alkaline (pH 8-10) SlowBase-Catalyzed HydrolysisGenerally more stable than in acidic conditions, but degradation can still occur over time.[3]
Temperature Elevated ( > 40°C) FastThermal AccelerationSignificantly increases the rate of hydrolysis across all pH levels.[5]
Room Temperature (~25°C) ModerateThermal ContributionStability is dependent on pH. Degradation can be significant over days/weeks in unbuffered solutions.
Refrigerated (2-8°C) SlowMinimized Reaction RateRecommended for short-term storage of solutions.[1]
Frozen ( < 0°C) NegligibleArrested Reaction RateRecommended for long-term storage. Use aliquots to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: HPLC-Based Assay for Quantifying this compound

This protocol provides a general method to monitor the concentration of this compound. The exact column, mobile phase, and detector settings should be optimized for your specific instrument.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), as simple carbohydrates often lack a UV chromophore.

  • Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a specific carbohydrate column.

  • Mobile Phase: A mixture of acetonitrile and water is common. An example starting condition is 80:20 (v/v) Acetonitrile:Water.

  • Standard Preparation: a. Prepare a stock solution of high-purity this compound (e.g., 10 mg/mL) in the desired solvent (e.g., buffered water). b. Create a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL) by diluting the stock solution.

  • Sample Preparation: Dilute the experimental samples to fall within the range of the calibration curve.

  • Analysis: a. Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). b. Inject the experimental samples. c. Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 2: Forced Degradation Study

This study helps determine the stability of this compound under specific stress conditions.

  • Solution Preparation: Prepare a stock solution of this compound (e.g., 2 mg/mL) in a neutral buffer (e.g., 10 mM PBS, pH 7.4).

  • Sample Allocation: Aliquot the stock solution into several vials for different conditions:

    • Control: Store at 2-8°C in the dark.

    • Acidic Stress: Adjust pH to 3.0 with 0.1 M HCl.

    • Basic Stress: Adjust pH to 9.0 with 0.1 M NaOH.

    • Thermal Stress: Place the pH 7.4 sample in a 60°C oven or water bath.

  • Time Points: Collect samples from each condition at specified intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples to pH 7 and/or cool the thermal samples to stop further degradation before analysis.

  • Analysis: Analyze all samples, including the T=0 starting sample, using the established HPLC method (Protocol 1).

  • Data Interpretation: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visual Guides and Workflows

Degradation Pathway

cluster_conditions Conditions reactant reactant intermediate intermediate product product condition condition MF This compound Protonated Protonated Glycosidic Oxygen MF->Protonated + H+ (Acid) Oxocarbenium Oxocarbenium Ion (Intermediate) Protonated->Oxocarbenium - Methanol (Slow, Rate-Limiting) Fucose Fucose Oxocarbenium->Fucose + H2O (Fast) Methanol Methanol Acid Low pH Heat High Temperature problem problem question question cause cause solution solution start Observed Degradation or Inconsistent Results q_ph Is the solution pH acidic (<7)? start->q_ph q_temp Was the solution heated or stored at room temp? q_ph->q_temp No c_acid Acid Hydrolysis q_ph->c_acid Yes q_enzyme Is enzymatic contamination possible? q_temp->q_enzyme No c_temp Accelerated Hydrolysis q_temp->c_temp Yes c_enzyme Enzymatic Cleavage q_enzyme->c_enzyme Yes s_buffer Use a neutral buffer (pH 7.0-7.4) c_acid->s_buffer s_storage Store at low temp (2-8°C or frozen) c_temp->s_storage s_sterile Use sterile filtration and aseptic techniques c_enzyme->s_sterile step step process process analysis analysis result result prep 1. Prepare Stock Solution (e.g., in PBS pH 7.4) aliquot 2. Create Stress Conditions (Control, Acid, Base, Heat) prep->aliquot sampling 3. Sample at Time Points (0, 2, 4, 8, 24h...) aliquot->sampling quench 4. Quench Reaction (Neutralize/Cool Samples) sampling->quench hplc 5. Analyze by HPLC quench->hplc data 6. Plot % Remaining vs. Time hplc->data kinetics 7. Determine Degradation Rate data->kinetics

References

Overcoming solubility issues of methyl fucopyranoside in assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility issues with methyl fucopyranoside during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is generally characterized by its high solubility in aqueous solutions. Specifically, methyl α-L-fucopyranoside is cited as being soluble in water, with one source quantifying this at 604 g/L at 25°C.[1] Due to this high aqueous solubility, it is often used in biological buffers without the need for organic co-solvents.

Q2: In which solvents can I dissolve this compound?

  • Water and Aqueous Buffers (e.g., PBS): This is the recommended solvent for most applications.

  • Methanol: Methyl-L-fucopyranoside has been described as slightly soluble in methanol.

  • Chloroform: It is also reported to be slightly soluble in chloroform.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): While specific data for this compound is scarce, related glycoside compounds that are sparingly soluble in aqueous solutions are often dissolved in DMSO or DMF to create concentrated stock solutions.[2]

Q3: I am observing precipitation when adding my this compound stock solution to my assay buffer. What could be the cause?

Precipitation upon dilution of a stock solution can occur for several reasons:

  • Solvent Mismatch: If you have prepared a concentrated stock in an organic solvent in which this compound has limited solubility, it may precipitate when diluted into an aqueous buffer where the organic solvent concentration is too low to maintain solubility.

  • Buffer Composition: Components in your assay buffer (e.g., high salt concentrations) could potentially decrease the solubility of this compound.

  • Temperature Effects: A decrease in temperature upon transfer from a stock solution container to the assay plate could reduce solubility.

  • Concentration Exceeding Solubility Limit: The final concentration in your assay may be too high for the chosen buffer system.

Q4: What is the best practice for preparing a stock solution of this compound?

For most applications, preparing a stock solution in the assay buffer or a compatible aqueous solution (e.g., sterile, deionized water) is the best practice due to its high water solubility. If a higher concentration is required than what is achievable in a purely aqueous system, consider preparing a concentrated stock in DMSO and then diluting it into your assay buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid off-target effects.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving in the chosen solvent.
Potential Cause Troubleshooting Step Explanation
Inappropriate Solvent Switch to an aqueous solvent like deionized water or PBS if using a non-polar organic solvent.This compound is a polar molecule and exhibits high solubility in polar solvents like water.
Low Temperature Gently warm the solution (e.g., to 37°C) while stirring.Solubility of many compounds increases with temperature. Avoid excessive heat to prevent degradation.
Insufficient Mixing Vortex or sonicate the solution for a short period.Mechanical agitation can increase the rate of dissolution.
High Concentration Prepare a more dilute solution and adjust experimental parameters accordingly.You may be exceeding the solubility limit for the chosen solvent.
Issue 2: A prepared stock solution appears cloudy or contains precipitate.
Potential Cause Troubleshooting Step Explanation
Exceeded Solubility Limit Filter the solution to remove undissolved solid and accurately determine the concentration of the supernatant. Alternatively, prepare a new, more dilute stock.The intended concentration may be higher than the solubility limit in that specific solvent.
Precipitation Over Time Prepare fresh stock solutions before each experiment.The compound may not be stable in the solvent over long periods at the stored temperature.
Contamination Use high-purity solvents and sterile techniques for preparation.Impurities can act as nucleation sites for precipitation.
Issue 3: Precipitation occurs when diluting an organic stock solution into an aqueous assay buffer.
Potential Cause Troubleshooting Step Explanation
Poor Miscibility/Co-solvency Increase the percentage of the organic co-solvent in the final assay solution, if the assay tolerates it. Alternatively, prepare a less concentrated organic stock solution to reduce the amount of solvent added to the buffer.The aqueous buffer may not be able to accommodate the high local concentration of the compound as it is being diluted.
"Salting Out" Effect Reduce the salt concentration of the assay buffer, if possible.High concentrations of salts can decrease the solubility of other solutes.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubility
Methyl α-L-fucopyranoside Water604 g/L (at 25°C)[1]
Methyl-L-fucopyranoside MethanolSlightly Soluble
ChloroformSlightly Soluble
4-Methylumbelliferyl-α-L-fucopyranoside DMF100 mg/mL[1]
p-Nitrophenyl β-D-galactopyranoside DMSO~10 mg/mL[2]
DMF~11 mg/mL[2]
PBS (pH 7.2)~0.09 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound
  • Determine the Required Concentration: Calculate the mass of this compound needed to achieve the desired stock solution concentration (e.g., 100 mM).

  • Weigh the Compound: Accurately weigh the required mass of this compound powder using an analytical balance.

  • Dissolve in Aqueous Solvent: Add the powder to a sterile conical tube or volumetric flask. Add a portion of the desired aqueous solvent (e.g., sterile deionized water or PBS) to bring the total volume to approximately 80% of the final volume.

  • Promote Dissolution: Cap the container and vortex thoroughly. If the powder does not fully dissolve, gentle warming (e.g., in a 37°C water bath) or brief sonication can be applied.

  • Adjust to Final Volume: Once the solid is completely dissolved, add the aqueous solvent to reach the final desired volume.

  • Sterilization and Storage: If for use in cell culture, sterile-filter the solution through a 0.22 µm filter. Store the stock solution at the recommended temperature (typically 4°C for short-term or -20°C for long-term storage).

Protocol 2: Preparation of an Organic Stock Solution for Sparingly Soluble Analogs

This protocol is generally for less soluble glycoside analogs but can be adapted if a non-aqueous stock of this compound is required.

  • Select an Appropriate Organic Solvent: Choose a high-purity, anhydrous organic solvent such as DMSO or DMF.

  • Weigh the Compound: Accurately weigh the desired mass of the compound.

  • Dissolve in Organic Solvent: Add the weighed compound to a sterile, chemically resistant vial (e.g., glass). Add the appropriate volume of the organic solvent to achieve the target concentration.

  • Ensure Complete Dissolution: Cap the vial tightly and vortex until the compound is fully dissolved.

  • Storage: Store the stock solution in a desiccated environment at -20°C to prevent moisture absorption.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_check Quality Check weigh 1. Weigh Methyl Fucopyranoside Powder add_solvent 2. Add 80% of Desired Solvent Volume weigh->add_solvent dissolve 3. Promote Dissolution (Vortex, Sonicate, or Warm) add_solvent->dissolve final_vol 4. Adjust to Final Volume dissolve->final_vol store 5. Filter (if needed) and Store Appropriately final_vol->store check_clarity Is the solution clear? store->check_clarity precipitate Precipitate Observed check_clarity->precipitate No proceed Proceed to Assay check_clarity->proceed Yes precipitate->dissolve Troubleshoot

Caption: Workflow for preparing this compound solutions.

troubleshooting_pathway start Solubility Issue Encountered is_aqueous Is the solvent aqueous? start->is_aqueous increase_temp Try gentle warming (37°C) or sonication is_aqueous->increase_temp Yes is_stock Is this a stock solution? is_aqueous->is_stock No check_conc Is concentration very high? increase_temp->check_conc dilute_sol Prepare a more dilute solution check_conc->dilute_sol Yes buffer_issue Consider buffer composition (e.g., salt) check_conc->buffer_issue No change_solvent Try a different organic solvent (e.g., DMSO) is_stock->change_solvent Yes dilution_precip Precipitation upon dilution into buffer? is_stock->dilution_precip No adjust_protocol Adjust dilution protocol: - Slower addition - Stirring during addition dilution_precip->adjust_protocol

Caption: Troubleshooting logic for solubility issues.

References

Preventing anomerization of methyl fucopyranoside during reaction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent anomerization during reactions involving methyl fucopyranoside.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a problem in the synthesis of this compound?

Anomerization is the interconversion of diastereomers of a cyclic saccharide that differ only in the configuration at the anomeric carbon (C-1). In the case of this compound, this means the interconversion between the α-anomer and the β-anomer. This is a significant issue in synthesis because it leads to a mixture of products, which can be difficult to separate and reduces the yield of the desired anomer.[1] For many biological applications, only one anomer is active, making stereochemical purity crucial.

Q2: What are the main factors that cause anomerization of this compound during a reaction?

The primary cause of anomerization is the presence of an acid catalyst.[2][3] The reaction proceeds through an oxocarbenium ion intermediate, which is planar at the anomeric carbon. The alcohol (methanol, in this case) can then attack from either face, leading to a mixture of α and β anomers. The final ratio of anomers is often determined by thermodynamic equilibrium. Due to the anomeric effect, the α-anomer of this compound is generally the more thermodynamically stable product.[2] Reaction time and temperature also play a role; longer reaction times and higher temperatures tend to favor the formation of the thermodynamically more stable anomer.[2][4]

Q3: How can I control the stereoselectivity of my fucosylation reaction to obtain a specific anomer?

Controlling stereoselectivity is key to preventing anomerization. The choice of protecting groups on the fucose donor is one of the most effective strategies.[5]

  • For 1,2-trans glycosides (e.g., β-fucopyranosides): The use of a "participating" protecting group at the C-2 position, such as an acetyl (Ac) or benzoyl (Bz) group, is recommended.[5] This group forms a temporary cyclic intermediate that blocks the α-face of the anomeric carbon, forcing the nucleophile (methanol) to attack from the β-face.

  • For 1,2-cis glycosides (e.g., α-fucopyranosides): A "non-participating" protecting group at C-2, such as a benzyl (Bn) ether, is typically used. In the absence of a participating group, other factors like the anomeric effect and reaction conditions will determine the stereochemical outcome.

Q4: What is the "anomeric effect" and how does it influence the outcome of my reaction?

The anomeric effect is a stereoelectronic effect that describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation over an equatorial one. In the context of this compound, this effect stabilizes the α-anomer (where the methoxy group is axial). Under conditions of thermodynamic equilibrium (e.g., prolonged reaction times in the presence of an acid catalyst), the anomeric effect will drive the reaction towards the formation of the more stable α-anomer.[2]

Q5: How can I determine the anomeric ratio of my this compound product?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the anomeric ratio. The anomeric protons (H-1) of the α and β anomers have distinct chemical shifts. Typically, the α-anomeric proton resonates further downfield (at a higher ppm value) than the β-anomeric proton.[1] For methyl fucopyranosides, the α-anomeric proton signal is a doublet with a small coupling constant (J1,2), while the β-anomeric proton is a doublet with a larger coupling constant. By integrating the signals corresponding to each anomer, you can calculate the anomeric ratio.

High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the anomers, especially with a suitable column and mobile phase.

Troubleshooting Guides

Issue 1: My reaction is producing a mixture of α and β anomers, but I want only one.

This is a classic problem of a lack of stereocontrol. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow

start Anomeric Mixture Obtained q1 What is the desired anomer? start->q1 alpha Desired: α-anomer q1->alpha α beta Desired: β-anomer q1->beta β alpha_check Is a non-participating protecting group at C-2 being used (e.g., Bn)? alpha->alpha_check beta_check Is a participating protecting group at C-2 being used (e.g., Ac, Bz)? beta->beta_check beta_yes Yes beta_check->beta_yes Yes beta_no No beta_check->beta_no No beta_sol2 Consider reaction conditions: - Lower temperature - Shorter reaction time - Milder Lewis acid beta_yes->beta_sol2 beta_sol1 Use a participating group at C-2 (e.g., acetyl, benzoyl). beta_no->beta_sol1 alpha_yes Yes alpha_check->alpha_yes Yes alpha_no No alpha_check->alpha_no No alpha_sol2 Drive to thermodynamic equilibrium: - Longer reaction time - Higher temperature - Stronger acid catalyst alpha_yes->alpha_sol2 alpha_sol1 Use a non-participating group at C-2 (e.g., benzyl ether). alpha_no->alpha_sol1

Caption: Troubleshooting workflow for obtaining a specific anomer.

Data Presentation: Influence of Protecting Groups and Reaction Conditions on Anomeric Selectivity

Desired Anomer Protecting Group at C-2 General Reaction Conditions Expected Outcome
β-methyl fucopyranoside Acetyl (Ac), Benzoyl (Bz)Mild Lewis acid (e.g., TMSOTf), low temperature (-20 °C to 0 °C), shorter reaction time.Predominantly β-anomer due to neighboring group participation.
α-methyl fucopyranoside Benzyl (Bn), Silyl ethersStronger acid (e.g., H2SO4), higher temperature, longer reaction time (Fischer Glycosidation).Predominantly α-anomer due to thermodynamic control (anomeric effect).
α-methyl fucopyranoside Benzyl (Bn), Silyl ethersLewis acid (e.g., BF3·OEt2), controlled conditions.Can favor α-anomer, but may yield mixtures depending on other factors.
Issue 2: The reaction is very slow and gives a low yield of the desired this compound.

Low reactivity can be due to several factors. Consider the following:

  • Inadequate Catalyst Activity: If using an acid catalyst, ensure it is not deactivated. For Lewis acids, ensure anhydrous conditions are strictly maintained.

  • Poor Solubility: The fucose starting material may have poor solubility in the reaction solvent. Consider using a co-solvent or a different solvent system.

  • Steric Hindrance: Bulky protecting groups on the fucose donor can hinder the approach of methanol.

  • Leaving Group: If using a fucosyl donor with a leaving group (e.g., a halide or trichloroacetimidate), the leaving group's ability to depart will affect the reaction rate.

Experimental Protocols

Protocol 1: Fischer Glycosidation of L-Fucose (Prone to Anomerization)

This method typically yields the thermodynamically favored α-anomer but often as a mixture with the β-anomer.

Workflow Diagram

start Suspend L-Fucose in Methanol step2 Cool to 0°C start->step2 step3 Add Acid Catalyst (e.g., H2SO4) step2->step3 step4 Warm to Room Temperature and Stir step3->step4 step5 Neutralize with Base (e.g., NaHCO3) step4->step5 step6 Filter and Concentrate step5->step6 step7 Purify by Chromatography step6->step7 end Analyze Anomeric Ratio (NMR, HPLC) step7->end

Caption: Workflow for Fischer glycosidation of L-fucose.

Detailed Methodology:

  • Preparation: Suspend L-fucose (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Neutralize the reaction by adding solid sodium bicarbonate until effervescence ceases.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting syrup is then purified by silica gel column chromatography to separate the anomers.

  • Analysis: Characterize the products and determine the anomeric ratio using ¹H NMR spectroscopy.

Protocol 2: Stereoselective Synthesis of Methyl β-L-fucopyranoside using a Protected Fucosyl Donor

This protocol utilizes a participating protecting group at C-2 to favor the formation of the β-anomer.

Workflow Diagram

start Dissolve Per-O-acetylated L-fucopyranosyl bromide in DCM step2 Add Methanol and Molecular Sieves start->step2 step3 Cool to -20°C step2->step3 step4 Add Lewis Acid (e.g., AgOTf) step3->step4 step5 Stir and Monitor by TLC step4->step5 step6 Quench Reaction step5->step6 step7 Filter, Wash, and Concentrate step6->step7 step8 Deprotect Acetyl Groups (Zemplén conditions) step7->step8 step9 Purify Final Product step8->step9 end Characterize and Confirm Stereochemistry (NMR) step9->end

Caption: Workflow for stereoselective β-fucosylation.

Detailed Methodology:

  • Preparation of Donor: Prepare 2,3,4-tri-O-acetyl-α-L-fucopyranosyl bromide from L-fucose tetraacetate.

  • Glycosylation:

    • Dissolve the fucosyl bromide donor (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).

    • In a separate flask, dissolve anhydrous methanol (1.0 eq) in anhydrous DCM with activated 4 Å molecular sieves.

    • Cool the methanol solution to -20 °C.

    • Add a promoter, such as silver triflate (AgOTf) (1.5 eq), to the methanol solution.

    • Slowly add the fucosyl bromide solution to the methanol/promoter mixture via cannula.

    • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Work-up:

    • Once the reaction is complete, quench it by adding a few drops of pyridine.

    • Filter the mixture through Celite, wash the filter cake with DCM, and concentrate the filtrate.

    • Purify the crude product by silica gel chromatography to obtain methyl 2,3,4-tri-O-acetyl-β-L-fucopyranoside.

  • Deprotection:

    • Dissolve the acetylated product in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide solution (Zemplén conditions).

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize with an acidic resin, filter, and concentrate to yield the final product.

  • Analysis: Confirm the stereochemistry and purity of the methyl β-L-fucopyranoside by ¹H and ¹³C NMR spectroscopy.

Signaling Pathway: Acid-Catalyzed Anomerization

The following diagram illustrates the mechanism of acid-catalyzed anomerization, which proceeds through an oxocarbenium ion intermediate.

alpha α-Methyl Fucopyranoside protonated_alpha Protonated α-Anomer alpha->protonated_alpha + H+ beta β-Methyl Fucopyranoside protonated_beta Protonated β-Anomer beta->protonated_beta + H+ protonated_alpha->alpha - H+ oxocarbenium Oxocarbenium Ion Intermediate protonated_alpha->oxocarbenium - MeOH protonated_beta->beta - H+ protonated_beta->oxocarbenium - MeOH oxocarbenium->alpha + MeOH, -H+ (attack from α-face) oxocarbenium->beta + MeOH, -H+ (attack from β-face)

Caption: Mechanism of acid-catalyzed anomerization.

References

Technical Support Center: Troubleshooting High Background in ELISA with Methyl Fucopyranoside Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing high background noise in ELISA (Enzyme-Linked Immunosorbent Assay) experiments involving methyl fucopyranoside conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background in an ELISA?

High background in an ELISA refers to a high signal in the negative control wells, which can mask the true signal from the target analyte.[1] Common causes include:

  • Insufficient Blocking: The blocking buffer may not be effectively coating all unoccupied sites on the microplate, leading to non-specific binding of antibodies or other reagents.[2]

  • Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, which contribute to the background signal.[1][3]

  • Contamination: Contamination of reagents, buffers, or the microplate can introduce substances that generate a false positive signal.[1]

  • Cross-Reactivity: The antibodies may be cross-reacting with other molecules in the sample or with components of the blocking buffer itself.[3]

  • High Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased non-specific binding.

Q2: Why am I seeing particularly high background with my this compound conjugate?

High background with fucosylated conjugates often stems from the carbohydrate moiety. Fucose-binding proteins (lectins) present in your sample or reagents, or non-specific interactions of the sugar with the plate surface or other assay components, can be a significant source of interference. Additionally, commonly used blocking agents like Bovine Serum Albumin (BSA) can be glycosylated and may interact with fucose-binding reagents, leading to a high background signal.

Q3: Can the blocking buffer itself be the source of the high background?

Yes, this is a critical point, especially in assays with glycosylated molecules. Many standard blocking buffers, such as those containing BSA or non-fat dry milk, contain glycoproteins that can interact with lectins or other carbohydrate-binding proteins.[4] This can lead to high, non-specific signals. For instance, a study demonstrated that 9 out of 19 lectins tested showed strong interactions with BSA-blocked surfaces.[4]

Q4: What is a suitable alternative to BSA-based blocking buffers for my assay?

For ELISAs involving fucosylated conjugates, it is often beneficial to use a protein-free or a non-mammalian-derived blocking buffer. A highly effective alternative is Polyvinyl Alcohol (PVA) .[4] Studies have shown that PVA can significantly reduce non-specific binding in lectin-based assays without interfering with the specific interactions of interest.[4] Other synthetic options include Polyethylene Glycol (PEG) and Polyvinylpyrrolidone (PVP).[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of high background in your ELISA with this compound conjugates.

Problem: High and Uniform Background Across the Plate

This often indicates a systemic issue with a reagent or a procedural step.

  • Troubleshooting Step:

    • Switch to a Carbohydrate-Free Blocker: Replace your current blocking buffer (e.g., BSA, non-fat milk) with a 0.5% Polyvinyl Alcohol (PVA) solution in PBS.

    • Optimize Blocking Conditions: Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C) and ensure gentle agitation.

  • Troubleshooting Step:

    • Run a "No Antigen" Control: Coat a few wells with your coating buffer alone (no this compound conjugate), then proceed with all subsequent steps, including the addition of primary and secondary antibodies. A high signal in these wells points to non-specific binding of your antibodies to the plate or blocking agent.

    • Titrate Your Antibodies: Your primary or secondary antibody concentration may be too high. Perform a titration experiment to determine the optimal concentration that gives a good signal-to-noise ratio.

  • Troubleshooting Step:

    • Increase Wash Steps: Increase the number of washes (e.g., from 3 to 5 washes) between each step.

    • Increase Soaking Time: Allow the wash buffer to soak in the wells for 1-2 minutes during each wash step.

    • Add a Detergent to the Wash Buffer: Include a non-ionic detergent like Tween-20 (0.05% v/v) in your wash buffer to help reduce non-specific interactions.[5]

Problem: High Background in Sample Wells Only

This suggests an issue with the sample matrix or cross-reactivity with components in your sample.

  • Troubleshooting Step:

    • Include a Fucose Control: Pre-incubate your sample with a high concentration of free L-fucose or methyl α-L-fucopyranoside before adding it to the plate. If the background signal decreases, it indicates that the high background is due to specific fucose-binding interactions.

    • Sample Dilution: Dilute your samples further to reduce the concentration of interfering substances.

  • Troubleshooting Step:

    • Prepare a Sample Diluent with a Blocking Agent: Dilute your samples in a buffer containing the same blocking agent used for the plate (e.g., 0.5% PVA).

    • Use a More Complex Blocking Buffer: If using a simple buffer, consider a commercially available, protein-free blocking buffer designed to minimize matrix effects.

Data Presentation

Table 1: Comparison of Different Blocking Agents on Background Signal in a Lectin-Based ELISA
Blocking AgentConcentrationAverage Background OD (450 nm)Signal-to-Noise Ratio
3% BSA in TBS3% (w/v)0.8502.1
5% Non-Fat Dry Milk in TBS5% (w/v)0.6203.5
0.5% PVA in PBS0.5% (w/v)0.11015.2
1% PEG 8,000 in PBS1% (w/v)0.2507.8
Commercial Protein-Free BlockerAs recommended0.13014.1

This table summarizes hypothetical data based on findings that PVA is a superior blocking agent in lectin-based assays.[4] The signal-to-noise ratio is calculated as (Signal OD - Background OD) / Background OD.

Experimental Protocols

Protocol 1: Optimized ELISA Protocol for this compound Conjugates Using PVA Blocking
  • Coating:

    • Dilute the this compound conjugate to the desired concentration in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the coating solution to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer (PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of 0.5% PVA in PBS to each well.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Sample/Primary Antibody Incubation:

    • Aspirate the blocking solution.

    • Add 100 µL of your samples or standards, diluted in Sample Diluent (0.5% PVA in PBS with 0.05% Tween-20).

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate 5 times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in Sample Diluent, to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate 5 times with Wash Buffer.

  • Detection:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

  • Stop Reaction:

    • Add 50 µL of 2 M H₂SO₄ to each well to stop the reaction.

  • Read Plate:

    • Read the absorbance at 450 nm.

Mandatory Visualization

ELISA_Troubleshooting_Workflow cluster_start Start cluster_investigation Initial Investigation cluster_uniform_bg Uniform High Background cluster_sample_specific_bg Sample-Specific High Background cluster_solutions_uniform Solutions for Uniform Background cluster_solutions_sample Solutions for Sample-Specific Background start High Background Observed check_uniformity Is the high background uniform across the plate? start->check_uniformity ineffective_blocking Potential Cause: Ineffective Blocking check_uniformity->ineffective_blocking Yes matrix_effect Potential Cause: Sample Matrix Effect check_uniformity->matrix_effect No inadequate_washing Potential Cause: Inadequate Washing solution_blocking Switch to 0.5% PVA blocker. Optimize blocking time/temp. ineffective_blocking->solution_blocking reagent_issue Potential Cause: Reagent Concentration/Contamination solution_washing Increase number and duration of wash steps. Add 0.05% Tween-20 to wash buffer. inadequate_washing->solution_washing solution_reagents Titrate antibody concentrations. Run 'no antigen' control. reagent_issue->solution_reagents cross_reactivity Potential Cause: Cross-Reactivity in Sample solution_matrix Dilute samples further. Use a specialized sample diluent. matrix_effect->solution_matrix solution_cross_reactivity Perform fucose competition assay. Analyze sample components. cross_reactivity->solution_cross_reactivity

Caption: Troubleshooting workflow for high background in ELISA.

Non_Specific_Binding_Mechanisms cluster_plate ELISA Plate Well cluster_reagents Assay Reagents plate_surface Plate Surface fuc_conjugate This compound Conjugate (Antigen) fuc_conjugate->plate_surface Specific Binding (Desired) primary_ab Primary Antibody primary_ab->fuc_conjugate Specific Binding secondary_ab HRP-Secondary Antibody secondary_ab->plate_surface Non-Specific Binding (High Background) secondary_ab->primary_ab Specific Binding blocking_agent Blocking Agent (e.g., BSA) blocking_agent->plate_surface Blocks non-specific sites lectin Contaminating Lectin (from sample/reagent) lectin->fuc_conjugate Potential Non-Specific Cross-linking lectin->blocking_agent Interaction with Glycosylated Blocker (High Background)

Caption: Potential non-specific binding interactions.

References

Technical Support Center: Optimizing Methyl Fucopyranoside Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effective use of methyl fucopyranoside in cell-based assays. Whether you are investigating its role in cell signaling, adhesion, or overall cellular health, this resource offers troubleshooting strategies and detailed protocols to help you achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound in cell-based assays?

A1: While direct studies on this compound are limited, evidence from structurally related compounds, such as Luteolin 8-C-β-fucopyranoside (LU8C-FP), suggests that it may act as an inhibitor of key inflammatory signaling pathways. LU8C-FP has been shown to downregulate IL-6 expression by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappaB (NF-κB) signaling pathways in human monocytic cells.[1] Therefore, it is plausible that this compound exerts its effects through similar anti-inflammatory mechanisms.

Q2: What is a recommended starting concentration range for this compound in cell viability or proliferation assays?

A2: Currently, there is limited direct data available in the public domain specifying a definitive IC50 value or optimal concentration range for this compound in common cell viability assays (e.g., MTT, XTT, or CCK-8). As a starting point for dose-response experiments, a broad concentration range is recommended. Based on the activity of other glycoside compounds, a range from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100-500 µM) is a reasonable starting point. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay conditions.

Q3: I am observing high background noise in my assay when using this compound. What are the possible causes and solutions?

A3: High background in cell-based assays can stem from several factors. When using glycoside compounds like this compound, consider the following:

  • Compound Precipitation: At higher concentrations, the compound may precipitate out of the media, scattering light and leading to artificially high absorbance or fluorescence readings.

    • Solution: Visually inspect your wells for any precipitate. Test the solubility of this compound in your specific cell culture medium at the highest concentration you plan to use. If solubility is an issue, consider preparing a fresh, lower concentration stock solution or using a different solvent system (ensuring the final solvent concentration is non-toxic to your cells, typically <0.5% for DMSO).

  • Media Components: Phenol red in cell culture media can interfere with colorimetric and fluorescent assays.

    • Solution: Switch to a phenol red-free medium for the duration of the assay.

  • Non-specific Binding: The compound may non-specifically interact with assay reagents or plasticware.

    • Solution: Include appropriate controls, such as wells with the compound and media but no cells, to determine the extent of non-specific signal generation.

Q4: My results with this compound are inconsistent between experiments. What steps can I take to improve reproducibility?

A4: Inconsistent results are a common challenge in cell-based assays. To improve reproducibility with this compound:

  • Consistent Cell Culture Practices: Ensure that your cells are in the same growth phase (ideally logarithmic phase) and at a consistent seeding density for each experiment.

  • Reagent Quality and Preparation: Use high-purity this compound. Prepare fresh dilutions from a validated stock solution for each experiment to avoid degradation.

  • Incubation Times: Use consistent incubation times for both the compound treatment and the final assay readout.

  • Plate Uniformity: Be mindful of the "edge effect" in multi-well plates, where wells on the perimeter of the plate can have different evaporation rates. To mitigate this, avoid using the outer wells for experimental samples or ensure they are filled with sterile PBS or media to maintain humidity.

Troubleshooting Guides

Issue 1: No Observable Effect of this compound
Possible Cause Troubleshooting Step
Sub-optimal Concentration Perform a wider dose-response study, including both lower and higher concentrations.
Compound Inactivity Verify the purity and integrity of your this compound stock.
Incorrect Assay Choice Ensure the chosen assay is appropriate to detect the expected biological effect. For example, if investigating anti-inflammatory effects, a cytokine production assay would be more relevant than a simple viability assay.
Short Incubation Time The biological effect may require a longer incubation period to manifest. Perform a time-course experiment.
Cell Line Resistance The chosen cell line may not be sensitive to this compound. Consider using a different cell line known to be responsive to fucosides or inflammatory stimuli.
Issue 2: Unexpected Cytotoxicity
Possible Cause Troubleshooting Step
High Concentration Lower the concentration range in your dose-response experiments.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.5%). Include a vehicle control (media with the same concentration of solvent but no compound).
Contamination Check your cell cultures for any signs of microbial contamination.
Assay Interference Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a cell-free control to test for direct interaction between this compound and your assay reagents.

Data Summary

Table 1: Hypothetical Dose-Response of this compound on Cell Viability

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.6 ± 4.8
1095.3 ± 6.1
5089.1 ± 5.5
10082.4 ± 7.3
25065.7 ± 8.0
50048.2 ± 6.9

Table 2: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
Cell Line AMTT48> 500
Cell Line BCCK-848450
Cell Line CApoptosis (Annexin V)24300

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: NF-κB Activation Assay (Reporter Assay)

This protocol assumes the use of a stable cell line expressing a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate and allow cells to adhere.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) at a pre-optimized concentration. Include a non-stimulated control.

  • Incubation: Incubate for the optimal time for reporter gene expression (e.g., 6-8 hours).

  • Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to cell viability (if necessary) and express the results as a percentage of the stimulated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Treatment Treat Cells Cell_Culture->Treatment Compound_Prep Prepare Methyl Fucopyranoside Dilutions Compound_Prep->Treatment Incubation Incubate Treatment->Incubation Assay_Readout Perform Assay (e.g., MTT, Reporter) Incubation->Assay_Readout Data_Analysis Data Analysis Assay_Readout->Data_Analysis Results Results (IC50, etc.) Data_Analysis->Results signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, TNFR) MAPK MAPK Pathway Receptor->MAPK IKK IKK Complex Receptor->IKK NFkB NF-κB MAPK->NFkB Activates IkB IκB IKK->IkB Phosphorylates IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates MethylFucopyranoside Methyl Fucopyranoside MethylFucopyranoside->MAPK Inhibits? MethylFucopyranoside->IKK Inhibits? Gene_Expression Inflammatory Gene Expression (e.g., IL-6) NFkB_nucleus->Gene_Expression Induces

References

Technical Support Center: Refinement of Purification Methods for Methyl Fucopyranoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of methyl fucopyranoside isomers.

Troubleshooting Guide

Researchers may encounter several challenges during the purification of this compound α and β anomers. This guide provides a systematic approach to identifying and resolving common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of α and β anomers on TLC/Column Chromatography - Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the isomers. - Co-elution: The isomers have very similar retention factors (Rf) in the chosen solvent system. - Anomerization: Interconversion between the α and β anomers is occurring on the stationary phase (e.g., silica gel, which can be slightly acidic).[1][2][3]- Solvent System Optimization: Systematically vary the solvent polarity. For normal phase chromatography (silica gel), a common mobile phase is a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). Try gradient elution. - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., amino-propyl). - pH Adjustment: Neutralize the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent) to minimize acid-catalyzed anomerization. - Temperature Control: Running the chromatography at a lower temperature can sometimes slow down the rate of anomerization.[2]
Broad or Tailing Peaks in Column Chromatography - Poor Sample Solubility: The sample may not be fully dissolved in the loading solvent.[4] - Column Overloading: Too much sample has been loaded onto the column. - Irregular Column Packing: The stationary phase is not packed uniformly, leading to channeling. - Interaction with Stationary Phase: Strong interactions between the sugar and the stationary phase can cause tailing.- Sample Loading: Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and that is ideally less polar than the eluent.[4] Consider "dry loading" where the sample is adsorbed onto a small amount of silica gel before being added to the column.[4] - Reduce Sample Load: Decrease the amount of crude material applied to the column. - Repack the Column: Ensure the column is packed evenly without any air bubbles or cracks. - Modify Mobile Phase: Add a small amount of a more polar solvent (e.g., a few drops of acetic acid or methanol) to the eluent to reduce strong interactions.
Compound Appears to Decompose on the Column - Instability on Silica Gel: The acidic nature of silica gel can cause degradation of acid-sensitive compounds.[5]- Test for Stability: Before running a column, spot the compound on a TLC plate and let it sit for several hours. If a new spot appears, the compound is likely unstable on silica.[5] - Use a Deactivated Stationary Phase: Use deactivated silica gel or an alternative like florisil or alumina.[5]
No Compound Eluting from the Column - Incorrect Solvent System: The eluent may be too non-polar to move the compound down the column.[5] - Compound Degradation: The compound may have fully decomposed on the column.[5] - Compound is Highly Polar: The compound may be irreversibly adsorbed to the stationary phase.- Increase Eluent Polarity: Gradually increase the polarity of the mobile phase.[5] - Verify Compound Presence: Scrape off the top layer of the silica, dissolve it in a very polar solvent (e.g., methanol), and check for your compound by TLC.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate the α and β anomers of this compound?

A1: The primary challenge in separating α and β anomers is their structural similarity. They are diastereomers that differ only in the stereochemistry at the anomeric carbon (C-1). This subtle difference results in very similar physical properties, including polarity, which makes them difficult to resolve by standard chromatographic techniques. Furthermore, in solution, the anomers can interconvert in a process called mutarotation or anomerization, especially in the presence of acid or base, which can lead to a mixture of both anomers even after purification.[1][2][3]

Q2: What is the best chromatographic method for separating this compound isomers?

A2: While there is no single "best" method, flash column chromatography and high-performance liquid chromatography (HPLC) are commonly used for separating sugar isomers.[6][7][8] For preparative scale, flash chromatography on silica gel is often the first choice. Success depends heavily on optimizing the mobile phase. A study on the purification of a protected this compound derivative used a flash column with 5% methanol in chloroform as the eluent.[9] Another related separation used 25% ethyl acetate in petroleum ether.[9] For analytical and small-scale preparative work, HPLC with specialized columns (e.g., amino or chiral columns) can provide better resolution.[6][8]

Q3: Can I prevent the interconversion of anomers during purification?

A3: Completely preventing anomerization can be challenging, but it can be minimized. Using a neutral stationary phase like deactivated silica gel or alumina can help. Additionally, ensuring the mobile phase is neutral and free of acidic or basic impurities is crucial. Running the purification at lower temperatures can also slow down the rate of interconversion.[2]

Q4: What yields and purity levels can I expect?

A4: Yields and purity are highly dependent on the initial purity of the crude mixture and the effectiveness of the chosen purification method. For a related protected this compound derivative, a yield of 85% was reported after column chromatography and recrystallization.[9] For the separation of unprotected anomers, achieving >95% purity for a single anomer can be challenging and may require multiple purification steps or specialized techniques like recycling HPLC.[7]

Experimental Protocols

General Protocol for Flash Column Chromatography Separation of this compound Isomers

This protocol is a generalized procedure based on common practices for sugar isomer separation. Optimization will be required based on your specific crude mixture and available equipment.

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a common rule of thumb is a 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound mixture in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully apply the sample solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude mixture in a suitable solvent (e.g., methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution:

    • Begin elution with a relatively non-polar solvent system (e.g., 98:2 dichloromethane:methanol).

    • Collect fractions and monitor the elution by thin-layer chromatography (TLC).

    • If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., to 95:5 dichloromethane:methanol). A stepwise or linear gradient can be effective.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the separated isomers.

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound isomer.

Data Presentation

Purification MethodStationary PhaseMobile PhaseTypical YieldTypical PurityReference
Flash Column Chromatography Silica Gel5% Methanol in Chloroform85% (for a protected derivative)Not specified[9]
Flash Column Chromatography Silica Gel25% Ethyl Acetate in Petroleum EtherNot specifiedNot specified[9]
Recycling HPLC Not specifiedNot specifiedNot specified≥99.5% (for protected carbohydrates)[7]
Cellulose Column Chromatography Powdered CelluloseVarious (e.g., butanol-ethanol-water)Not specifiedCrystalline products obtained[10]

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation cluster_result Result crude_mixture Crude Methyl Fucopyranoside Mixture dissolve Dissolve in Minimal Solvent crude_mixture->dissolve load_column Load Sample onto Silica Gel Column dissolve->load_column elute Elute with Solvent Gradient load_column->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate alpha_anomer Pure α-Anomer evaporate->alpha_anomer beta_anomer Pure β-Anomer evaporate->beta_anomer

Caption: Workflow for the purification of this compound isomers.

troubleshooting_tree cluster_solutions Potential Solutions cluster_causes Potential Causes start Poor Separation of Anomers? coelution Co-elution start->coelution Yes anomerization Anomerization on Column start->anomerization Yes optimize_solvent Optimize Solvent System (Gradient Elution) change_stationary_phase Change Stationary Phase (e.g., Alumina) neutralize_silica Neutralize Silica Gel (add Et3N to eluent) lower_temp Lower Column Temperature coelution->optimize_solvent coelution->change_stationary_phase anomerization->neutralize_silica anomerization->lower_temp

References

Troubleshooting unexpected peaks in NMR of methyl fucopyranoside.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectra of methyl fucopyranoside.

Frequently Asked Questions (FAQs)

Category 1: Sample Preparation and Quality

Q1: My baseline is noisy and my peaks are broad. What could be the cause?

A1: Broad peaks and a noisy baseline often point to issues with sample preparation or instrument shimming. Several factors can contribute to this:

  • Poor Shimming: The magnetic field homogeneity may not be properly adjusted. Try re-shimming the instrument.

  • Inhomogeneity: Your sample may not be fully dissolved or could contain suspended solid particles.[1] All samples should be filtered through a glass wool plug into the NMR tube to remove particulates.[2]

  • High Concentration: A solution that is too concentrated can lead to increased viscosity, causing peak broadening.[2] While more sample is needed for ¹³C NMR, an overly concentrated sample for ¹H NMR can degrade spectral quality.[2]

  • Low-Quality NMR Tube: Using inexpensive, disposable, or damaged NMR tubes can significantly hinder the ability to achieve good shims.[3] Always use high-quality tubes with proper mechanical tolerances.[3]

Q2: I see a peak around 4.8 ppm in my D₂O sample that isn't from my compound. What is it?

A2: A peak around 4.7-4.8 ppm in D₂O is the residual HDO signal.[4] Its chemical shift can vary slightly depending on temperature and solute concentration. While D₂O is a common solvent for carbohydrates, it's important to account for this residual peak.

Q3: Why do I have small, sharp peaks that don't correspond to my molecule, for example around 2.17 ppm or 1.26 ppm and 4.12 ppm?

A3: These are likely signals from common laboratory contaminants. Even after purification and drying under high vacuum, trace amounts of solvents can remain.

  • Acetone: A sharp singlet around 2.17 ppm (in CDCl₃) or 2.22 ppm (in D₂O) is characteristic of acetone, often from cleaning glassware. Residual acetone can linger in NMR tubes for hours even after oven drying.[1]

  • Ethyl Acetate: Signals around 1.26 ppm (triplet), 2.05 ppm (singlet), and 4.12 ppm (quartet) in CDCl₃ are classic signs of ethyl acetate contamination. Some compounds can trap ethyl acetate, making it difficult to remove.[1]

  • Grease: Signals from silicone grease (around 0 ppm) or hydrocarbon grease can appear if you have contamination from glassware joints.[5]

Category 2: Structural and Chemical Issues

Q1: I see two sets of signals for my this compound, especially in the anomeric region (4.5-5.5 ppm). Is my sample impure?

A1: Not necessarily. You are likely observing a mixture of the α- and β-anomers of your compound. The anomeric carbon is a stereocenter formed during glycosylation, leading to two possible diastereomers.[6]

  • Distinct Chemical Shifts: The α- and β-anomers have unique sets of NMR signals. The anomeric proton (H-1) of the α-anomer typically resonates further downfield (e.g., ~5.1 ppm) than the β-anomer (e.g., ~4.5 ppm).[6]

  • Coupling Constants: The coupling constant between H-1 and H-2 (³JH1,H2) is also diagnostic. For many pyranosides, a small coupling constant (2–4 Hz) indicates an α-anomer, while a larger coupling constant (7–9 Hz) suggests a β-anomer.[7]

  • Mutarotation: In solution, especially in protic solvents like D₂O or CD₃OD, the anomers can interconvert in a process called mutarotation until an equilibrium is reached.[6]

Q2: I have a peak that I suspect is an O-H proton. How can I confirm this?

A2: The easiest way to identify a hydroxyl (O-H) proton is through a "D₂O shake." Add a single drop of deuterium oxide (D₂O) to your NMR tube (if not already your solvent), shake it vigorously, and re-acquire the ¹H spectrum. Protons on heteroatoms (like O-H or N-H) will exchange with deuterium and their signal will disappear or significantly diminish.[1]

Q3: The splitting patterns in the sugar ring region (3.4-4.0 ppm) are very complex and don't look like simple triplets or doublets. Why?

A3: The crowded 3.4-4.0 ppm region in carbohydrate spectra often exhibits complex, second-order splitting patterns.[7] This occurs for several reasons:

  • Signal Overlap: The chemical shifts of the non-anomeric ring protons are very similar, causing their multiplets to overlap extensively.[8][9]

  • Multiple Couplings: A single proton can be coupled to two or more non-equivalent neighboring protons with different coupling constants, resulting in patterns like a "doublet of doublets" (dd) or a "triplet of doublets" (td).[10][11]

  • Virtual Coupling: Strong coupling between neighboring protons can cause a proton's multiplet to show apparent coupling to protons that are more than three bonds away.[9] For unambiguous assignment, 2D NMR experiments like COSY and HSQC are essential.[8][12]

Troubleshooting Workflows & Diagrams

The following diagrams illustrate logical steps for troubleshooting unexpected NMR peaks.

G cluster_results Potential Source Identified start Unexpected Peak(s) Observed in NMR Spectrum check_prep Review Sample Preparation (Solvent, Concentration, Filtration) start->check_prep check_contaminants Compare Peak to Known Contaminant Shifts (Solvents, Water, Grease) check_prep->check_contaminants If peaks persist res_prep Issue is Sample Prep (e.g., Inhomogeneity, Wrong Conc.) check_prep->res_prep Broad peaks or baseline issues? check_anomers Analyze Anomeric Region (~4.5-5.5 ppm) and Coupling Constants check_contaminants->check_anomers If peaks are not common contaminants res_contaminant Impurity Identified check_contaminants->res_contaminant Peak matches known impurity? advanced_nmr Perform 2D NMR (COSY, HSQC, HMBC) check_anomers->advanced_nmr If peaks remain unassigned or splitting is complex res_anomer Mixture of Anomers Present check_anomers->res_anomer Multiple sets of sugar signals? res_complex Complex Structure/ Splitting Pattern advanced_nmr->res_complex Correlations clarify structure

Caption: General troubleshooting workflow for unexpected NMR peaks.

G start Analyze Single Unexpected Peak q_shape What is the peak shape? start->q_shape q_shift What is the chemical shift (ppm)? q_shape->q_shift Sharp Singlet q_shape->q_shift Multiplet is_solvent Result: Solvent Contamination q_shift->is_solvent Matches known solvent (e.g., Acetone ~2.2 ppm) is_grease Result: Grease Contamination q_shift->is_grease ~0-1.5 ppm is_oh_nh is_oh_nh q_shift->is_oh_nh Broad, variable ppm is_byproduct Result: Possible Synthesis Byproduct or Structural Isomer q_shift->is_byproduct Other region q_d2o Does it exchange with D₂O? q_d2o->is_byproduct No is_exchanged Result: Labile Proton (OH/NH) q_d2o->is_exchanged Yes is_oh_nh->q_d2o

Caption: Decision tree for identifying the source of a single peak.

Quantitative Data Summary

The following tables provide typical chemical shift ranges for this compound and common laboratory impurities. Note that exact shifts are solvent and concentration-dependent.[4]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Moieties

NucleusGroupTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
¹HAnomeric H-1 (α)4.8 - 5.2-
¹HAnomeric H-1 (β)4.4 - 4.7-
¹HRing Protons (H-2 to H-5)3.4 - 4.2-
¹HMethoxy (-OCH₃)3.3 - 3.5-
¹HFucose Methyl (H-6)1.1 - 1.3[8]-
¹³CAnomeric C-1-95 - 105
¹³CRing Carbons (C-2 to C-5)-68 - 77
¹³CMethoxy (-OCH₃)-55 - 58
¹³CFucose Methyl (C-6)-15 - 20

Data compiled from typical carbohydrate chemical shift ranges.[7][8][13]

Table 2: ¹H Chemical Shifts of Common Laboratory Impurities in Selected Solvents

ImpurityCDCl₃ (ppm)D₂O (ppm)Acetone-d₆ (ppm)DMSO-d₆ (ppm)
Residual Solvent Peak 7.26 4.79 2.05 2.50
Water (H₂O/HDO)1.564.792.843.33
Acetone2.172.222.092.09
Ethyl Acetate (CH₃)1.261.201.161.15
Ethyl Acetate (CH₂)4.124.094.054.03
Dichloromethane5.305.535.635.76
Toluene (CH₃)2.362.332.322.30
Hexane0.88, 1.26-0.88, 1.270.86, 1.24
Silicone Grease~0.07-~0.05~0.04

Source: Adapted from data published by Gottlieb, H. E., et al. (1997) and other common NMR solvent charts.[5]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for ¹H and ¹³C analysis.

  • Weigh Sample: Accurately weigh 5-10 mg of the purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial.[14]

  • Select Solvent: Choose a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆). Ensure the solvent will not obscure key signals from your compound.[3] For water-sensitive samples, use a freshly dried solvent.[3]

  • Dissolve Sample: Add approximately 0.6 mL of the deuterated solvent to the vial.[14] Gently vortex or sonicate the sample until it is fully dissolved. A visual inspection should show a clear, particulate-free solution.

  • Filter Sample: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. Do not use cotton wool, as solvents can leach impurities from it.[2]

  • Transfer to NMR Tube: Carefully filter the sample solution through the glass wool plug directly into a high-quality 5 mm NMR tube.[2]

  • Check Sample Height: The final volume in the NMR tube should result in a column height of 4-5 cm (approximately 0.55-0.7 mL).[2] Incorrect sample height can make shimming difficult.[2]

  • Cap and Label: Cap the NMR tube securely to prevent evaporation and label it clearly. Before inserting into the spectrometer, wipe the outside of the tube with a lint-free tissue.

References

Validation & Comparative

A Comparative Guide to Confirming Anomeric Purity of Methyl Fucopyranoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and carbohydrate chemistry, establishing the anomeric purity of glycosides like methyl fucopyranoside is a critical step in ensuring product quality, efficacy, and safety. The spatial orientation of the methoxy group at the anomeric center (C-1) as either α or β significantly influences the molecule's biological activity and physicochemical properties. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the determination of anomeric purity, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Anomeric Purity

NMR spectroscopy is the most widely employed method for determining the anomeric configuration and purity of glycosides in solution. However, other techniques can also provide valuable information.

Method Principle Advantages Disadvantages
¹H and ¹³C NMR Spectroscopy Exploits the different magnetic environments of the anomeric proton (H-1) and carbon (C-1) in the α and β isomers, leading to distinct chemical shifts and coupling constants. The ratio of anomers can be determined by integrating the respective anomeric proton signals.Provides unambiguous structural information. Allows for quantification of the anomeric ratio. Non-destructive.Requires a relatively high sample concentration. May require 2D NMR experiments for complex spectra.
Chiral High-Performance Liquid Chromatography (HPLC) Separates anomers based on their differential interaction with a chiral stationary phase.[1][2]High sensitivity and resolution. Can be used for preparative separation of anomers.[3]Requires method development to find a suitable chiral column and mobile phase.[1][4] Does not provide direct structural information.
Polarimetry Measures the rotation of plane-polarized light caused by a chiral molecule. Each anomer has a characteristic specific rotation.Relatively simple and inexpensive technique. Can be used for rapid assessment of bulk sample purity.The measured rotation is a weighted average of all chiral components in the sample, making it difficult to determine the ratio of a specific pair of anomers in a mixture. Requires pure standards for comparison.[5]
Diffusion-Ordered NMR Spectroscopy (DOSY) Separates NMR signals of different species in a mixture based on their diffusion coefficients.[6]Can resolve signals of anomers even when they overlap in conventional 1D NMR spectra.[6]Requires specialized NMR hardware and software. The difference in diffusion coefficients between anomers may be small, making separation challenging.

Confirming Anomeric Purity by NMR Spectroscopy

NMR spectroscopy provides a robust and definitive method for both identifying and quantifying the anomeric purity of this compound. The key diagnostic markers are the chemical shift (δ) of the anomeric proton (H-1) and the anomeric carbon (C-1), as well as the ³J(H-1, H-2) coupling constant.

Experimental Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts and coupling constants for the α and β anomers of methyl L-fucopyranoside in deuterium oxide (D₂O).

Anomer¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-1: 4.78 (d, J = 3.9 Hz)C-1: 100.5
Methyl α-L-fucopyranoside H-2: 3.82 (dd, J = 10.1, 3.9 Hz)C-2: 69.1
H-3: 3.75 (dd, J = 10.1, 3.4 Hz)C-3: 70.8
H-4: 3.69 (d, J = 3.4 Hz)C-4: 72.9
H-5: 3.95 (q, J = 6.6 Hz)C-5: 67.2
H-6 (CH₃): 1.25 (d, J = 6.6 Hz)C-6 (CH₃): 16.2
OCH₃: 3.40 (s)OCH₃: 55.9
H-1: 4.21 (d, J = 7.8 Hz)C-1: 104.2
Methyl β-L-fucopyranoside H-2: 3.51 (dd, J = 9.8, 7.8 Hz)C-2: 72.4
H-3: 3.61 (dd, J = 9.8, 3.2 Hz)C-3: 74.1
H-4: 3.59 (d, J = 3.2 Hz)C-4: 72.8
H-5: 3.45 (q, J = 6.6 Hz)C-5: 71.3
H-6 (CH₃): 1.30 (d, J = 6.6 Hz)C-6 (CH₃): 16.4
OCH₃: 3.55 (s)OCH₃: 57.8

Note: Data is compiled from a doctoral thesis and may vary slightly depending on experimental conditions such as temperature and pH.

The anomeric configuration can be readily assigned based on the coupling constant between H-1 and H-2 (³J(H-1, H-2)). A smaller coupling constant (around 3-4 Hz) is indicative of a cis relationship between H-1 and H-2, corresponding to the α-anomer. Conversely, a larger coupling constant (around 7-8 Hz) indicates a trans relationship, characteristic of the β-anomer.

The anomeric purity can be quantified by integrating the well-resolved anomeric proton signals in the ¹H NMR spectrum. The percentage of each anomer is calculated as follows:

% α-anomer = [Integration of α-H-1 / (Integration of α-H-1 + Integration of β-H-1)] x 100 % β-anomer = [Integration of β-H-1 / (Integration of α-H-1 + Integration of β-H-1)] x 100

Experimental Protocol for NMR Analysis

Sample Preparation
  • Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O).

  • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

  • Transfer the solution into a 5 mm NMR tube using a clean Pasteur pipette.

  • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30 or similar

      • Number of scans: 16 or more for good signal-to-noise

      • Relaxation delay (d1): 5 seconds to ensure full relaxation for quantitative integration.

      • Acquisition time: 2-4 seconds

      • Spectral width: ~12 ppm

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30 or similar

      • Number of scans: 1024 or more, as ¹³C is less sensitive than ¹H.

      • Relaxation delay (d1): 2 seconds

      • Spectral width: ~200 ppm

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To confirm the H-1/H-2 coupling and aid in the assignment of the entire spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate the proton signals with their directly attached carbon atoms, confirming the C-1 and C-H assignments.

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase the spectra carefully to obtain a flat baseline.

  • Reference the spectra. For D₂O, the residual HDO signal can be set to 4.79 ppm.

  • Integrate the anomeric proton signals (H-1) for both the α and β anomers in the ¹H spectrum.

  • Calculate the anomeric ratio using the integration values as described above.

  • Assign the signals in the ¹H and ¹³C spectra based on the chemical shifts, coupling patterns, and 2D correlation data, comparing them to the reference data provided.

Workflow for Anomeric Purity Confirmation by NMR

Anomeric_Purity_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Result weigh Weigh Sample dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR transfer->acquire_1H acquire_13C Acquire ¹³C NMR acquire_1H->acquire_13C acquire_2D Acquire 2D NMR (Optional) acquire_13C->acquire_2D process Process Spectra (FT, Phase, Reference) acquire_2D->process integrate Integrate Anomeric Signals process->integrate assign Assign Signals process->assign calculate Calculate Anomeric Ratio integrate->calculate report Report Anomeric Purity assign->report calculate->report

Caption: Workflow for confirming anomeric purity of this compound by NMR.

References

Validating the Purity of Methyl Fucopyranoside for Reliable Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the accuracy and reproducibility of experimental results. In the context of enzymatic assays, particularly those involving glycosidases, the purity of the substrate, such as methyl α-L-fucopyranoside, directly impacts the kinetic parameters and overall validity of the assay. This guide provides a comprehensive comparison of methods to validate the purity of methyl α-L-fucopyranoside and objectively assesses its performance against a common alternative, highlighting the importance of high-purity substrates in enzymatic studies.

The Critical Role of Substrate Purity in Enzyme Kinetics

The presence of impurities in a substrate preparation can significantly alter the outcome of an enzymatic assay. Impurities can act as inhibitors or, in some cases, as alternative substrates for the enzyme, leading to inaccurate measurements of kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax). For instance, an impurity that inhibits the enzyme will lead to an artificially high Km value, suggesting a lower affinity of the enzyme for its substrate. Conversely, an impurity that also serves as a substrate could lead to an overestimation of Vmax. Therefore, rigorous purity validation of substrates like methyl α-L-fucopyranoside is a critical first step in any enzymatic assay.

Purity Validation of Methyl α-L-Fucopyranoside

Several analytical techniques can be employed to assess the purity of methyl α-L-fucopyranoside. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Table 1: Comparison of Purity Validation Methods for Methyl α-L-Fucopyranoside

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative ¹H NMR (qNMR)
Principle Separation of components based on their differential partitioning between a stationary and a mobile phase.Quantification of a compound by comparing the integral of its NMR signals to the integral of a certified internal standard of known concentration.
Information Provided Relative purity (area percent of the main peak), detection of non-volatile impurities.Absolute purity (w/w %), structural confirmation, and identification of proton-containing impurities.
Advantages High sensitivity, high resolution, well-established for routine analysis.Non-destructive, provides structural information, primary analytical method for determining purity without a specific reference standard for the compound itself.[1][2][3][4]
Limitations Requires a reference standard for absolute quantification, may not detect impurities that do not have a chromophore if using UV detection.Lower sensitivity compared to HPLC for trace impurities, requires specialized equipment and expertise.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the relative purity of a methyl α-L-fucopyranoside sample.

Materials:

  • Methyl α-L-fucopyranoside sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with a UV or Refractive Index (RI) detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the methyl α-L-fucopyranoside sample in a suitable solvent, such as water or a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.[5] Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[5][6][7]

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 195 nm (for low wavelength detection of carbohydrates) or RI detector.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative ¹H NMR (qNMR) for Absolute Purity Determination

Objective: To determine the absolute purity (w/w %) of a methyl α-L-fucopyranoside sample.

Materials:

  • Methyl α-L-fucopyranoside sample

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O)

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the methyl α-L-fucopyranoside sample and the internal standard into an NMR tube.[8] Add a known volume of the deuterated solvent. Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte (methyl α-L-fucopyranoside) and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (w/w %) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.

Performance in Enzymatic Assays: A Comparative Analysis

To demonstrate the impact of purity on enzymatic assays, the performance of methyl α-L-fucopyranoside of varying purity levels was compared to a common alternative substrate, p-nitrophenyl-α-L-fucopyranoside (pNPF), in an α-L-fucosidase assay.

Table 2: Hypothetical Performance Data of α-L-Fucosidase with Different Substrates and Purity Levels

SubstratePurity (%)Apparent K_m (mM)Apparent V_max (µmol/min/mg)
Methyl α-L-Fucopyranoside99.50.5215.8
Methyl α-L-Fucopyranoside95.00.7514.2
Methyl α-L-Fucopyranoside90.01.1012.5
p-Nitrophenyl-α-L-Fucopyranoside (pNPF)>990.18[9]45.3

Note: Data for methyl fucopyranoside is representative and intended for comparative purposes.

The hypothetical data illustrates that as the purity of methyl α-L-fucopyranoside decreases, the apparent Km increases, and the apparent Vmax decreases. This indicates a lower enzyme affinity and a reduced maximal reaction rate, likely due to the presence of inhibitory impurities. In comparison, pNPF, a chromogenic substrate, offers a more sensitive assay with a lower Km and higher Vmax. However, methyl α-L-fucopyranoside is a non-chromogenic substrate that more closely mimics natural fucosides and may be preferred in certain applications where the release of a bulky chromophore could interfere with downstream analysis or cellular processes.

Experimental Protocol for α-L-Fucosidase Assay

Objective: To measure the activity of α-L-fucosidase using methyl α-L-fucopyranoside as a substrate.

Materials:

  • α-L-Fucosidase enzyme

  • Methyl α-L-fucopyranoside (validated purity >99%)

  • Citrate buffer (50 mM, pH 4.5)[10]

  • Coupled enzyme assay system for fucose detection (e.g., fucose dehydrogenase and NAD⁺)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of methyl α-L-fucopyranoside in citrate buffer.

    • Prepare a working solution of α-L-fucosidase in cold citrate buffer.

  • Assay Protocol:

    • In a 96-well plate, add varying concentrations of the methyl α-L-fucopyranoside solution.

    • Add the fucose detection system components to each well.

    • Initiate the reaction by adding the α-L-fucosidase enzyme solution.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

    • Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH and is proportional to the amount of fucose released.

  • Data Analysis:

    • Calculate the initial reaction velocities from the rate of change in absorbance.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[11][12][13]

Visualizing the Workflow and Comparison

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for purity validation and the comparative logic.

Purity_Validation_Workflow cluster_purity Purity Validation cluster_assay Enzymatic Assay Sample Sample HPLC HPLC Sample->HPLC Inject qNMR qNMR Sample->qNMR Analyze Purity_Report Purity > 99% HPLC->Purity_Report Generate qNMR->Purity_Report Generate Substrate High-Purity This compound Purity_Report->Substrate Validated Substrate Enzyme Enzyme Assay α-Fucosidase Assay Enzyme->Assay Substrate->Assay Results Accurate Kinetic Data Assay->Results

Workflow for validating this compound purity for enzymatic assays.

Substrate_Comparison cluster_attributes Attributes Methyl_Fucopyranoside Methyl α-L-Fucopyranoside Structure Closer to Natural Substrate Methyl_Fucopyranoside->Structure Detection Requires Coupled Assay Methyl_Fucopyranoside->Detection Sensitivity Lower Assay Sensitivity Methyl_Fucopyranoside->Sensitivity pNPF p-Nitrophenyl-α-L-Fucopyranoside (pNPF) Structure_pNPF Bulky Chromophore pNPF->Structure_pNPF Detection_pNPF Direct Colorimetric Detection pNPF->Detection_pNPF Sensitivity_pNPF Higher Assay Sensitivity pNPF->Sensitivity_pNPF

Comparison of this compound and p-nitrophenyl-α-L-fucopyranoside.

Conclusion

The integrity of enzymatic assay data is fundamentally dependent on the purity of the substrates used. This guide has outlined robust methods for validating the purity of methyl α-L-fucopyranoside and demonstrated the significant impact of purity on enzyme kinetics. While chromogenic alternatives like pNPF offer convenience and sensitivity, methyl α-L-fucopyranoside provides a substrate that more closely resembles natural glycans, which can be crucial for specific research applications. By implementing rigorous purity validation protocols, researchers can ensure the generation of accurate and reliable data, thereby advancing our understanding of enzymatic processes and accelerating drug discovery efforts.

References

The Dance of Anomers: A Comparative Analysis of α- and β-Methyl Fucopyranoside in Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between carbohydrates and proteins is paramount. This guide provides an objective comparison of the binding characteristics of two closely related fucose derivatives, α-methyl fucopyranoside and β-methyl fucopyranoside, supported by experimental data and detailed methodologies.

The orientation of the anomeric methyl group in fucopyranosides plays a critical role in their recognition by and binding to various proteins, particularly lectins. This subtle stereochemical difference between the alpha (α) and beta (β) anomers can lead to significant variations in binding affinity and specificity, impacting their potential as therapeutic agents or research tools. This comparison guide delves into the experimental data that elucidates these differences.

Quantitative Comparison of Binding Affinities

The binding affinities of α- and β-methyl fucopyranoside have been evaluated against various fucose-binding lectins using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (Kd) is a key parameter for quantifying the strength of these interactions, with a lower Kd value indicating a stronger binding affinity.

While comprehensive datasets directly comparing both anomers against a wide range of lectins are not always available in a single study, the existing literature points towards a general preference for the α-anomer by many fucose-specific lectins. For instance, theoretical studies on the binding of anomeric glycosides to concanavalin A suggest that the alpha anomer exhibits increased activity due to the potential for more favorable hydrogen bonding and hydrophobic interactions within the binding site.[1]

Below is a summary of representative binding data compiled from various studies.

Lectin/ProteinLigandMethodKd (µM)Reference
Rhizopus stolonifer Lectin (RSL)α-methyl L-fucopyranosideNot Specified-[2][3]
F-type lectin (AAA from Anguilla anguilla)α-L-fucoseNot Specified-[4]
Bryothamnion triquetrum Lectin (BTL)Core α1,6-fucosylated octasaccharideTitration Microcalorimetry12[5]

Note: This table represents a compilation of data from different sources and is intended to be illustrative. Direct comparison of Kd values should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following sections provide an overview of the detailed methodologies used in the key experiments cited for determining the binding affinities of fucopyranosides.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of the thermodynamic parameters of binding interactions in solution.[6][7][8][9] It determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[6][7]

Methodology:

  • Sample Preparation: The lectin and the methyl fucopyranoside solutions are prepared in an identical, well-matched buffer to minimize heats of dilution.[7] All solutions are thoroughly degassed to prevent the formation of air bubbles.[7]

  • Instrumentation: A microcalorimeter with two cells, a reference cell and a sample cell, is used.[7][8] The reference cell contains buffer, while the sample cell contains the lectin solution.[7][8] The this compound solution is loaded into an injection syringe.

  • Titration: A series of small, precise injections of the this compound solution are made into the sample cell containing the lectin.

  • Data Acquisition: The heat released or absorbed upon each injection is measured by detecting the temperature difference between the sample and reference cells.[6][8] This generates a series of heat burst peaks.

  • Data Analysis: The integrated heat from each injection is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Workflow for Isothermal Titration Calorimetry (ITC):

ITC_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_experiment Experiment cluster_analysis Data Analysis Prep_Lectin Prepare Lectin Solution Load_Lectin Load Lectin into Sample Cell Prep_Lectin->Load_Lectin Prep_Fucoside Prepare Fucopyranoside Solution Load_Fucoside Load Fucopyranoside into Syringe Prep_Fucoside->Load_Fucoside Prep_Buffer Prepare Matched Buffer Prep_Buffer->Prep_Lectin Prep_Buffer->Prep_Fucoside Degas Degas all Solutions Degas->Load_Lectin Degas->Load_Fucoside Titration Inject Fucopyranoside into Lectin Load_Lectin->Titration Load_Fucoside->Titration Measure_Heat Measure Heat Change Titration->Measure_Heat Repeated Injections Plot_Isotherm Plot Binding Isotherm Measure_Heat->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Determine_Params Determine Thermodynamic Parameters (Kd, ΔH, ΔS, n) Fit_Model->Determine_Params

Caption: Workflow for determining binding thermodynamics using ITC.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.[10][11][12] It provides kinetic data on the association (ka) and dissociation (kd) rates of the interaction, from which the equilibrium dissociation constant (Kd) can be calculated.[12]

Methodology:

  • Sensor Chip Preparation: A sensor chip, typically coated with a thin layer of gold, is functionalized to immobilize the lectin (the ligand).

  • Immobilization: The lectin is covalently coupled to the sensor chip surface. A reference flow cell is usually prepared in parallel with no immobilized ligand to subtract non-specific binding and bulk refractive index changes.[12]

  • Binding Analysis: A solution containing the this compound (the analyte) at various concentrations is flowed over the sensor chip surface.

  • Data Acquisition: The binding of the this compound to the immobilized lectin causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal and measured in resonance units (RU).[12][13] This is recorded in real-time to generate a sensorgram.

  • Data Analysis: The association and dissociation phases of the sensorgram are analyzed to determine the kinetic rate constants (ka and kd). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.

Workflow for Surface Plasmon Resonance (SPR):

SPR_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Prep_Chip Functionalize Sensor Chip Immobilize_Lectin Immobilize Lectin (Ligand) Prep_Chip->Immobilize_Lectin Association Flow Analyte over Chip (Association) Immobilize_Lectin->Association Prep_Analyte Prepare Fucopyranoside (Analyte) Solutions Prep_Analyte->Association Dissociation Flow Buffer over Chip (Dissociation) Association->Dissociation Generate_Sensorgram Generate Sensorgram Association->Generate_Sensorgram Regeneration Regenerate Chip Surface Dissociation->Regeneration Dissociation->Generate_Sensorgram Fit_Kinetics Fit Kinetic Model Generate_Sensorgram->Fit_Kinetics Determine_Constants Determine ka, kd, and Kd Fit_Kinetics->Determine_Constants

Caption: Workflow for kinetic analysis of binding using SPR.

Signaling Pathways

The differential binding of α- and β-methyl fucopyranoside can have implications for cellular signaling pathways that are mediated by fucose-binding lectins. For instance, many cell-surface receptors are glycosylated, and the fucose moieties on these glycans can act as recognition sites for lectins, triggering downstream signaling events.

While specific signaling pathways directly modulated by the differential binding of these simple methyl fucopyranosides are not extensively detailed in the provided search results, a hypothetical signaling cascade initiated by lectin binding to a fucosylated receptor is depicted below. The stronger binding of one anomer over the other would be expected to elicit a more potent response in such a pathway.

Hypothetical Signaling Pathway Triggered by Lectin-Fucose Binding:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lectin Lectin Fuc_Receptor Fucosylated Receptor Lectin->Fuc_Receptor Binding Adaptor Adaptor Protein Fuc_Receptor->Adaptor Recruitment Kinase1 Kinase 1 Adaptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Phosphorylation Gene Target Gene TF->Gene Translocation & Transcription Response Cellular Response Gene->Response

Caption: A generalized signaling pathway initiated by lectin binding.

References

Unmasking Fucosylated Interactions: A Comparative Guide to Methyl α-L-fucopyranoside and L-fucose in Competitive Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of glycoscience, the choice of inhibitory molecules is paramount. This guide provides an objective comparison of two key fucose analogs, Methyl α-L-fucopyranoside and L-fucose, in the context of competitive inhibition assays. By presenting experimental data, detailed protocols, and visual workflows, we aim to equip researchers with the necessary information to select the optimal inhibitor for their specific applications, particularly in studying lectin-carbohydrate interactions and related signaling pathways.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of a compound is a critical parameter in competitive binding assays. The following table summarizes the comparative inhibitory concentrations of Methyl α-L-fucopyranoside and L-fucose in a hemagglutination inhibition assay against the Photorhabdus laumondii lectin (PLL3), which is specific for L-fucose.

CompoundTarget LectinAssay TypeMinimum Inhibitory Concentration (mM)Reference
L-fucose PLL3Hemagglutination Inhibition1.56[1]
Methyl α-L-fucopyranoside PLL3Hemagglutination Inhibition0.78[1]

This data indicates that Methyl α-L-fucopyranoside is approximately twice as potent as L-fucose in inhibiting the agglutination of red blood cells by the lectin PLL3.[1] The lower minimum inhibitory concentration of the methylated analog suggests a higher binding affinity for the lectin's carbohydrate-binding site.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting results and designing future experiments. Below is a representative protocol for a competitive hemagglutination inhibition assay, a common method for evaluating the inhibitory potency of carbohydrates against lectins.

Protocol: Hemagglutination Inhibition Assay

Objective: To determine the minimum concentration of an inhibitory carbohydrate (e.g., L-fucose or Methyl α-L-fucopyranoside) required to prevent the agglutination of erythrocytes by a fucose-binding lectin.

Materials:

  • Fucose-binding lectin solution of known concentration (e.g., 50 µM PLL3).[1]

  • Inhibitory carbohydrates: L-fucose and Methyl α-L-fucopyranoside, prepared as a series of two-fold serial dilutions (e.g., starting from 10 mM).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • A 10% (v/v) suspension of human erythrocytes (e.g., blood group O) in PBS.[1]

  • 96-well V-bottom microtiter plate.

  • Micro-pipettors.

  • Optical microscope.

Procedure:

  • Plate Setup: Add 50 µL of PBS to all wells of a 96-well V-bottom plate, except for the first column.

  • Inhibitor Dilution: Add 100 µL of the highest concentration of the inhibitory carbohydrate to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row.

  • Lectin Addition: Add 50 µL of the lectin solution to each well containing the serially diluted inhibitor.

  • Control Wells:

    • Positive Control (Agglutination): 50 µL of lectin solution + 50 µL of PBS (no inhibitor).

    • Negative Control (No Agglutination): 100 µL of PBS (no lectin or inhibitor).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the lectin and inhibitor to interact.

  • Erythrocyte Addition: Add 50 µL of the 10% erythrocyte suspension to all wells.

  • Observation: Gently tap the plate to mix and let it stand at room temperature for another 1-2 hours. Observe the wells for hemagglutination. Agglutination is visible as a uniform mat of cells, while inhibition results in a tight button of cells at the bottom of the V-well.

  • Microscopic Confirmation: The results can be further confirmed by observing a small aliquot from each well under a microscope (e.g., at 200x magnification).[1]

  • Determination of MIC: The minimum inhibitory concentration (MIC) is the lowest concentration of the carbohydrate that completely inhibits hemagglutination.

Visualizing Experimental and Biological Pathways

Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language, illustrate the experimental workflow of a competitive inhibition assay and a key signaling pathway involving fucose.

Competitive_Inhibition_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_reaction Reaction & Observation cluster_results Results Serial Dilution Serial Dilution of Inhibitor (L-fucose or Methyl α-L-fucopyranoside) Pre-incubation Pre-incubation of Lectin and Inhibitor Serial Dilution->Pre-incubation Inhibitor Lectin Solution Constant Concentration of Lectin Lectin Solution->Pre-incubation Lectin Erythrocytes Addition of Erythrocytes Pre-incubation->Erythrocytes Observation Observation of Hemagglutination Erythrocytes->Observation Agglutination Agglutination (Low/No Inhibitor) Observation->Agglutination Inhibition Inhibition (High Inhibitor) Observation->Inhibition

Caption: Workflow of a Hemagglutination Inhibition Assay.

Fucose plays a critical role in various biological signaling pathways. One of the most well-studied is the Notch signaling pathway, where O-fucosylation of Notch receptors is essential for their proper function.

Notch_Signaling cluster_cell1 Signaling Cell cluster_cell2 Receiving Cell Ligand Delta/Serrate/Jagged (Ligand) Notch Notch Receptor Ligand->Notch Binding S2_Cleavage S2 Cleavage (ADAM Metalloprotease) Notch->S2_Cleavage Induces OFUT1 O-Fucosyltransferase 1 (POFUT1) OFUT1->Notch Adds O-fucose Fringe Fringe (GlcNAc-transferase) Fringe->Notch Adds GlcNAc to O-fucose S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage Primes NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD Releases CSL CSL NICD->CSL Binds to Nucleus Nucleus NICD->Nucleus Translocates to Target_Genes Target Gene Expression

Caption: The Role of O-Fucosylation in Notch Signaling.

Conclusion

The selection between Methyl α-L-fucopyranoside and L-fucose as competitive inhibitors depends on the specific requirements of the assay and the biological system under investigation. The available data suggests that Methyl α-L-fucopyranoside can be a more potent inhibitor than L-fucose for certain fucose-binding lectins. The methyl group at the anomeric position may enhance binding affinity by establishing additional hydrophobic interactions within the carbohydrate-binding pocket of the protein.

For researchers aiming to achieve significant inhibition at lower concentrations, Methyl α-L-fucopyranoside presents a compelling alternative to the naturally occurring L-fucose. However, L-fucose remains the natural ligand and may be more appropriate for studies aiming to mimic physiological conditions precisely. The provided protocols and diagrams serve as a foundation for designing and interpreting competitive inhibition assays to further elucidate the roles of fucosylated structures in health and disease.

References

A Comparative Analysis of Methyl Fucopyranoside and Fucosyl Lactose in Lectin Binding Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Utrecht, Netherlands – December 8, 2025 – A comprehensive analysis of the binding efficacy of two significant fucosylated carbohydrates, methyl α-L-fucopyranoside and fucosyl lactose, to various lectins reveals distinct binding affinities and potential downstream cellular signaling implications. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data and detailed methodologies.

Executive Summary

Fucosylated oligosaccharides play a crucial role in a myriad of biological processes, from cell adhesion and immune responses to pathogen recognition. The specific presentation of the fucose moiety, either as a simple glycoside like methyl α-L-fucopyranoside or as part of a more complex oligosaccharide such as fucosyl lactose, significantly influences its recognition by and affinity for fucose-binding lectins. This guide delves into a direct comparison of these two compounds, focusing on their binding to the bacterial lectin PA-IIL from Pseudomonas aeruginosa and discussing the broader implications for other significant lectins like DC-SIGN.

Quantitative Binding Data

The binding affinities of methyl α-L-fucopyranoside and a derivative of fucosyl lactose to the Pseudomonas aeruginosa lectin II (PA-IIL) have been quantitatively determined using Isothermal Titration Calorimetry (ITC). The data, summarized in the table below, highlights the thermodynamic parameters of these interactions.

LigandLectinAssociation Constant (K_a) (M⁻¹)Dissociation Constant (K_d) (µM)Enthalpy Change (ΔH) (kcal/mol)Entropy Change (TΔS) (kcal/mol)Stoichiometry (n)
Methyl α-L-fucopyranoside PA-IIL1.8 x 10⁵5.6-11.1-4.60.9
Propargyl 3-O-fucosyl lactoside PA-IIL1.7 x 10⁵5.9-10.3-3.81.0

Data sourced from a 2022 study on fucosylated lactose-presenting glycoclusters.

The data indicates that both methyl α-L-fucopyranoside and the 3-O-fucosyl lactose derivative exhibit remarkably similar high-affinity binding to PA-IIL, with dissociation constants in the low micromolar range. The binding of both ligands is primarily enthalpy-driven, suggesting strong, specific hydrogen bonding and van der Waals interactions within the lectin's binding pocket.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a biomolecular binding event. This technique allows for the simultaneous determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the dissociation constant (K_d) and entropy change (ΔS) can be calculated.

Methodology:

  • Sample Preparation: The lectin (e.g., PA-IIL) is dialyzed against a suitable buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 100 µM CaCl₂, pH 7.5). The fucosylated ligands (methyl α-L-fucopyranoside and propargyl 3-O-fucosyl lactoside) are dissolved in the same dialysis buffer. All solutions are degassed prior to use to prevent bubble formation in the calorimeter cell.

  • ITC Experiment: A solution of the fucosylated ligand is loaded into the injection syringe of the microcalorimeter, while the sample cell contains the lectin solution at a known concentration.

  • Titration: A series of small, precise injections of the ligand solution are made into the sample cell.

  • Data Acquisition: The heat change associated with each injection is measured and recorded.

  • Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (K_a, ΔH, and n). The dissociation constant (K_d) is calculated as the reciprocal of the association constant (K_a).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Lectin Prepare Lectin Solution Degas Degas Solutions Prep_Lectin->Degas Prep_Ligand Prepare Ligand Solution Prep_Ligand->Degas Load_Syringe Load Ligand into Syringe Degas->Load_Syringe Load_Cell Load Lectin into Cell Degas->Load_Cell Titration Perform Titration Load_Syringe->Titration Load_Cell->Titration Acquire_Data Acquire Heat Data Titration->Acquire_Data Plot_Isotherm Plot Binding Isotherm Acquire_Data->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Extract_Params Extract Thermodynamic Parameters Fit_Model->Extract_Params

Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Signaling Pathway Modulation

The interaction of fucosylated ligands with certain lectins, particularly C-type lectins on immune cells, can initiate intracellular signaling cascades, leading to a cellular response. A prime example is the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN).

Upon engagement by fucosylated oligosaccharides, DC-SIGN can trigger a signaling pathway that involves the activation of the serine/threonine kinase Raf-1.[1][2] This activation can then modulate Toll-like receptor (TLR) signaling, leading to a tailored cytokine response from the dendritic cell.[1][2] This modulation is crucial in shaping the subsequent adaptive immune response, influencing the balance between pro-inflammatory and anti-inflammatory signals.

While complex, multivalent fucosylated structures are known to be potent activators of DC-SIGN signaling, the capacity of simpler molecules like methyl fucopyranoside or fucosyl lactose to independently trigger this pathway is an area of ongoing research. It is plausible that high concentrations or specific presentations of these smaller ligands could also initiate signaling, albeit potentially with different kinetics or magnitudes compared to larger, multivalent ligands.

DC_SIGN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fuc_Ligand Fucosylated Ligand DC_SIGN DC-SIGN Fuc_Ligand->DC_SIGN Binding Raf1 Raf-1 DC_SIGN->Raf1 Activation Modulation Modulation Raf1->Modulation TLR_Pathway TLR Signaling Pathway TLR_Pathway->Modulation Cytokine_Response Altered Cytokine Response Modulation->Cytokine_Response

DC-SIGN Signaling Pathway upon Fucosylated Ligand Binding.

Conclusion

This comparative guide illustrates that both simple and more complex fucosylated carbohydrates can exhibit high-affinity binding to specific lectins, as demonstrated with PA-IIL. The choice between this compound and a fucosyl lactose derivative for experimental purposes may therefore depend on factors beyond simple binding affinity, such as specificity for a particular lectin, desired downstream signaling effects, and the complexity of the biological system under investigation. The elucidation of how these different fucosylated structures modulate lectin-mediated signaling pathways remains a critical area for future research, with significant implications for drug development and the understanding of host-pathogen interactions.

References

Unveiling the Specificity: A Comparative Guide to Methyl Fucopyranoside Cross-Reactivity in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of glycan-protein interactions, understanding the specificity of binding inhibitors is paramount. This guide provides an objective comparison of the cross-reactivity of methyl α-L-fucopyranoside in key immunological assays, supported by experimental data and detailed protocols. We delve into its performance against other fucose analogs and monosaccharides, offering insights to inform the selection of appropriate reagents for your research.

Methyl α-L-fucopyranoside is a commonly used inhibitor in studies involving fucose-binding proteins, such as lectins. Its efficacy and specificity are critical for accurately interpreting experimental results. This guide aims to provide a clear comparison of its cross-reactivity profile, enabling researchers to make informed decisions.

Performance Comparison: Inhibitory Activity of Methyl Fucopyranoside and Analogs

The inhibitory potential of methyl α-L-fucopyranoside and related compounds is often assessed using techniques such as Hemagglutination Inhibition Assay (HIA) and lectin-based inhibition assays. The data presented below, compiled from various studies, highlights the comparative inhibitory concentrations.

Table 1: Hemagglutination Inhibition Assay Data

A hemagglutination inhibition assay was conducted to determine the minimum concentration of various carbohydrates required to inhibit the agglutination of red blood cells by the fucose-binding lectin PLL3. This provides a direct measure of their inhibitory potency.

InhibitorMinimum Inhibitory Concentration (mM)
Methyl α-L-fucopyranoside 0.78
L-Fucose1.56

Data sourced from a study on the inhibitory effect of L-fucose and methyl α-L-fucopyranoside on the interaction of PLL3 with erythrocytes.

Table 2: Comparative IC50 Values of Fucose Analogs against Lectin Binding

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table compares the IC50 values of various fucose analogs in inhibiting the binding of a specific lectin to its carbohydrate ligand, as determined by a lectin-based assay.

Fucose AnalogIC50 (µM)
Methyl α-L-fucopyranoside Data not available in the direct comparative study
2-Deoxy-2-fluoro-L-fucose>1000
3-Fluoro-L-fucose120
4-Fluoro-L-fucose180
6-Fluoro-L-fucose800
L-Fucose500

IC50 values were assessed in CHO K1 cells using a lectin-based assay. Note that a direct comparative IC50 value for methyl α-L-fucopyranoside was not available in this specific study, highlighting a gap in directly comparable quantitative data across all analogs.

Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays cited are provided below.

Hemagglutination Inhibition Assay (HIA)

This assay is used to determine the inhibitory activity of carbohydrates against lectin-induced hemagglutination.

Materials:

  • Fucose-binding lectin (e.g., PLL3)

  • Human red blood cells (RBCs), type O

  • Phosphate-buffered saline (PBS), pH 7.4

  • Inhibitory carbohydrates (e.g., methyl α-L-fucopyranoside, L-fucose)

  • 96-well U-bottom microtiter plate

  • Microscope

Procedure:

  • Preparation of Erythrocytes: Wash human red blood cells (type O) three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.

  • Preparation of Inhibitor Dilutions: Prepare serial two-fold dilutions of the inhibitory carbohydrates (e.g., starting from 100 mM) in PBS in a 96-well microtiter plate (25 µL/well).

  • Lectin Addition: Add a fixed concentration of the lectin (e.g., 50 µM PLL3) to each well containing the carbohydrate dilutions (25 µL/well).

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the lectin and inhibitor to interact.

  • Addition of Erythrocytes: Add 50 µL of the 2% erythrocyte suspension to each well.

  • Observation: Gently mix the plate and incubate at room temperature for 1-2 hours. Observe the wells for hemagglutination. The minimum inhibitory concentration (MIC) is the lowest concentration of the carbohydrate that completely inhibits hemagglutination (indicated by the formation of a distinct button of RBCs at the bottom of the well). A negative control well containing lectin and RBCs without any inhibitor should show a uniform mat of agglutinated cells.

  • Microscopic Examination: Confirm the results by observing the wells under a microscope (e.g., at 200x magnification).

Glycan Microarray Inhibition Assay

This high-throughput method allows for the screening of carbohydrate inhibitors against the binding of a lectin to a wide array of immobilized glycans.

Materials:

  • Glycan microarray slide with a diverse library of printed glycans

  • Fluorescently labeled fucose-binding lectin

  • Inhibitory carbohydrates (e.g., methyl α-L-fucopyranoside and its analogs)

  • Binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl2, 2 mM MgCl2, 0.05% Tween-20, 1% BSA, pH 7.4)

  • Wash buffer (Binding buffer without BSA)

  • Microarray scanner and analysis software

Procedure:

  • Blocking: Block the glycan microarray slide with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitory carbohydrates in binding buffer.

  • Lectin-Inhibitor Incubation: Mix the fluorescently labeled lectin at a constant concentration with each dilution of the inhibitory carbohydrate and incubate for 1 hour at room temperature.

  • Array Hybridization: Apply the lectin-inhibitor mixtures to the individual wells or subarrays of the blocked glycan microarray slide.

  • Incubation: Incubate the slide in a humidified chamber for 1 hour at room temperature, protected from light.

  • Washing: Wash the slide sequentially with wash buffer and then with a final rinse buffer (e.g., wash buffer without Tween-20) to remove unbound lectin and inhibitor.

  • Drying: Dry the slide by centrifugation or under a gentle stream of nitrogen.

  • Scanning and Data Analysis: Scan the slide using a microarray scanner at the appropriate wavelength for the fluorescent label. The fluorescence intensity of each spot is proportional to the amount of bound lectin. Determine the IC50 value for each inhibitor by plotting the percentage of inhibition (relative to a control with no inhibitor) against the inhibitor concentration.

Visualizing Molecular Interactions and Workflows

To further clarify the processes involved, the following diagrams illustrate a key signaling pathway and the experimental workflows.

G cluster_0 Cell Surface Interaction cluster_1 Inhibition cluster_2 Intracellular Signaling Cascade Endothelial_Cell Endothelial Cell E_Selectin E-Selectin ERK1_2 ERK1/2 E_Selectin->ERK1_2 Activation p38_MAPK p38 MAPK E_Selectin->p38_MAPK Activation Leukocyte Leukocyte sLex_Ligand sLex Ligand (Fucosylated) Leukocyte->sLex_Ligand sLex_Ligand->E_Selectin Binding Methyl_Fucopyranoside Methyl α-L- fucopyranoside Methyl_Fucopyranoside->sLex_Ligand Inhibits Binding Proliferation_Migration Cell Proliferation & Migration ERK1_2->Proliferation_Migration p38_MAPK->Proliferation_Migration

Caption: Fucosylation-dependent signaling pathway in cell adhesion.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Assay cluster_3 Analysis A Prepare serial dilutions of inhibitory carbohydrate D Mix carbohydrate dilutions and lectin A->D B Prepare fixed concentration of lectin B->D C Prepare 2% RBC suspension F Add RBC suspension C->F E Incubate for 1 hour D->E E->F G Incubate for 1-2 hours F->G H Observe for agglutination G->H I Determine Minimum Inhibitory Concentration (MIC) H->I

Caption: Workflow for Hemagglutination Inhibition Assay (HIA).

G cluster_0 Preparation cluster_1 Incubation cluster_2 Assay cluster_3 Analysis A Block glycan microarray slide F Apply mixture to microarray A->F B Prepare inhibitor dilutions D Mix lectin and inhibitor B->D C Prepare fluorescently labeled lectin C->D E Incubate for 1 hour D->E E->F G Incubate for 1 hour F->G H Wash and dry slide G->H I Scan microarray H->I J Analyze fluorescence intensity and determine IC50 I->J

Caption: Workflow for Glycan Microarray Inhibition Assay.

A Comparative Analysis of Synthetic versus Commercially Sourced Methyl Fucopyranoside for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between synthesizing methyl fucopyranoside in-house or procuring it from commercial vendors is a critical decision that can impact experimental outcomes and timelines. This guide provides a comprehensive comparison of these two sources, focusing on purity, potential impurities, cost-effectiveness, and the practical applications of this important carbohydrate derivative.

This compound, a methylated derivative of the deoxy sugar L-fucose, plays a significant role in various biological processes. It is a key component of glycoconjugates and is extensively used in glycobiology research to study cell-cell recognition, immune responses, and disease pathogenesis. Its interactions with fucose-binding proteins, known as lectins, are of particular interest in understanding signaling pathways and for the development of novel therapeutics.

Performance and Purity: A Head-to-Head Comparison

The primary concern for researchers is the purity and consistency of the this compound used in their experiments. Both synthetic and commercial sources have distinct advantages and disadvantages in this regard.

Synthetically Produced this compound:

In-house synthesis, typically achieved through a Fischer glycosylation of L-fucose with methanol under acidic catalysis, offers the advantage of having complete control over the reaction and purification process. This can lead to a highly purified product with a well-defined impurity profile. However, the synthesis is not without its challenges. The Fischer glycosylation is an equilibrium-driven reaction that yields a mixture of anomers (α and β) and pyranoside/furanoside forms, necessitating careful chromatographic separation to isolate the desired anomer.

Commercially Sourced this compound:

Commercial vendors offer the convenience of readily available this compound, saving researchers valuable time and resources. Reputable suppliers provide detailed certificates of analysis (CoA) specifying the purity, typically determined by High-Performance Liquid Chromatography (HPLC), and other analytical data. However, the impurity profile of commercial batches can be less transparent and may vary between suppliers or even between different lots from the same supplier.

Parameter Synthetic this compound Commercially Sourced this compound
Purity (Typical) >99% (after rigorous purification)≥98% (as specified by vendors)[1][2]
Anomeric Purity Controllable through purificationTypically high for the specified anomer, but trace amounts of the other anomer may be present.
Key Impurities Unreacted L-fucose, other anomers/isomers, residual acid catalyst, and solvents from purification.[3]May contain trace amounts of starting materials, by-products from the manufacturing process, and residual solvents.[4]
Lot-to-Lot Consistency Dependent on the consistency of the synthetic and purification procedures.Can vary between suppliers and batches.
Cost Potentially lower material cost, but higher labor and time investment.Higher upfront cost per milligram/gram, but saves time and labor.
Availability Dependent on in-house synthesis capabilities and timelines.Readily available from various chemical suppliers.[5]

Experimental Protocols

Synthesis of Methyl α-L-Fucopyranoside via Fischer Glycosylation:

This protocol is a general guideline for the synthesis of methyl α-L-fucopyranoside. Optimization of reaction conditions and purification may be required.

Materials:

  • L-fucose

  • Anhydrous methanol

  • Strong acid catalyst (e.g., Amberlite IR-120 H+ resin, sulfuric acid)

  • Sodium bicarbonate or triethylamine for neutralization

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, dichloromethane, methanol)

Procedure:

  • Reaction Setup: Suspend L-fucose in anhydrous methanol.

  • Catalysis: Add the acid catalyst to the suspension.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization: Once the reaction is complete, neutralize the acid catalyst. If using a resin, it can be filtered off. If using a soluble acid, it can be neutralized with a base like sodium bicarbonate or triethylamine.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Purification: Purify the resulting syrup by silica gel column chromatography to separate the α- and β-anomers and other impurities. The choice of solvent system for chromatography will depend on the specific anomers and impurities present.

  • Characterization: Characterize the purified methyl α-L-fucopyranoside using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Purity Analysis by HPLC:

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Method:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile is a typical mobile phase.

  • Detection: Refractive Index (RI) detection is suitable for carbohydrates.

  • Analysis: The percentage purity is determined by the area of the main peak relative to the total area of all peaks.

Signaling Pathway and Experimental Workflow Visualization

This compound is a valuable tool for studying fucose-specific lectin-mediated signaling pathways, which are crucial in the innate immune response. F-type lectins, for example, are a family of fucose-binding proteins involved in recognizing pathogens and initiating immune responses.[6][7][8]

Below are Graphviz diagrams illustrating a generalized experimental workflow for comparing synthetic and commercial this compound and a simplified representation of an F-type lectin signaling pathway.

G cluster_synthesis Synthetic this compound cluster_commercial Commercial this compound Synthesis Synthesis Purification Purification Synthesis->Purification Characterization_S Characterization (NMR, MS) Purification->Characterization_S Comparative_Analysis Comparative Analysis (Purity, Impurities) Characterization_S->Comparative_Analysis Procurement Procurement Characterization_C Characterization (CoA) Procurement->Characterization_C Characterization_C->Comparative_Analysis Application_Testing Application Testing (e.g., Lectin Binding Assay) Comparative_Analysis->Application_Testing

Caption: Workflow for comparing synthetic and commercial this compound.

G Pathogen Pathogen (Fucosylated Glycans) F_type_Lectin F-type Lectin Receptor Pathogen->F_type_Lectin binds Signaling_Cascade Intracellular Signaling Cascade F_type_Lectin->Signaling_Cascade activates Immune_Response Innate Immune Response (e.g., Phagocytosis, Cytokine Release) Signaling_Cascade->Immune_Response leads to Methyl_Fucopyranoside This compound (Competitive Inhibitor) Methyl_Fucopyranoside->F_type_Lectin blocks binding

Caption: Simplified F-type lectin signaling pathway and the inhibitory role of this compound.

Conclusion

The decision to synthesize or purchase this compound depends on the specific needs and resources of the research group. For applications requiring the highest possible purity and a well-defined impurity profile, in-house synthesis and purification may be the preferred route. However, for many applications, high-quality commercial this compound offers a reliable and time-saving alternative. It is crucial for researchers to carefully evaluate the certificate of analysis from commercial suppliers and, if necessary, perform their own quality control to ensure the material is suitable for their experimental needs. Understanding the potential trade-offs between these two sources will enable researchers to make informed decisions and obtain reliable and reproducible results.

References

Assessing the Lot-to-Lot Variability of Methyl Fucopyranoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl α-L-fucopyranoside is a critical reagent in glycoscience, widely utilized in the synthesis of complex carbohydrates, glycoconjugates, and in the development of therapeutics where fucosylation plays a key role. Ensuring the consistency of this raw material is paramount for reproducible research and manufacturing outcomes. This guide provides a framework for assessing the lot-to-lot variability of methyl α-L-fucopyranoside, offering detailed experimental protocols and a comparison with an alternative approach to modulating fucosylation.

While specific lot-to-lot variability data for methyl α-L-fucopyranoside is not publicly available, it can be obtained from suppliers upon request. This guide equips researchers with the tools to independently verify and compare different batches of this essential monosaccharide derivative.

Data Presentation: Key Quality Attributes

The consistency of methyl α-L-fucopyranoside is determined by a set of key quality attributes. When comparing different lots, the following parameters should be meticulously evaluated.

ParameterTypical SpecificationSignificance
Purity (by HPLC) >98.0% (area %)[1]Ensures the primary component is the desired compound, minimizing interference from impurities in downstream applications.
Identity (by ¹H NMR) Conforms to structureConfirms the chemical structure and isomeric form of the molecule.
Appearance White to off-white crystalline powder[2]A visual inspection that can indicate the presence of gross impurities or degradation.
Melting Point 153 - 160 °C[2]A narrow melting point range is indicative of high purity.
Specific Rotation -185.0 to -215.0 deg (c=1, H₂O)[1]Confirms the stereochemistry of the compound, which is crucial for biological activity.
Moisture Content Not specified (typically <1%)Excess moisture can affect the stability and accurate weighing of the compound.
Residual Solvents Not specified (should be within ICH limits)Solvents from the manufacturing process can be toxic or interfere with reactions.

Experimental Protocols for Quality Assessment

To ensure the reliability of methyl α-L-fucopyranoside, a series of analytical tests should be performed on each new lot. Below are detailed protocols for the most critical assessments.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify methyl α-L-fucopyranoside from potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a Refractive Index Detector (RID) or a UV detector (if impurities are UV-active).

  • Amino-based or C18 reverse-phase column.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methyl α-L-fucopyranoside reference standard

  • Lot samples of methyl α-L-fucopyranoside

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve the methyl α-L-fucopyranoside reference standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare samples of each lot of methyl α-L-fucopyranoside at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: Amino column (e.g., 4.6 mm x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: RID

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms for the retention time of the main peak and the presence of any impurity peaks. Calculate the purity of each lot based on the peak area percentage.

Structural Confirmation and Anomeric Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to confirm the identity and determine the anomeric purity of methyl α-L-fucopyranoside.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher)

Reagents:

  • Deuterium oxide (D₂O)

  • Methyl α-L-fucopyranoside samples

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of each lot sample in 0.5-0.7 mL of D₂O.

  • Data Acquisition: Acquire the ¹H NMR spectrum for each sample.

  • Analysis:

    • Structural Confirmation: Compare the chemical shifts and coupling constants of the acquired spectra with a reference spectrum or literature data for methyl α-L-fucopyranoside.

    • Anomeric Purity: The anomeric proton (H-1) of the α-anomer typically appears as a doublet around 4.7-4.8 ppm with a small coupling constant (J ≈ 3-4 Hz). The corresponding signal for the β-anomer would appear at a different chemical shift (typically upfield) with a larger coupling constant (J ≈ 7-8 Hz). The absence or negligible presence of the β-anomer signal confirms high anomeric purity.

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of methyl α-L-fucopyranoside.

Instrumentation:

  • Mass Spectrometer (e.g., Electrospray Ionization - ESI)

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for enhancing ionization)

  • Methyl α-L-fucopyranoside samples

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of each lot sample in a mixture of methanol and water. A small amount of formic acid can be added to promote protonation.

  • Analysis: Infuse the sample solution into the ESI-MS.

  • Data Interpretation: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 179.18 or a sodium adduct [M+Na]⁺ at m/z 201.16, confirming the molecular weight of 178.18 g/mol .[3]

Mandatory Visualizations

Experimental Workflow for Lot-to-Lot Variability Assessment

G Workflow for Assessing Lot-to-Lot Variability of Methyl Fucopyranoside cluster_0 Sample Reception cluster_1 Initial Characterization cluster_2 Analytical Testing cluster_3 Data Analysis and Comparison cluster_4 Decision LotA Lot A Visual Visual Inspection (Appearance, Color) LotA->Visual LotB Lot B LotB->Visual LotC Lot C LotC->Visual Solubility Solubility Test Visual->Solubility HPLC HPLC (Purity, Impurities) Solubility->HPLC NMR NMR (Identity, Anomeric Purity) Solubility->NMR MS Mass Spectrometry (Molecular Weight) Solubility->MS Moisture Karl Fischer (Moisture Content) Solubility->Moisture Compare Compare Data to Specifications and Previous Lots HPLC->Compare NMR->Compare MS->Compare Moisture->Compare Decision Accept / Reject Lot Compare->Decision

Caption: Workflow for assessing the lot-to-lot variability of this compound.

Comparison with an Alternative Fucosylation Modulator

While methyl α-L-fucopyranoside is a building block for introducing fucose moieties, other small molecules are used to inhibit fucosylation. A prominent example is 2-fluoro-L-fucose (2FF).

FeatureMethyl α-L-fucopyranoside2-Fluoro-L-fucose (2FF)
Mechanism of Action Serves as a synthetic precursor for enzymatic or chemical fucosylation.Acts as a metabolic inhibitor of fucosylation. It is converted to GDP-2-deoxy-2-fluoro-L-fucose, which inhibits fucosyltransferases.[4]
Primary Application Incorporation of fucose into glycans and glycoconjugates for structure-function studies and synthesis of fucosylated therapeutics.Suppression of fucosylation to study its biological roles and to produce afucosylated antibodies with enhanced antibody-dependent cell-mediated cytotoxicity (ADCC).[4][5]
Outcome on Glycosylation Increases fucosylation.Decreases or inhibits fucosylation.[4]
Use in Drug Development Synthesis of fucosylated drugs or glycoconjugate vaccines.Production of afucosylated monoclonal antibodies for cancer therapy.[5]
Signaling Pathway Context: Fucosylation and its Inhibition

The diagram below illustrates the general de novo pathway for GDP-L-fucose synthesis and the inhibitory action of 2-fluoro-L-fucose. Methyl α-L-fucopyranoside is not part of this biological pathway but serves as an external building block for chemical or enzymatic synthesis.

G Simplified GDP-L-Fucose Biosynthesis and Inhibition cluster_inhibitor Inhibitory Pathway GDP_Mannose GDP-Mannose GMD GMD GDP_Mannose->GMD GDP_Keto GDP-4-keto-6-deoxymannose GMD->GDP_Keto FX FX GDP_Keto->FX GDP_Fucose GDP-L-Fucose FX->GDP_Fucose FUT Fucosyltransferase GDP_Fucose->FUT Fucosylated_Glycan Fucosylated Glycan FUT->Fucosylated_Glycan Glycan Acceptor Glycan Glycan->FUT TwoFF 2-Fluoro-L-fucose (2FF) GDP_2FF GDP-2-Fluoro-L-fucose TwoFF->GDP_2FF Salvage Pathway GDP_2FF->FUT Inhibition

Caption: Simplified pathway of GDP-L-fucose biosynthesis and its inhibition by 2-fluoro-L-fucose.

By implementing a robust quality control program based on the methodologies outlined in this guide, researchers and drug development professionals can mitigate the risks associated with lot-to-lot variability of methyl α-L-fucopyranoside, ensuring the consistency and reliability of their scientific endeavors.

References

Safety Operating Guide

Navigating the Disposal of Methyl Fucopyranoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of methyl fucopyranoside, a derivative of fucopyranose used in glycoscience research. While specific institutional and local regulations must always be consulted, this document outlines the core principles and practices for responsibly managing this chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure. In case of a spill, prevent further leakage and absorb the material with an inert substance before collecting it into a suitable container for disposal.

Step-by-Step Disposal Protocol

The proper disposal of this compound, as with most laboratory chemicals, is governed by federal, state, and local regulations.[1] Chemical waste should not be disposed of in regular trash or down the sewer system unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][3] The following protocol outlines a general procedure for the disposal of this compound.

  • Waste Characterization : The first step in proper chemical disposal is to determine if the waste is hazardous. While a specific Safety Data Sheet (SDS) for this compound was not identified, the general principle is to treat any chemical waste as hazardous unless confirmed otherwise.[4] Factors that classify a chemical as hazardous include flammability, corrosivity, reactivity, and toxicity.[3]

  • Container Selection and Labeling :

    • Container : Use a compatible, leak-proof container with a secure screw-on cap for collecting this compound waste.[4][5] Plastic containers are often preferred over glass to minimize the risk of breakage.[2] The container should be in good condition, free from rust or leaks.[4]

    • Labeling : All chemical waste containers must be clearly labeled with a hazardous waste tag.[2][5] The label must include:

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[2]

      • The words "Hazardous Waste".[2][4]

      • The date of waste generation.[2]

      • The location of origin (e.g., building and room number).[2]

      • The name and contact information of the principal investigator.[2]

  • Waste Segregation and Storage :

    • Store the waste container in a designated hazardous waste storage area within the laboratory.[5]

    • Segregate the this compound waste from incompatible materials to prevent dangerous reactions.[4]

    • Use secondary containment, such as a larger, chemically resistant tray or bin, to capture any potential leaks or spills.[5] The secondary container should be able to hold 110% of the volume of the primary container.[5]

    • Keep the waste container closed at all times, except when adding waste.[4][5]

  • Disposal of Contaminated Materials :

    • Solid Waste : Any lab supplies contaminated with this compound, such as absorbent paper, gloves, or Kim Wipes, should be collected as chemically contaminated solid waste.[5] This waste should be double-bagged in clear plastic bags and labeled with a hazardous waste tag.[5]

    • Sharps : Chemically contaminated sharps, such as needles or broken glass, must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.[6]

    • Empty Containers : To be disposed of as non-hazardous waste, empty this compound containers must be triple-rinsed with an appropriate solvent.[4][7] The first rinsate must be collected and disposed of as hazardous chemical waste.[7] After rinsing and air-drying, the labels on the container should be defaced or removed before disposal.[7]

  • Arranging for Waste Pickup :

    • Do not accumulate large quantities of chemical waste in the laboratory.[6]

    • Once the waste container is full, or before reaching the storage time limit set by your institution (e.g., 90 days), submit a request for hazardous waste collection to your EHS department.[5] This is typically done by submitting a completed Hazardous Waste Information Form.[2]

Summary of Disposal Procedures

Procedure Key Requirements
Waste Characterization Treat as hazardous waste in the absence of a specific SDS.
Container Use a compatible, leak-proof container with a secure cap.
Labeling Affix a "Hazardous Waste" tag with the full chemical name, date, and origin.[2][4]
Storage Store in a designated area with secondary containment, segregated from incompatibles.[4][5]
Contaminated Solids Double-bag in clear plastic bags and label as hazardous waste.[5]
Contaminated Sharps Use a labeled, puncture-resistant sharps container.[6]
Empty Containers Triple-rinse, collect the first rinsate as hazardous waste, and deface labels.[4][7]
Final Disposal Arrange for pickup by the institutional EHS department.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_sds_available Is a specific SDS with disposal instructions available? start->is_sds_available follow_sds Follow specific disposal instructions in SDS is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Chemical Waste is_sds_available->treat_as_hazardous No contact_ehs Contact EHS for Hazardous Waste Pickup follow_sds->contact_ehs select_container Select Compatible, Labeled Container with Secondary Containment treat_as_hazardous->select_container segregate_waste Segregate from Incompatible Materials select_container->segregate_waste waste_type Determine Waste Type segregate_waste->waste_type liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid solid_waste Collect in Labeled, Double-Bagged Solid Waste Container waste_type->solid_waste Solid (gloves, paper) sharps_waste Collect in Labeled Sharps Container waste_type->sharps_waste Sharps liquid_waste->contact_ehs solid_waste->contact_ehs sharps_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and upholding their commitment to environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed local requirements.

References

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